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  • Product: 3-decyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Decyl-1-methyl-1,2-dihydroimidazol-1-ium Bromide: Structural Dynamics, Micellization, and Advanced Applications

Target Audience: Researchers, Formulation Scientists, and Nanomaterial Engineers Nomenclature Note: In contemporary literature and industrial applications, 3-decyl-1-methyl-1,2-dihydroimidazol-1-ium bromide is systematic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Nanomaterial Engineers Nomenclature Note: In contemporary literature and industrial applications, 3-decyl-1-methyl-1,2-dihydroimidazol-1-ium bromide is systematically referred to as 1-decyl-3-methylimidazolium bromide , commonly abbreviated as [C10mim]Br or [C10MIm]Br . This guide will utilize the [C10mim]Br abbreviation for brevity and alignment with standard physicochemical literature.

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in solubilizing highly hydrophobic active pharmaceutical ingredients (APIs) and templating uniform mesoporous nanomaterials. Traditional surfactants (e.g., SDS, CTAB) often fall short due to limited tunability and high toxicity profiles. [C10mim]Br represents a paradigm shift: it is a Surface-Active Ionic Liquid (SAIL) that combines the negligible vapor pressure and thermal stability of an ionic liquid with the amphiphilic self-assembly properties of a cationic surfactant.

This whitepaper provides a comprehensive, field-tested guide to the physicochemical behavior of [C10mim]Br, detailing the thermodynamics of its micellization and providing self-validating protocols for its use in drug delivery and nanomaterial synthesis.

Physicochemical Profiling & Structural Dynamics

The unique efficacy of [C10mim]Br stems from its dual-domain molecular architecture. The imidazolium cation headgroup provides a structured polar environment capable of participating in hydrogen bonding, ion-dipole interactions, and π−π stacking with aromatic compounds. Conversely, the decyl (C10) alkyl tail drives hydrophobic self-assembly in aqueous media [5].

The C10 chain length represents a critical "sweet spot" in formulation science. It is sufficiently long to form stable micelles at practical concentrations, yet short enough to avoid the severe cytotoxicity and high Krafft temperatures associated with longer-chain homologues (e.g., C16) [3].

Table 1: Physicochemical and Micellar Properties of [C10mim]Br
PropertyValue / DescriptionAnalytical Significance
Molecular Formula C₁₄H₂₇BrN₂Defines stoichiometric calculations for synthesis.
Molecular Weight 303.28 g/mol Essential for precise molarity/molality formulations.
CAS Number 188589-32-4Primary identifier for regulatory and EHS tracking.
Critical Micelle Concentration (CMC) ~41.0 mM (at 298.15 K)The threshold concentration for spontaneous self-assembly [1].
Physical State (25°C) Light yellow to brown clear liquidIndicates a low melting point typical of room-temperature ILs.
Aggregation Number ( Nagg​ ) ~40 - 50Determines the volume of the hydrophobic core for API loading.

Micellization Thermodynamics & Self-Assembly

The utility of [C10mim]Br in advanced applications relies entirely on its ability to self-assemble. In aqueous solutions below 41.0 mM, [C10mim]Br exists primarily as solvated monomers. As the concentration approaches the Critical Micelle Concentration (CMC) , the entropic penalty of water molecules forming highly ordered clathrate cages around the hydrophobic decyl tails becomes thermodynamically unfavorable.

To minimize this free energy state, the decyl tails aggregate to form a hydrophobic core, while the imidazolium headgroups orient outward toward the aqueous phase. This entropy-driven process creates spherical micelles capable of sequestering hydrophobic molecules [1, 2].

G Monomer [C10mim]Br Monomers (< 41 mM) PreMicelle Pre-micellar Aggregates (Approaching CMC) Monomer->PreMicelle Hydrophobic interaction Micelle Spherical Micelles (> 41 mM, CMC) PreMicelle->Micelle Reaching ~41 mM Vesicle Worm-like Micelles (High Conc. / Additives) Micelle->Vesicle Structural transition

Caption: Thermodynamic self-assembly pathway of [C10mim]Br from solvated monomers to complex aggregates.

Application Workflows in Drug Delivery & Nanomaterials

The following protocols are designed as self-validating systems, ensuring that each step contains an internal check for scientific accuracy.

Protocol: Micellar Encapsulation of Hydrophobic APIs

[C10mim]Br micelles are exceptional nanocarriers for poorly water-soluble drugs (e.g., Curcumin, Paclitaxel). The imidazolium headgroup allows for π−π interactions with aromatic drug structures, significantly enhancing loading capacity compared to aliphatic surfactants [2].

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve [C10mim]Br in ultrapure water (18.2 MΩ·cm) to a final concentration of 100 mM .

    • Causality: Operating at >2x the CMC (41 mM) ensures a robust population of micelles and prevents premature disassembly upon minor dilution.

    • Validation: Perform Dynamic Light Scattering (DLS). A monodisperse hydrodynamic diameter ( Dh​ ) of 2–5 nm confirms the presence of empty micelles.

  • API Loading: Add an excess amount of the hydrophobic API (e.g., 10 mg of Curcumin) to 10 mL of the [C10mim]Br solution.

    • Causality: An excess of solid API ensures that the micellar cores reach absolute thermodynamic saturation.

  • Equilibration: Subject the suspension to magnetic stirring (400 rpm) at 25°C for 24 hours, protected from light.

    • Causality: 24 hours is required to overcome the activation energy of partitioning the solid API into the micellar core.

  • Phase Separation: Centrifuge the mixture at 10,000 × g for 15 minutes.

    • Causality: This specific relative centrifugal force (RCF) is sufficient to pellet the dense, unencapsulated crystalline API without disrupting the buoyant, nanoscale micellar phase.

  • Quantification: Decant the supernatant and analyze via UV-Vis spectroscopy.

    • Validation: Calculate the Encapsulation Efficiency (EE%) against a standard calibration curve.

Caption: Step-by-step workflow for the micellar encapsulation of hydrophobic APIs using[C10mim]Br.

Protocol: Synthesis of Mesoporous Silica Nanoparticles (MSNs)

[C10mim]Br acts as a highly effective structure-directing agent (soft template) for synthesizing MSNs, which are heavily utilized in catalysis and sustained drug release [4].

Step-by-Step Methodology:

  • Template Solution: Dissolve 1.0 g of [C10mim]Br in 48 mL of water and 1.5 mL of 2M NaOH. Stir at 80°C until homogenous.

    • Causality: The basic environment (NaOH) is required to catalyze the hydrolysis of the silica precursor.

  • Silica Condensation: Add 2.5 mL of Tetraethyl orthosilicate (TEOS) dropwise. Stir vigorously for 2 hours at 80°C.

    • Causality: TEOS hydrolyzes and condenses around the [C10mim]Br micelles, forming a rigid silica network. The micelle dictates the pore size.

  • Recovery & Washing: Filter the resulting white precipitate and wash extensively with ethanol and water.

  • Template Removal: Reflux the powder in an acidic ethanol solution (1 mL HCl in 50 mL ethanol) for 24 hours, followed by calcination at 550°C for 6 hours.

    • Validation: Perform Nitrogen adsorption-desorption (BET analysis). A Type IV isotherm confirms successful template removal and mesoporous structure.

Environmental, Health, and Safety (EHS) & Biocompatibility

While [C10mim]Br offers enhanced biocompatibility compared to traditional cationic surfactants like Cetyltrimethylammonium bromide (CTAB), it is not biologically inert.

  • Hazard Classifications: It carries standard GHS hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation) [5].

  • Handling Protocols: Formulators must use nitrile gloves and safety goggles. Inhalation of aerosols generated during sonication must be avoided by utilizing a fume hood.

  • In Vivo Considerations: For parenteral drug delivery applications, the concentration of [C10mim]Br must be carefully titrated. While the C10 chain is less hemolytic than C14 or C16 chains, rigorous in vitro cytotoxicity assays (e.g., MTT or XTT assays on target cell lines) must be conducted to establish the maximum tolerated dose (MTD) for specific formulations.

Conclusion

3-Decyl-1-methyl-1,2-dihydroimidazol-1-ium bromide ([C10mim]Br) bridges the gap between ionic liquids and traditional surfactants. By understanding the thermodynamic drivers of its ~41 mM critical micelle concentration, researchers can rationally design self-assembling systems for complex drug delivery and advanced nanomaterial templating. Adhering to the causality-driven protocols outlined in this guide ensures reproducible, high-yield results in both pharmaceutical and materials science applications.

References

  • Behaviour of a binary solvent mixture constituted by an amphiphilic ionic liquid, 1-decyl-3-methylimidazolium bromide and water: Potentiometric and conductimetric studies. Talanta (2004). Available at:[Link]

  • Strengthened Effect of Surface-Active Ionic Liquids on Curcumin Solubility and Extraction Performance of Curcuminoids. International Journal of Molecular Sciences / MDPI (2025). Available at:[Link]

  • Surface adsorption and thermodynamic properties of mixed system of ionic liquid surfactants with cetyltrimethyl ammonium bromide. RSC Advances (2017). Available at:[Link]

  • Ionic Liquid-Based Surfactants: Recent Advances in Their Syntheses, Solution Properties, and Applications. International Journal of Molecular Sciences / MDPI (2021). Available at:[Link]

  • 1-Decyl-3-methylimidazolium Bromide | C14H27BrN2 | CID 22078297. PubChem (National Center for Biotechnology Information). Available at:[Link]

Exploratory

An In-Depth Technical Guide to the Physical Properties of 1-decyl-3-methylimidazolium bromide ([C10mim][Br])

This guide provides a comprehensive overview of the core physical properties of the ionic liquid 1-decyl-3-methylimidazolium bromide ([C10mim][Br]). Designed for researchers, scientists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the core physical properties of the ionic liquid 1-decyl-3-methylimidazolium bromide ([C10mim][Br]). Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, purification, and detailed experimental methodologies for characterizing this versatile compound. Our focus is on providing not just data, but also the underlying scientific principles and practical insights essential for its application.

Introduction: The Significance of 1-decyl-3-methylimidazolium bromide

1-decyl-3-methylimidazolium bromide is a member of the imidazolium-based ionic liquid family, a class of salts with melting points below 100°C. These compounds are heralded as "designer solvents" due to the ability to tune their physicochemical properties by modifying the cation and anion. [C10mim][Br], with its C10 alkyl chain, exhibits a unique balance of hydrophobicity and ionic character, making it a subject of interest in diverse fields such as green chemistry, electrochemistry, and material science.[1] Its low volatility, high thermal stability, and excellent solubility in various solvents are key attributes driving its adoption.[2][3]

This guide will systematically explore the fundamental physical properties of [C10mim][Br], providing both established data and the experimental frameworks for their validation.

Synthesis and Purification of [C10mim][Br]: A Validated Protocol

The synthesis of 1-decyl-3-methylimidazolium bromide is typically achieved through a direct alkylation reaction, a well-established S_N2 pathway. The following protocol outlines a reliable method for its preparation and subsequent purification, ensuring a high-purity product suitable for research applications.

Synthesis Protocol

Objective: To synthesize 1-decyl-3-methylimidazolium bromide via the quaternization of 1-methylimidazole with 1-bromodecane.

Materials:

  • 1-methylimidazole (≥99%)

  • 1-bromodecane (≥98%)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (anhydrous)

  • Activated charcoal

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Schlenk line or vacuum oven

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine equimolar amounts of 1-methylimidazole and 1-bromodecane. While the reaction can be performed neat, using a solvent like acetonitrile can aid in temperature control and ensure a homogeneous reaction mixture, particularly in the initial stages.

  • Reaction Conditions: The reaction mixture is stirred and heated under a nitrogen atmosphere. A typical reaction temperature is around 70-80°C.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy, observing the disappearance of the starting materials. The reaction is typically allowed to proceed for 24-48 hours to ensure completion.[5]

  • Initial Purification: After cooling to room temperature, the crude product, which may be a viscous liquid or a solid, is washed several times with a non-polar solvent such as ethyl acetate or diethyl ether. This step is crucial for removing unreacted starting materials. The product, being an ionic liquid, is immiscible with these solvents.

  • Solvent Removal: The washed product is then subjected to vacuum to remove any residual washing solvent. A rotary evaporator is effective for this purpose.

  • Decolorization (Optional): If the product has a persistent yellow or brown color, it can be dissolved in a minimal amount of a suitable solvent (e.g., deionized water or a short-chain alcohol) and treated with activated charcoal. The mixture is heated (e.g., to 65°C) for several hours with stirring, followed by filtration to remove the charcoal.[6]

  • Final Drying: The purified product is dried under high vacuum at an elevated temperature (e.g., 60-80°C) for an extended period (24-48 hours) to remove any volatile impurities and residual water.[6] The final product should be a white to pale yellow solid or a viscous liquid at room temperature.[7]

Expert Insight: The choice of solventless versus solvent-based synthesis is a key consideration. While a solventless approach is often promoted for its "green" credentials, the use of a high-boiling-point solvent like acetonitrile can provide better thermal control over the exothermic quaternization reaction, preventing side reactions and leading to a purer product. The extensive washing with ethyl acetate is critical; impurities can significantly impact the measured physical properties, especially viscosity and conductivity.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification Reactants 1-Methylimidazole + 1-Bromodecane Reaction Heating & Stirring (70-80°C, 24-48h) Reactants->Reaction Crude_Product Crude [C10mim][Br] Reaction->Crude_Product Washing Wash with Ethyl Acetate Crude_Product->Washing Solvent_Removal Rotary Evaporation Washing->Solvent_Removal Drying High Vacuum Drying (60-80°C, 24-48h) Solvent_Removal->Drying Pure_Product Pure [C10mim][Br] Drying->Pure_Product

Caption: Workflow for the synthesis and purification of [C10mim][Br].

Core Physical Properties of [C10mim][Br]

The physical properties of 1-decyl-3-methylimidazolium bromide are a direct consequence of its molecular structure: the imidazolium headgroup provides the ionic character, while the decyl chain introduces significant van der Waals interactions and a degree of hydrophobicity.

Summary of Physical Properties
PropertyValueTemperature (°C)Reference(s)
Molecular Formula C₁₄H₂₇BrN₂-[3][8][9]
Molecular Weight 303.28 g/mol -[3][8][9]
Melting Point -15 to 30 °C-[8][10][11]
Boiling Point ~325 °C-[2]
Density 1.13 g/cm³25[3][8][11]
Viscosity 18020 cP18[3][8]
Conductivity 0.07 mS/cm25[3][8]
Refractive Index 1.5130 - 1.517020[10][11][12]

Note: The wide range in the reported melting point highlights the significant effect of impurities, particularly water and residual starting materials, on the physical properties of ionic liquids.

Influence of Alkyl Chain Length

The length of the alkyl chain on the imidazolium cation is a critical determinant of the physical properties of 1-alkyl-3-methylimidazolium bromide ionic liquids. As the alkyl chain length increases:

  • Density: Generally decreases due to the less efficient packing of the longer alkyl chains.[3][10]

  • Viscosity: Increases significantly due to stronger van der Waals interactions between the alkyl chains.[12]

  • Surface Tension: Tends to decrease as the nonpolar alkyl chains preferentially orient at the surface.[3][10]

  • Conductivity: Decreases as the increased viscosity impedes ionic mobility.

Experimental Methodologies: A Deeper Dive

This section provides detailed protocols for the determination of key physical properties of [C10mim][Br], emphasizing the rationale behind the chosen techniques.

Density Measurement

Principle: Density is a fundamental property that is highly sensitive to temperature and purity. A vibrating tube densimeter is the preferred method for its high accuracy and small sample volume requirement.

Protocol:

  • Instrument Calibration: Calibrate the vibrating tube densimeter (e.g., Anton Paar DMA series) with dry air and deionized water at the desired temperature.

  • Sample Preparation: Ensure the [C10mim][Br] sample is thoroughly dried under high vacuum to minimize the influence of water, which can significantly affect density.

  • Measurement: Inject the sample into the oscillating U-tube. The instrument measures the oscillation frequency, which is directly related to the density of the sample.

  • Temperature Control: Perform measurements over a range of temperatures to determine the coefficient of thermal expansion. The temperature should be controlled to within ±0.01°C.

Causality: The choice of a vibrating tube densimeter is dictated by the need for high precision. Even minor variations in density can indicate the presence of impurities. The rigorous drying of the sample is paramount, as water has a significantly different density than the ionic liquid and can lead to erroneous results.

Viscosity Determination

Principle: Viscosity is a measure of a fluid's resistance to flow and is highly dependent on temperature and intermolecular forces. A rotational rheometer or a capillary viscometer are suitable for this measurement.

Protocol (Rotational Rheometer):

  • Instrument Setup: Use a cone-and-plate or parallel-plate geometry on a rotational rheometer. Ensure the geometry is clean and properly calibrated.

  • Sample Loading: Place a small, precisely known volume of the dried [C10mim][Br] sample onto the lower plate.

  • Measurement: Lower the upper geometry to the correct gap setting. The instrument applies a controlled shear stress or shear rate and measures the resulting shear rate or shear stress, respectively, from which the viscosity is calculated.

  • Temperature Sweep: Perform measurements over a range of temperatures to understand the temperature dependence of viscosity.

Causality: A rotational rheometer is chosen for its ability to measure viscosity over a wide range of shear rates, which is important for characterizing the flow behavior of the ionic liquid. As with density, temperature control is critical, as the viscosity of ionic liquids decreases exponentially with increasing temperature.

Thermal Stability Analysis

Principle: Thermogravimetric Analysis (TGA) is used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Protocol:

  • Sample Preparation: Place a small amount (5-10 mg) of the dried [C10mim][Br] into a TGA crucible.

  • Instrument Program:

    • Ramped TGA: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen). This provides the onset decomposition temperature (T_onset).

    • Isothermal TGA: Hold the sample at a series of temperatures below the T_onset for an extended period (e.g., several hours) to assess long-term thermal stability.[13][14]

  • Data Analysis: Determine the T_onset, which is the temperature at which significant mass loss begins. For long-term stability, a parameter such as T₀.₀₁/₁₀h (the temperature at which 1% mass loss occurs in 10 hours) can be used.[13]

Causality: TGA is the standard method for assessing thermal stability.[15][16] The use of both ramped and isothermal methods provides a more complete picture of the material's stability. Ramped TGA gives a quick indication of the decomposition temperature, while isothermal TGA is more relevant for applications where the ionic liquid will be held at an elevated temperature for a prolonged period.[13][14]

Experimental Workflow Overview

G cluster_sample Sample Preparation cluster_analysis Physical Property Analysis Pure_IL Pure, Dry [C10mim][Br] Density Density Measurement (Vibrating Tube) Pure_IL->Density Viscosity Viscosity Measurement (Rheometer) Pure_IL->Viscosity Thermal Thermal Stability (TGA) Pure_IL->Thermal Conductivity Conductivity Measurement (Conductivity Meter) Pure_IL->Conductivity Refractive_Index Refractive Index (Refractometer) Pure_IL->Refractive_Index

Caption: Experimental workflow for the characterization of [C10mim][Br].

Conclusion

1-decyl-3-methylimidazolium bromide is an ionic liquid with a tunable and valuable set of physical properties. A thorough understanding of these properties, grounded in robust experimental methodology, is essential for its effective application in research and development. The protocols and data presented in this guide provide a solid foundation for scientists and engineers working with this promising material. The emphasis on high-purity synthesis and precise measurement techniques is critical for obtaining reliable and reproducible results, ultimately accelerating innovation in the many fields where [C10mim][Br] shows potential.

References

  • 1-Decyl-3-Methylimidazolium Bromide: A Versatile Ionic Liquid for Various Applications. (2023, March 30). Google Cloud.
  • 1-Decyl-3-Methylimidazolium Bromide, >98% - Hiyka. (2024, June 12). Hiyka.
  • 1-Decyl-3-methylimidazolium bromide, >98% | IoLiTec. IoLiTec.
  • 1-Decyl-3-methylimidazolium Bromide | C14H27BrN2 | CID 22078297 - PubChem. PubChem.
  • 188589-32-4, 1-DECYL-3-METHYLIMIDAZOLIUM BROMIDE Formula - ECHEMI. ECHEMI.
  • 1-DECYL-3-METHYLIMIDAZOLIUM BROMIDE CAS#: 188589-32-4 - ChemicalBook. ChemicalBook.
  • 188589-32-4(1-DECYL-3-METHYLIMIDAZOLIUM BROMIDE) Product Description. ChemicalBook.
  • STUDY ON THE SYNTHESIS OF 1-DECYL-3-METHYLIMIDAZOLE IONIC LIQUIDS. (2018, August). ResearchGate.
  • Microwave-assisted synthesis of 2'-hydroxychalcone derivatives in 1-decyl-3-methylimidazolium bromide ionic liquid and its computational study - PMC. (2025, November 26). National Center for Biotechnology Information.
  • 1-Decyl-3-methylimidazolium bromide. BenchChem.
  • Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. (2015, December 16). Figshare.
  • Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. (2013, February 2). Research & Reviews: Journal of Chemistry.
  • Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (2021, February 12). MDPI.
  • Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. (2014, April 23). ACS Publications.
  • Thermal Analysis and Thermal Hazard Analysis of Ionic Liquids. (2017, February 22). Curate ND.
  • Purification of 1-Dodecyl-3-methylimidazolium Bromide. (2025). BenchChem.
  • investigating viscosity and conductivity of ionic liquids. (2023, July 5). Institute For Research In Schools.

Sources

Foundational

[C10MIM]Br synthesis pathway and mechanism

An In-Depth Technical Guide to the Synthesis and Mechanism of 1-Decyl-3-methylimidazolium Bromide ([C10MIM]Br) Executive Summary 1-Decyl-3-methylimidazolium bromide, abbreviated as [C10MIM]Br, is a prominent member of th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Mechanism of 1-Decyl-3-methylimidazolium Bromide ([C10MIM]Br)

Executive Summary

1-Decyl-3-methylimidazolium bromide, abbreviated as [C10MIM]Br, is a prominent member of the imidazolium-based ionic liquids (ILs). These compounds, often defined as salts with melting points below 100°C, have garnered significant attention as versatile solvents and materials in green chemistry, catalysis, electrochemistry, and biotechnology.[1][2][3] The unique properties of [C10MIM]Br, such as its low volatility, high thermal stability, and tunable solubility, are derived from its molecular structure: a positively charged imidazolium head and a nonpolar decyl chain, paired with a bromide counter-anion.[1][4] This guide provides a comprehensive exploration of the principal synthesis pathway for [C10MIM]Br—the direct alkylation of 1-methylimidazole with 1-bromodecane. We will dissect the underlying S_N2 reaction mechanism, present a detailed, field-proven experimental protocol with causal explanations, and outline the essential purification and characterization techniques required to ensure high purity. This document is intended for researchers, chemists, and material scientists who require a practical and theoretical understanding of this important ionic liquid.

Core Concepts and Physicochemical Profile

The Significance of Imidazolium-Based Ionic Liquids

Imidazolium-based ILs are at the forefront of ionic liquid research due to their chemical and thermal stability, and the relative ease with which their properties can be tailored. By modifying the alkyl substituents on the imidazolium cation (e.g., the C10 chain in [C10MIM]Br) and varying the anion, researchers can fine-tune properties like viscosity, polarity, and miscibility for specific tasks.[5][6] This "designer" aspect makes them highly attractive alternatives to traditional volatile organic compounds (VOCs).

Physicochemical Properties of [C10MIM]Br

The physical and chemical characteristics of [C10MIM]Br are fundamental to its application. The data below represents a consolidation of reported values. It is crucial to note that properties such as melting point can vary based on the purity of the sample, with residual moisture or starting materials significantly affecting the observed value.[4]

PropertyValueSource(s)
CAS Number 188589-32-4[7]
Molecular Formula C₁₄H₂₇BrN₂[1][7]
Molecular Weight 303.28 g/mol [7]
Appearance Colorless to yellowish liquid or white/pale yellow solid[1][4]
Melting Point 30°C[7]
Density ~1.13 g/cm³ (at 25°C)[7]
Solubility Soluble in water and polar organic solvents (e.g., ethanol, methanol, acetone)[1]

The Core Synthesis Pathway: Nucleophilic Substitution

The synthesis of 1-alkyl-3-methylimidazolium halides is a classic example of a quaternization reaction. The most direct and widely adopted method for producing [C10MIM]Br is through the bimolecular nucleophilic substitution (S_N2) reaction between 1-methylimidazole and 1-bromodecane.[8][9][10]

Overall Reaction Scheme

The reaction involves the N-alkylation of the 1-methylimidazole ring by the 10-carbon alkyl halide.

G cluster_product Product R1 1-Methylimidazole P1 1-Decyl-3-methylimidazolium Bromide ([C10MIM]Br) R1->P1 + R2 1-Bromodecane R2->P1

Caption: Overall synthesis scheme for [C10MIM]Br.

Mechanistic Deep Dive: The S_N2 Pathway

The formation of [C10MIM]Br proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[10] This pathway is favored because 1-bromodecane is a primary alkyl halide, which is sterically unhindered and thus accessible to nucleophilic attack.[10]

  • Nucleophilic Attack: The 1-methylimidazole molecule serves as the nucleophile. The nitrogen atom at the 3-position (N3) of the imidazole ring possesses a lone pair of electrons and is sp²-hybridized.[11] It attacks the electrophilic primary carbon atom of 1-bromodecane—the one directly bonded to the bromine atom.

  • Transition State: The reaction proceeds through a single, concerted transition state. In this state, a new bond between the N3 atom and the carbon of the decyl chain is partially formed, while the carbon-bromine bond is partially broken.

  • Inversion and Displacement: As the new N-C bond forms, the bromide ion is displaced as the leaving group. This process results in the formation of the 1-decyl-3-methylimidazolium cation and a free bromide anion, which remain associated through electrostatic attraction.

The use of primary bromides or tosylates allows the reaction to proceed under relatively mild conditions compared to less reactive alkyl chlorides, which often require higher temperatures.[10]

Caption: The S_N2 mechanism for the synthesis of [C10MIM]Br.

Experimental Protocol and Causality

This section provides a robust, step-by-step protocol for the synthesis and purification of [C10MIM]Br. The rationale behind key steps is explained to provide a deeper understanding of the process.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PurityNotes
1-MethylimidazoleC₄H₆N₂82.10≥99%Should be distilled prior to use if discolored.
1-BromodecaneC₁₀H₂₁Br221.18≥98%Store in a cool, dark place.
Acetonitrile (optional)CH₃CN41.05AnhydrousFacilitates stirring and heat transfer.[12]
Ethyl AcetateC₄H₈O₂88.11AnhydrousUsed for washing/purification.[4][13]
Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures for synthesizing 1-alkyl-3-methylimidazolium bromides.[4][9]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine equimolar amounts of 1-methylimidazole and 1-bromodecane.[9] For example, use 8.21 g (0.10 mol) of 1-methylimidazole and 22.12 g (0.10 mol) of 1-bromodecane.

    • Causality: Using equimolar amounts ensures efficient conversion. A slight excess of the alkylating agent (1-bromodecane) can be used to drive the reaction to completion, but this will necessitate more rigorous purification to remove it later.

  • Reaction Setup: The reaction can be performed neat (without solvent) or with a solvent like acetonitrile.[10][12] The flask should be placed under an inert atmosphere (e.g., nitrogen or argon).

    • Causality: An inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen, especially at elevated temperatures. While not always strictly necessary for this specific reaction, it is good laboratory practice.

  • Thermal Control: With vigorous stirring, heat the reaction mixture to a temperature between 60-70°C.[4] Maintain this temperature for 24-48 hours. Alternatively, microwave-assisted synthesis at 50°C can reduce the reaction time to as little as one hour.[14]

    • Causality: Heating provides the necessary activation energy for the S_N2 reaction, increasing the reaction rate. The chosen temperature is a balance between achieving a reasonable reaction time and preventing potential degradation or side reactions that might occur at higher temperatures.

  • Monitoring Progress: The reaction's progress can be monitored by taking small aliquots and analyzing them using Thin-Layer Chromatography (TLC).[12] The disappearance of the starting materials indicates the reaction is nearing completion.

    • Causality: TLC provides a simple, qualitative assessment of the reaction, preventing premature termination or unnecessarily long reaction times.

Post-Synthesis Work-up and Purification

Proper purification is critical to obtaining high-quality [C10MIM]Br, as unreacted starting materials can significantly alter its physicochemical properties.

  • Protocol 3.3.1: Purification by Solvent Washing [13]

    • After the reaction is complete, cool the mixture to room temperature. The product may be a viscous liquid or a semi-solid.

    • Add anhydrous ethyl acetate to the flask (approximately 2-3 times the volume of the crude product) and stir vigorously for at least 30 minutes.

    • The ionic liquid, being insoluble in ethyl acetate, will form a separate, denser phase. The unreacted, nonpolar 1-bromodecane and more soluble 1-methylimidazole will partition into the ethyl acetate layer.

    • Carefully decant or use a separatory funnel to remove the ethyl acetate layer.

    • Repeat this washing step two to three more times with fresh ethyl acetate to ensure complete removal of impurities.[4]

  • Protocol 3.3.2: High-Vacuum Drying [13]

    • After the final wash, place the purified ionic liquid in a clean flask.

    • Connect the flask to a high-vacuum line (Schlenk line).

    • Heat the sample gently to 60-80°C while under vacuum for 24-48 hours, or until a constant weight is achieved.

    • Causality: Imidazolium halides are often hygroscopic, meaning they readily absorb moisture from the air.[12] High-vacuum drying is the most effective method to remove residual washing solvent (ethyl acetate) and any absorbed water, which is crucial for obtaining an anhydrous, pure product.

Workflow A 1. Reaction Setup (1-Methylimidazole + 1-Bromodecane) B 2. Thermal Reaction (60-70°C, 24-48h) A->B C 3. Cooling to Room Temperature B->C D 4. Purification (Washing with Ethyl Acetate x3) C->D E 5. High-Vacuum Drying (70°C, 24-48h) D->E F 6. Characterization (NMR, FT-IR) E->F G Pure [C10MIM]Br F->G

Caption: Experimental workflow for the synthesis of [C10MIM]Br.

Structural Verification and Quality Control

Confirming the structure and assessing the purity of the final product are non-negotiable steps. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

The Role of NMR Spectroscopy

¹H and ¹³C NMR spectroscopy provide unambiguous confirmation of the [C10MIM]Br structure. The spectra should show the characteristic peaks for the imidazolium ring protons, the N-methyl group, and the N-decyl chain, with no significant signals corresponding to the starting materials.

Characteristic ¹H and ¹³C NMR Chemical Shifts (δ) in ppm: [14]

Group¹H NMR (δ ppm)¹³C NMR (δ ppm)
Imidazolium C2–H ~9.99 (singlet)~136.5
Imidazolium C4/5–H ~7.58 (doublet), ~7.39 (doublet)~123.4, ~121.6
N–CH₂ – (Decyl)~4.16 (triplet)~49.6
N–CH₃ ~3.97 (singlet)~36.2
Decyl Chain (–(CH₂)₈–)~1.75 (multiplet), ~1.12 (multiplet)~31.3, 29.8, 28.9, 28.8, 28.7, 28.5, 25.7, 22.1
Terminal –CH₃ (Decyl)~0.70 (triplet)~13.6

Note: The exact chemical shift of the acidic C2-H proton is highly sensitive to the solvent, concentration, and presence of impurities, with reported values ranging from ~9 ppm in water to over 10 ppm in less polar solvents like dichloromethane.[15][16]

Complementary Analytical Techniques
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Can be used to identify characteristic vibrational modes of the imidazolium ring and alkyl chains, confirming functional groups.[8]

  • Karl Fischer Titration: Essential for quantifying the water content in the final product, which is critical for applications where moisture is detrimental.[12]

Conclusion

The synthesis of 1-decyl-3-methylimidazolium bromide is a straightforward yet precise process, fundamentally governed by the S_N2 mechanism. By carefully controlling reaction conditions and executing rigorous purification protocols—primarily solvent washing and high-vacuum drying—researchers can reliably obtain a high-purity product. The structural integrity must be validated through analytical methods, with NMR spectroscopy serving as the definitive tool. A thorough understanding of this synthesis pathway not only ensures the production of high-quality [C10MIM]Br but also provides the foundational knowledge for designing and creating a vast array of other task-specific imidazolium ionic liquids for advanced applications.

References

  • Apparent Molar Properties of 1-Dodecyl-3-methylimidazolium Bromide Ionic Liquid in the Presence of Aqueous Solution Containing Glycyl-L-X (X = Alanine and Phenylalanine) Dipeptides. Journal of Chemical & Engineering Data. [Link]

  • 1-Decyl-3-Methylimidazolium Bromide: A Versatile Ionic Liquid for Various Applications. Il-s.com. [Link]

  • Jia, L. (2018). STUDY ON THE SYNTHESIS OF 1-DECYL-3-METHYLIMIDAZOLE IONIC LIQUIDS. Lizi Jiaohuan Yu Xifu/Ion Exchange and Adsorption, 34(4), 307-314. [Link]

  • Sari, Y., et al. (2020). Microwave-assisted synthesis of 2'-hydroxychalcone derivatives in 1-decyl-3-methylimidazolium bromide ionic liquid and its computational study. RSC Advances, 10(72), 44405-44415. [Link]

  • Gallo, V., et al. (2020). Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. International Journal of Molecular Sciences, 21(21), 8295. [Link]

  • Kilaru, P. K. (2007). Synthesis and toxicity studies of imidazolium-based ionic liquids. Scholars' Mine. [Link]

  • Lode, A., et al. (2020). Computational NMR Study of Ion Pairing of 1-Decyl-3-methyl-imidazolium Chloride in Molecular Solvents. The Journal of Physical Chemistry B, 124(49), 11245-11254. [Link]

  • Lode, A., et al. (2020). Computational NMR Study of Ion Pairing of 1-Decyl-3-methyl-imidazolium Chloride in Molecular Solvents. PMC. [Link]

  • Ribeiro, R. P., & da Silva, J. B. (2008). A microscopic view of substitution reactions solvated by ionic liquids. The Journal of Chemical Physics, 128(11), 114506. [Link]

  • Tinnemans, P. (1990). Process for preparing 1-alkylimidazoles.
  • Micelle formation of 1-alkyl-3-methylimidazolium bromide ionic liquids in aqueous solution. ScienceDirect. [Link]

  • Physico‐Chemical Properties of Magnetic Dicationic Ionic Liquids with Tetrahaloferrate Anions. PMC. [Link]

  • Synthesis of DDMImBr from 1‐methylimidazole and 1‐bromodecane. ResearchGate. [Link]

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Exploratory

An In-depth Technical Guide to 1-Decyl-3-methylimidazolium Bromide (CAS: 188589-32-4) for Researchers and Drug Development Professionals

Introduction: Beyond the CAS Number To the researcher, a CAS number is a unique identifier, a key to a world of properties, hazards, and potential. CAS 188589-32-4, or 1-Decyl-3-methylimidazolium Bromide ([C10MIM]Br), re...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the CAS Number

To the researcher, a CAS number is a unique identifier, a key to a world of properties, hazards, and potential. CAS 188589-32-4, or 1-Decyl-3-methylimidazolium Bromide ([C10MIM]Br), represents a fascinating entry into the field of ionic liquids (ILs). These are not merely solvents; they are designer molecules, salts with melting points below 100°C, offering a unique combination of negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1][2] This guide moves beyond simple data recitation to provide a senior scientist's perspective on [C10MIM]Br, focusing on the causality behind its behavior, its practical applications in a research setting, and the self-validating safety protocols essential for its handling.

The structure of [C10MIM]Br—an imidazolium cation with a ten-carbon alkyl chain and a bromide anion—is central to its function.[3] The long alkyl chain imparts significant surface-active properties, positioning it at the intersection of traditional solvents and cationic surfactants. This dual nature is the wellspring of its utility and, as we will explore, its primary hazard mechanism. For professionals in drug development, this compound is not just a "green solvent" but a potential tool for enhancing drug solubility, a novel antimicrobial agent, or a component in advanced delivery systems.[3][4] Understanding its properties and hazards is therefore paramount for innovative and safe research.

Physicochemical Profile

The utility of any chemical in an experimental setting begins with a firm grasp of its physical and chemical properties. For [C10MIM]Br, these characteristics are dictated by the interplay between the bulky organic cation and the bromide anion. The data presented below has been consolidated from various technical sources to provide a reliable reference for experimental design.

PropertyValueSource(s)
CAS Number 188589-32-4[5]
Molecular Formula C₁₄H₂₇BrN₂[5]
Molecular Weight 303.28 g/mol [5]
Appearance Light yellow to brown clear, viscous liquid[5]
Melting Point ~17-30 °C[5]
Density ~1.13 g/cm³ (at 25 °C)[5]
Purity Typically >98% (HPLC)[5]
Solubility Soluble in water and polar organic solventsGeneral

Applications in Research and Drug Development

The unique properties of [C10MIM]Br make it a versatile tool. Its applications extend from "green chemistry" to highly specialized roles in biotechnology and pharmaceutical sciences.

  • Green Chemistry Solvent : As an ionic liquid, [C10MIM]Br offers an alternative to volatile organic compounds (VOCs), reducing environmental impact and improving laboratory safety due to its negligible vapor pressure.[1]

  • Antimicrobial and Antitumor Research : Imidazolium-based ILs with long alkyl chains, such as [C10MIM]Br, have demonstrated significant antimicrobial activity.[6][7] The length of the alkyl chain is a critical factor; chains of 10-16 carbons are often optimal for disrupting bacterial membranes.[6] This has spurred research into their use as novel antiseptics or as components in antimicrobial formulations. Furthermore, certain imidazolium salts have shown cytotoxic effects against various human cancer cell lines, opening avenues for investigation as potential antitumor agents.[3][8][9][10]

  • Drug Delivery and Formulation : A major challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). Ionic liquids are being explored as solvents or co-solvents to enhance the solubility and bioavailability of these compounds.[4] The surfactant-like nature of [C10MIM]Br may also allow it to function as a stabilizer or permeation enhancer in drug delivery systems.[3][11]

Hazards and Toxicological Profile: A Mechanistic Approach

While often touted as "green," it is a critical scientific error to equate low volatility with low toxicity. The hazards of [C10MIM]Br are intrinsic to the very properties that make it useful: its cationic, surface-active nature.

Primary Hazard Classification

[C10MIM]Br is classified under the Globally Harmonized System (GHS) as follows:

Hazard StatementGHS ClassificationSource(s)
H315: Causes skin irritation Skin Irritation, Category 2[5]
H319: Causes serious eye irritation Eye Irritation, Category 2A[5]
Aquatic Toxicity (Implied) Environmental Pollutant[12]
Mechanism of Toxicity

Understanding the "why" behind the hazard is crucial for developing effective safety protocols. The toxicity of [C10MIM]Br is not based on systemic metabolic poisoning but on physical and chemical disruption at the cellular level.

  • Membrane Disruption (The Surfactant Effect) : The primary mechanism of cytotoxicity is the interaction of the lipophilic C10 alkyl chain and the cationic imidazolium head with cellular membranes.[7][13] The alkyl chain intercalates into the lipid bilayer, disrupting its integrity, while the charged head interacts with the negatively charged components of the membrane surface.[14][15] This leads to increased membrane permeability, loss of cellular contents, and ultimately, cell lysis and death (apoptosis).[8][10] This is the same mechanism that underlies its antimicrobial activity, highlighting that its biological effect is not highly selective between prokaryotic and eukaryotic cells.

  • Induction of Oxidative Stress : Studies on aquatic organisms, specifically zebrafish, have shown that exposure to [C10MIM]Br leads to a significant decrease in the activity of antioxidant enzymes.[12] This enzymatic inhibition results in the accumulation of reactive oxygen species (ROS), causing oxidative stress, lipid peroxidation, and DNA damage.[12] This pathway represents a more subtle, yet equally important, aspect of its toxicity.

The diagram below illustrates the proposed cytotoxic mechanism of [C10MIM]Br, integrating both membrane disruption and the induction of oxidative stress.

Cytotoxicity_Mechanism cluster_membrane Cell Membrane Interaction cluster_oxidative Intracellular Effects C10MIM [C10MIM]Br (1-Decyl-3-methylimidazolium Bromide) Membrane Lipid Bilayer C10MIM->Membrane Intercalation of C10 alkyl chain Antioxidant Antioxidant Enzymes (e.g., Catalase) C10MIM->Antioxidant Inhibitory Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Lysis Cell Lysis / Apoptosis Disruption->Lysis Inhibition Enzyme Inhibition Antioxidant->Inhibition ROS ↑ Reactive Oxygen Species (ROS) Inhibition->ROS DNA_Damage Oxidative Stress & DNA Damage ROS->DNA_Damage DNA_Damage->Lysis

Caption: Proposed mechanisms of [C10MIM]Br cytotoxicity.

Experimental Protocols and Safe Handling

Adherence to rigorous, self-validating protocols is the hallmark of a professional research environment. The following sections provide detailed procedures for both safe handling and a representative experimental application.

Standard Operating Procedure (SOP) for Safe Handling

This SOP is designed to mitigate the primary risks of skin and eye irritation associated with [C10MIM]Br.

1. Engineering Controls:

  • 1.1. Always handle [C10MIM]Br in a well-ventilated area. A chemical fume hood is required for procedures involving heating or aerosolization.[5]
  • 1.2. Ensure an eyewash station and safety shower are immediately accessible in the work area.[5]

2. Personal Protective Equipment (PPE):

  • 2.1. Eye Protection: Wear chemical safety goggles with side-shields conforming to EN166 or NIOSH standards. A face shield is recommended if there is a splash hazard.[16]
  • 2.2. Skin Protection: Wear nitrile or butyl rubber gloves. Inspect gloves for integrity before each use.[16][17] Wear a lab coat to protect clothing and skin. For larger quantities, consider impervious clothing or an apron.[17]
  • 2.3. Respiratory Protection: Not typically required under normal handling conditions due to low volatility. If aerosols are generated, use a respirator with an appropriate organic vapor/particulate filter cartridge.[16][18]

3. Handling and Storage:

  • 3.1. Handling: Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling, even if gloves were worn.
  • 3.2. Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep the container tightly sealed to prevent moisture absorption, as the compound is hygroscopic. Store under an inert gas atmosphere for long-term stability.[5]

4. Spills and Waste Disposal:

  • 4.1. Minor Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the contaminated material into a suitable, labeled container for chemical waste.[5][16]
  • 4.2. Waste Disposal: Dispose of waste [C10MIM]Br and contaminated materials as hazardous waste. Do not discharge into drains or the environment.[5][18] All disposal must be conducted through a licensed waste disposal company in accordance with local, regional, and national regulations.[5]
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a framework for assessing the cytotoxic potential of [C10MIM]Br on a human cell line, such as the hepatocellular carcinoma line HepG2. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[19]

1. Materials and Reagents:

  • HepG2 cell line (or other suitable cell line)
  • Complete culture medium (e.g., EMEM with 10% FBS, 1% Penicillin/Streptomycin)
  • [C10MIM]Br (CAS 188589-32-4)
  • Phosphate-Buffered Saline (PBS), sterile
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
  • Solubilization solution (e.g., DMSO or acidified isopropanol)
  • Sterile 96-well flat-bottom microplates
  • Multi-channel pipette, microplate reader (570 nm)

2. Step-by-Step Methodology:

  • 2.1. Cell Seeding:
  • a. Culture HepG2 cells to ~80-90% confluency.
  • b. Trypsinize and resuspend cells in fresh complete medium.
  • c. Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ cells/well.
  • d. Incubate the plate for 24 hours at 37°C, 5% CO₂, to allow for cell attachment.
  • 2.2. Compound Treatment:
  • a. Prepare a stock solution of [C10MIM]Br in serum-free medium or PBS.
  • b. Perform serial dilutions to create a range of working concentrations (e.g., 0.1 µM to 1000 µM).
  • c. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of [C10MIM]Br. Include wells for a negative control (medium only) and a solvent control if applicable.
  • d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
  • 2.3. MTT Addition and Incubation:
  • a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
  • b. Incubate the plate for an additional 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[19]
  • 2.4. Solubilization and Measurement:
  • a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
  • b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
  • c. Agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan crystals.
  • d. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[19]
  • 2.5. Data Analysis:
  • a. Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
  • b. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

The workflow for this cytotoxicity assessment is visualized below.

MTT_Assay_Workflow start Start seed_cells 1. Seed Cells (1x10⁴ cells/well in 96-well plate) start->seed_cells incubate1 2. Incubate 24h (37°C, 5% CO₂) seed_cells->incubate1 treat 3. Treat with [C10MIM]Br (Various Concentrations) incubate1->treat incubate2 4. Incubate 24-72h treat->incubate2 add_mtt 5. Add MTT Reagent (10 µL/well) incubate2->add_mtt incubate3 6. Incubate 3-4h add_mtt->incubate3 solubilize 7. Solubilize Formazan (100 µL DMSO/well) incubate3->solubilize read_plate 8. Read Absorbance (570 nm) solubilize->read_plate analyze 9. Analyze Data (Calculate % Viability & IC50) read_plate->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

1-Decyl-3-methylimidazolium Bromide (CAS 188589-32-4) is a compound of significant interest, offering unique properties derived from its ionic liquid and surfactant-like character. For researchers in drug development and related fields, it presents opportunities in green synthesis, antimicrobial discovery, and the formulation of poorly soluble drugs. However, its utility is intrinsically linked to its hazards. The mechanisms of membrane disruption and oxidative stress are the basis for both its desired biological activity and its toxicological profile. A thorough understanding of these principles, combined with strict adherence to safe handling protocols and validated experimental designs, is essential for harnessing the potential of this versatile molecule responsibly and effectively.

References

  • Safety Data Sheet: 1-Decyl-3-methylimidazolium Bromide. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/D5350]
  • Safety Data Sheet: 1-Dodecyl-3-methylimidazolium bromide. RoCo Global. [URL: https://www.roco-global.com/sds/IL-0119.pdf]
  • Safety data sheet: 1-Ethyl-3-methyl-imidazolium-bromide (EMIM Br) ≥99 %. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-2037-AU-EN.pdf]
  • 1-Dodecyl-3-methylimidazolium bromide SDS, 61546-00-7 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/1-dodecyl-3-methylimidazolium-bromide-cas-61546-00-7.html]
  • Safety Data Sheet: 1-Dodecyl-3-methylimidazolium bromide. Iolitec. [URL: https://www.iolitec.de/sites/default/files/sds/sds_il-0119_1-dodecyl-3-methylimidazolium_bromide_en_2.pdf]
  • Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. MDPI. [URL: https://www.mdpi.com/1420-3049/27/6/1974]
  • Imidazolium-derived ionic salts induce Inhibition of cancerous cell growth through apoptosis. ResearchGate. [URL: https://www.researchgate.net/publication/263493864_Imidazolium-derived_ionic_salts_induce_Inhibition_of_cancerous_cell_growth_through_apoptosis]
  • 1-Decyl-3-methylimidazolium Bromide | C14H27BrN2 | CID 22078297. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22078297]
  • A profile of the in vitro anti-tumor activity of imidazolium-based ionic liquids. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20002165/]
  • Ionic Liquids as Biocompatible Antibacterial Agents: A Case Study on Structure-Related Bioactivity on Escherichia coli. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9609653/]
  • Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8948065/]
  • Toxic effects of 1-decyl-3-methylimidazolium bromide ionic liquid on the antioxidant enzyme system and DNA in zebrafish (Danio rerio) livers. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23583592/]
  • Cytotoxic effect of protic ionic liquids in HepG2 and HaCat human cells. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5614917/]
  • Cytotoxicity of selected imidazolium-derived ionic liquids in the human Caco-2 cell line. Sub-structural toxicological interpretation through a QSAR study. Green Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2010/gc/c0gc00028a]
  • Imidazolium-derived ionic salts induce inhibition of cancerous cell growth through apoptosis. MedChemComm (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2014/md/c4md00161c]
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  • Diluted aqueous ionic liquid assists the acidic oxidative hydrolysis of water-soluble recalcitrant polysaccharide xanthan through structural deterioration. Green Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2020/gc/d0gc02179a]
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Foundational

Thermal Stability and Degradation Kinetics of Imidazolium Ionic Liquids: A Mechanistic and Methodological Guide

Executive Summary Imidazolium-based ionic liquids (ILs) are widely utilized as green solvents, battery electrolytes, and active pharmaceutical ingredient (API) formulations due to their negligible vapor pressure and broa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazolium-based ionic liquids (ILs) are widely utilized as green solvents, battery electrolytes, and active pharmaceutical ingredient (API) formulations due to their negligible vapor pressure and broad liquidus range. However, their deployment in high-temperature applications is strictly bounded by their thermal stability. This whitepaper provides an in-depth mechanistic analysis of imidazolium IL degradation and outlines self-validating analytical protocols designed to accurately determine their maximum operating temperatures (MOT).

Mechanistic Pathways of Thermal Degradation

The thermal degradation of imidazolium ILs is not a singular event but a complex interplay of competing reaction pathways dictated by the structural electronics of the cation-anion pair[1]. Understanding these mechanisms is critical for rationally designing ILs with enhanced thermal resilience.

  • Bimolecular Nucleophilic Substitution ( SN​2 ) : This is the dominant degradation pathway for ILs containing coordinating or highly nucleophilic anions (e.g., Cl⁻, Br⁻, OAc⁻). The anion acts as a nucleophile, attacking the alkyl substituents on the imidazolium ring—most commonly at the less sterically hindered methyl group or the α -carbon of the longer alkyl chain. This cleavage yields 1-alkylimidazoles and volatile alkyl halides[1].

  • Hofmann Elimination (E2) : For ILs possessing longer alkyl chains and basic, weakly coordinating anions (e.g., [BF₄]⁻), a competitive E2 elimination pathway emerges. The basic anion abstracts a β -proton from the alkyl chain, resulting in the expulsion of an alkene (e.g., 1-butene from a butyl chain) and a neutral imidazole derivative[1].

  • Carbene Formation (C2-Deprotonation) : The proton at the C2 position of the imidazolium ring is highly acidic. Under thermal stress, particularly in the presence of basic anions, deprotonation can occur, yielding a highly reactive N-heterocyclic carbene (NHC) intermediate which subsequently drives further bulk decomposition[1].

degradation IL Imidazolium IL ([Cation]+ [Anion]-) SN2 SN2 Nucleophilic Substitution IL->SN2 Strong Nucleophile (e.g., Cl-, Br-) E2 E2 Hofmann Elimination IL->E2 Basic Anion, Steric Bulk Carbene C2-Deprotonation (Carbene Formation) IL->Carbene C2-Proton Abstraction Prod1 Alkyl Halides + 1-Alkylimidazole SN2->Prod1 Prod2 Alkenes + Imidazole E2->Prod2 Prod3 N-Heterocyclic Carbenes Carbene->Prod3

Competing thermal degradation pathways of imidazolium ionic liquids.

Structural Determinants of Thermal Stability

The thermal stability of an IL is a highly tunable parameter. By altering the cation architecture or exchanging the anion, researchers can significantly shift the degradation onset.

Anion Effects

The anion is the primary driver of the degradation temperature. Highly nucleophilic anions trigger SN​2 cleavage at relatively low temperatures (200–250 °C). Conversely, weakly coordinating, charge-delocalized anions such as bis(trifluoromethanesulfonyl)imide ([NTf₂]⁻) or hexafluorophosphate ([PF₆]⁻) resist acting as nucleophiles, pushing the thermal stability limits beyond 350 °C[2].

Cation Effects
  • Alkyl Chain Length : Increasing the length of the alkyl chain on the imidazolium cation generally decreases thermal stability. Longer chains stabilize intermediate carbocations and carbon radicals, lowering the activation energy for cleavage, and increase the statistical probability of E2 elimination[3].

  • C2-Methylation : Substituting the acidic C2-proton with a methyl group (e.g., moving from 1-butyl-3-methylimidazolium to 1-butyl-2,3-dimethylimidazolium) effectively shuts down the carbene formation pathway, thereby enhancing the overall thermal resilience of the IL[3].

Data Presentation: Comparative Thermal Stability

The following table summarizes the quantitative thermal stability data for common imidazolium ILs, illustrating the structural causality discussed above.

Ionic LiquidAnion TypeApparent Tonset​ (°C)*Primary Degradation Mechanism
[BMIM][Cl] Chloride (Strong Nucleophile)~250 SN​2 (Nucleophilic Attack)[1]
[BMIM][OAc] Acetate (Basic/Nucleophilic)~220 SN​2 (Nucleophilic Attack)
[BMIM][BF₄] Tetrafluoroborate (Weakly Coord.)~350–400 SN​2
  • Competitive E2[1]
[BMIM][NTf₂] Bis(trifluoromethanesulfonyl)imide>400Radical / C-N Bond Cleavage[2]
[BMMIM][Cl] Chloride (C2-Methylated Cation)~270 SN​2 (Carbene pathway blocked)[3]

*Note: Tonset​ values are highly dependent on the heating rate (typically 10 °C/min) and atmospheric conditions[2].

Analytical Workflows: Moving Beyond Dynamic TGA

Historically, the thermal stability of ILs has been reported using the onset decomposition temperature ( Tonset​ ) derived from dynamic (ramped) Thermogravimetric Analysis (TGA). However, dynamic TGA inherently overestimates stability due to kinetic lag ; the material is exposed to extreme temperatures for an insufficient duration for the degradation kinetics to register as mass loss[4].

To establish a self-validating, industrially relevant metric, researchers must employ Isothermal TGA to determine the T0.01/10h​ parameter—the temperature at which exactly 1% mass loss occurs over a 10-hour period. This provides a realistic Maximum Operating Temperature (MOT)[4]. Furthermore, coupling TGA with evolved gas analysis (TGA-MS) is required to empirically validate the theoretical degradation mechanisms[1].

workflow Prep Sample Dehydration (< 50 ppm H2O) Dynamic Dynamic TGA (Ramp 10 °C/min) Prep->Dynamic Baseline Tonset Isothermal Isothermal TGA (T < Tonset for 10h) Dynamic->Isothermal Determine T0.01/10h Hyphenated Evolved Gas Analysis (MS / FTIR) Dynamic->Hyphenated Product ID Kinetic Kinetic Modeling (Isoconversional) Isothermal->Kinetic Long-term Stability

Self-validating TGA-MS workflow for determining long-term thermal stability.

Experimental Protocol: Self-Validating Isothermal TGA & Evolved Gas Analysis

This protocol is designed to eliminate analytical artifacts and provide a true assessment of an IL's thermal limits.

Step 1: Rigorous Sample Dehydration

  • Action : Dry the imidazolium IL under high vacuum ( 10−3 mbar) at 60–80 °C for 24–48 hours until the water content is < 50 ppm (verified by Karl Fischer titration).

  • Causality : Trace water acts as an aggressive nucleophile at elevated temperatures and disrupts the Coulombic network of the IL, artificially lowering the degradation onset[4].

Step 2: Dynamic TGA (Baseline Establishment)

  • Action : Load 10–15 mg of the dehydrated sample into an alumina crucible. Heat from 25 °C to 600 °C at a ramp rate of 10 °C/min under an inert N₂ atmosphere (flow rate 50 mL/min).

  • Causality : This rapid scan establishes the apparent onset temperature ( Tonset​ ), which is strictly used to set the temperature parameters for the subsequent isothermal tests, not as a definitive stability metric[2].

Step 3: Isothermal TGA (Long-Term Stability Validation)

  • Action : Heat fresh, dehydrated samples rapidly to a target temperature 20–50 °C below the dynamic Tonset​ . Hold the temperature isothermally for 10 hours. Repeat this process at multiple temperature decrements.

  • Causality : Isothermal holding bypasses the kinetic lag of dynamic TGA. By plotting mass loss over time, you can identify the T0.01/10h​ parameter, providing a realistic MOT for industrial and pharmaceutical applications[4].

Step 4: Evolved Gas Analysis (TGA-MS/FTIR)

  • Action : Interface the TGA exhaust with a Mass Spectrometer or FTIR via a heated transfer line (maintained at 200 °C to prevent condensation).

  • Causality : Mass loss alone does not confirm the mechanism. Detecting specific fragmented ions (e.g., m/z 56 for 1-butene) definitively differentiates between SN​2 and E2 elimination pathways, validating the structural behavior of the IL[5],[1].

Kinetic Modeling of Decomposition

To predict the lifespan of an IL under operational stress, the activation energy ( Ea​ ) of the decomposition must be calculated. Relying on simple Arrhenius models is often insufficient because IL degradation involves multiple competing pathways.

Instead, isoconversional methods (such as the Kissinger-Akahira-Sunose or Ozawa-Flynn-Wall methods) should be utilized. These methods calculate Ea​ at various extents of conversion ( α ) without assuming a static reaction model, perfectly accommodating the shifting mechanisms (e.g., transitioning from SN​2 to E2) as the degradation progresses[1],[2].

References

  • Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques ResearchGate / Journal of Thermal Analysis and Calorimetry[Link]

  • Mechanistic outlook on thermal degradation of 1,3-dialkyl imidazolium ionic liquids and organoclays RSC Publishing / RSC Advances[Link]

  • Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study National Institutes of Health (NIH) / PMC[Link]

  • Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development MDPI / Molecules[Link]

  • Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis ACS Publications / Industrial & Engineering Chemistry Research[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of 1-Decyl-3-methylimidazolium Bromide in Organic Solvents

Introduction Ionic liquids (ILs) are a class of salts that exist in a liquid state at or near room temperature.[1] Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ionic liquids (ILs) are a class of salts that exist in a liquid state at or near room temperature.[1] Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solubility, have positioned them as versatile solvents and materials in a myriad of applications, including organic synthesis, electrochemistry, and drug delivery.[1][2] Among these, 1-decyl-3-methylimidazolium bromide ([C10mim][Br]) has garnered significant interest. Its molecular structure, featuring a polar imidazolium head and a non-polar decyl tail, imparts an amphiphilic character, suggesting a complex solubility profile.[3]

This technical guide provides a comprehensive overview of the solubility of 1-decyl-3-methylimidazolium bromide in organic solvents. Recognizing the limited availability of specific quantitative solubility data for [C10mim][Br], this document synthesizes fundamental principles of ionic liquid solubility, presents comparative data for structurally similar ionic liquids, and offers detailed experimental protocols to empower researchers to determine solubility in their systems of interest.

Physicochemical Properties of 1-Decyl-3-methylimidazolium Bromide

A foundational understanding of the physicochemical properties of [C10mim][Br] is essential for predicting and interpreting its solubility behavior.

PropertyValue
Molecular Formula C₁₄H₂₇BrN₂
Molecular Weight 303.28 g/mol
Appearance Colorless to yellowish liquid
Melting Point -6 °C
Boiling Point 325 °C

Qualitative Solubility: [C10mim][Br] is known to be soluble in water and polar organic solvents such as ethanol, methanol, and acetone.[3]

Theoretical Framework for Ionic Liquid Solubility

The solubility of an ionic liquid in an organic solvent is a complex interplay of intermolecular forces. The principle of "like dissolves like" provides a preliminary guide; however, a more nuanced understanding can be achieved through the application of solubility parameters.

The Role of Intermolecular Interactions

The dissolution of an ionic liquid in a solvent involves the disruption of the ionic lattice of the IL and the solvent-solvent interactions, followed by the formation of new solute-solvent interactions. The overall free energy change of this process determines the solubility. Key interactions at play include:

  • Ionic/Coulombic Interactions: Strong electrostatic forces between the cation and anion of the ionic liquid.

  • Van der Waals Forces: Dispersion and dipole-dipole interactions between the alkyl chains of the IL and the solvent molecules.

  • Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor with the anion of the ionic liquid.

The long decyl chain in [C10mim][Br] contributes significantly to its non-polar character, suggesting that it will have a higher affinity for less polar solvents compared to imidazolium-based ionic liquids with shorter alkyl chains.

Hildebrand and Hansen Solubility Parameters

A more quantitative approach to predicting solubility involves the use of solubility parameters. The Hildebrand solubility parameter (δ) is defined as the square root of the cohesive energy density and provides a single value to characterize the overall solvency of a material.[4]

For a more detailed analysis, Hansen solubility parameters (HSPs) are employed. HSPs divide the total Hildebrand parameter into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from polar interactions.

  • δh: Energy from hydrogen bonding.[5]

The principle behind HSPs is that substances with similar δd, δp, and δh values are likely to be miscible. The determination of HSPs for ionic liquids can be complex but provides a powerful tool for solvent selection.[6][7]

cluster_Solubility Factors Influencing Solubility IL Ionic Liquid ([C10mim][Br]) IL_Props IL Properties - Cation/Anion Structure - Alkyl Chain Length IL->IL_Props Solvent Organic Solvent Solvent_Props Solvent Properties - Polarity - H-Bonding Capability Solvent->Solvent_Props Solubility Solubility IL_Props->Solubility Solvent_Props->Solubility Conditions External Conditions - Temperature - Pressure Conditions->Solubility

Caption: Key factors influencing the solubility of ionic liquids.

Quantitative Solubility Data: A Comparative Approach

Case Study: Solubility of [C12mim][Cl] in Alcohols

The following table summarizes the solubility of [C12mim][Cl] in a series of primary alcohols at various temperatures.[8][9] The data illustrates a general trend of decreasing solubility with increasing alkyl chain length of the alcohol, which can be attributed to the decreasing polarity of the solvent.

SolventTemperature (K)Mole Fraction Solubility of [C12mim][Cl] (x₁)
Ethanol 280.00.015
300.00.040
320.00.100
1-Butanol 280.00.010
300.00.025
320.00.060
1-Hexanol 280.00.005
300.00.012
320.00.030
1-Octanol 280.00.003
300.00.008
320.00.020
1-Decanol 280.00.002
300.00.005
320.00.015
1-Dodecanol 280.00.001
300.00.003
320.00.010

Note: This data is for [C12mim][Cl] and should be used as a qualitative guide for the expected behavior of [C10mim][Br]. The slightly shorter decyl chain of [C10mim][Br] may lead to slightly different solubility values.

Experimental Determination of Solubility

Given the scarcity of published data for [C10mim][Br], experimental determination of its solubility in specific organic solvents is often necessary. The "cloud-point" method is a widely used and reliable technique for this purpose.[10]

Protocol: Determination of Solubility via the Cloud-Point Method

This protocol outlines the steps to determine the solubility of [C10mim][Br] in an organic solvent as a function of temperature.

Materials and Equipment:

  • 1-Decyl-3-methylimidazolium bromide ([C10mim][Br]), high purity

  • Organic solvent of interest, anhydrous grade

  • Analytical balance (± 0.0001 g)

  • Sealed glass vials or a specialized view-cell apparatus

  • Temperature-controlled bath with a viewing window

  • Calibrated thermometer or thermocouple

  • Magnetic stirrer and stir bars

Procedure:

  • Sample Preparation:

    • Accurately weigh a known mass of [C10mim][Br] into a sealable glass vial.

    • Add a known mass of the organic solvent to the vial.

    • Add a small magnetic stir bar.

    • Seal the vial tightly to prevent solvent evaporation.

  • Heating and Dissolution:

    • Place the vial in the temperature-controlled bath.

    • Begin stirring the mixture.

    • Slowly heat the bath while observing the mixture.

    • Continue heating until the [C10mim][Br] is completely dissolved, and the solution becomes clear and homogenous.

  • Cooling and Cloud-Point Determination:

    • Slowly cool the solution while continuing to stir.

    • Carefully observe the solution for the first sign of turbidity or the formation of a solid phase. This is the "cloud point."

    • Record the temperature at which the cloud point is observed. This temperature represents the saturation temperature for the prepared composition.

  • Data Collection:

    • Repeat the heating and cooling cycle several times to ensure the reproducibility of the cloud point temperature.

    • Prepare a series of samples with different known compositions of [C10mim][Br] and the organic solvent.

    • Determine the cloud point temperature for each composition.

  • Data Analysis:

    • Plot the mole fraction of [C10mim][Br] as a function of the cloud point temperature to generate the solubility curve.

cluster_Workflow Solubility Determination Workflow Start Start Prep Prepare Sample (Known Composition) Start->Prep Heat Heat until Homogenous Prep->Heat Cool Cool Slowly & Observe Heat->Cool CloudPoint Record Cloud Point Temperature Cool->CloudPoint Repeat Repeat for Reproducibility CloudPoint->Repeat Repeat->Cool Re-heat & Cool NewComp Prepare New Composition Repeat->NewComp Next Sample NewComp->Prep Plot Plot Solubility Curve (Mole Fraction vs. Temp) NewComp->Plot End End Plot->End

Sources

Foundational

Spectroscopic Data for 1-Decyl-3-Methylimidazolium Bromide: A Technical Guide

Introduction 1-Decyl-3-methylimidazolium bromide ([C10MIm][Br]) is a prominent member of the imidazolium-based ionic liquids (ILs), a class of salts with melting points below 100°C. These compounds are gaining significan...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Decyl-3-methylimidazolium bromide ([C10MIm][Br]) is a prominent member of the imidazolium-based ionic liquids (ILs), a class of salts with melting points below 100°C. These compounds are gaining significant attention as environmentally benign alternatives to traditional volatile organic solvents in a wide array of applications, including synthesis, catalysis, and materials science.[1][2] The unique physicochemical properties of [C10MIm][Br], such as its low vapor pressure, high thermal stability, and tunable solvency, are intrinsically linked to its molecular structure. A thorough understanding of this structure is paramount for its effective application and for the rational design of new ionic liquids with tailored properties.

This technical guide provides an in-depth analysis of the spectroscopic data for 1-decyl-3-methylimidazolium bromide, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development and other fields who utilize or plan to utilize this versatile ionic liquid. This document will not only present the core spectroscopic data but also delve into the rationale behind the experimental methodologies, ensuring a comprehensive understanding of the data's acquisition and interpretation.

Molecular Structure and Spectroscopic Correlation

The molecular structure of 1-decyl-3-methylimidazolium bromide is composed of an organic cation, 1-decyl-3-methylimidazolium, and a bromide anion. The cation consists of a planar imidazolium ring substituted with a methyl group at the N3 position and a decyl chain at the N1 position. This structure gives rise to a unique spectroscopic signature that can be elucidated using NMR and IR techniques.

Figure 1: Molecular structure of 1-decyl-3-methylimidazolium bromide with atom numbering for spectroscopic correlation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 1-decyl-3-methylimidazolium bromide, both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of [C10MIm][Br] is characterized by distinct signals corresponding to the protons of the imidazolium ring, the N-methyl group, and the N-decyl chain. The chemical shifts are influenced by the electron-withdrawing nature of the positively charged imidazolium ring and the shielding effects of the alkyl chain.

Table 1: ¹H NMR Spectroscopic Data for 1-Decyl-3-methylimidazolium Bromide

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2 (Imidazolium)~9.1-9.4s-
H4, H5 (Imidazolium)~7.6-7.8m-
N-CH₃~4.1-4.2s-
N-CH₂ (Decyl)~4.2-4.3t~7.4
N-CH₂-CH₂ (Decyl)~1.8-1.9m-
-(CH₂)₇- (Decyl)~1.2-1.4m-
-CH₃ (Decyl)~0.8-0.9t~6.8

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. Data is compiled and interpreted based on analogous compounds such as 1-octyl-3-methylimidazolium bromide and 1-decyl-3-methylimidazolium chloride.[3][4]

The downfield chemical shift of the H2 proton is a characteristic feature of imidazolium salts, attributed to the deshielding effect of the two adjacent nitrogen atoms and its acidic nature. The protons on the decyl chain exhibit typical aliphatic signals, with the terminal methyl group appearing at the most upfield position.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 1-Decyl-3-methylimidazolium Bromide

Carbon AssignmentChemical Shift (δ, ppm)
C2 (Imidazolium)~136
C4, C5 (Imidazolium)~123, ~122
N-CH₃~36
N-CH₂ (Decyl)~50
N-CH₂-CH₂ (Decyl)~32
-(CH₂)₇- (Decyl)~31, ~29, ~26, ~22
-CH₃ (Decyl)~14

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. Data is compiled and interpreted based on analogous compounds and computational studies.[3][5]

The C2 carbon of the imidazolium ring resonates at the most downfield position due to the strong deshielding from the adjacent nitrogen atoms. The carbons of the decyl chain show characteristic aliphatic signals.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is unique to its structure. The IR spectrum of [C10MIm][Br] is characterized by absorption bands corresponding to the vibrations of the imidazolium ring and the alkyl chains.

Table 3: IR Spectroscopic Data for 1-Decyl-3-methylimidazolium Bromide

Wavenumber (cm⁻¹)Vibrational Assignment
~3150, ~3100C-H stretching (Imidazolium ring)
~2955, ~2925, ~2855C-H stretching (asymmetric and symmetric, CH₃ and CH₂)
~1570, ~1465C=C and C=N stretching (Imidazolium ring)
~1170In-plane C-H bending (Imidazolium ring)
~840, ~750Out-of-plane C-H bending (Imidazolium ring)

Note: The wavenumbers are approximate. Data is compiled and interpreted based on analogous compounds such as 1-decyl-3-methylimidazolium chloride.[6][7]

The characteristic bands of the imidazolium ring are observed in the regions of 3150-3100 cm⁻¹ (C-H stretching) and 1600-1400 cm⁻¹ (ring stretching). The aliphatic C-H stretching vibrations of the decyl and methyl groups are prominent in the 3000-2800 cm⁻¹ region.

Experimental Protocols: A Self-Validating System

The acquisition of high-quality and reliable spectroscopic data for ionic liquids requires careful consideration of their unique properties, such as viscosity and hygroscopicity. The following protocols are designed to be self-validating, ensuring the accuracy and reproducibility of the obtained spectra.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Rationale: Ionic liquids are often viscous and can be hygroscopic. Proper sample preparation is crucial to obtain high-resolution spectra.

    • Procedure:

      • Dry the 1-decyl-3-methylimidazolium bromide sample under high vacuum at a slightly elevated temperature (e.g., 60-70 °C) for several hours to remove any absorbed water.

      • Accurately weigh approximately 10-20 mg of the dried ionic liquid directly into a clean, dry 5 mm NMR tube.

      • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as it can influence the chemical shifts.

      • Cap the NMR tube securely and vortex the sample until the ionic liquid is completely dissolved to ensure a homogeneous solution.[8]

  • Instrumental Parameters:

    • Rationale: The choice of NMR parameters directly impacts the quality of the spectrum.

    • Procedure:

      • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

      • For ¹H NMR, use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. A relaxation delay (D1) of at least 5 seconds is recommended for quantitative analysis.[4]

      • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

      • Use a standard internal reference, such as tetramethylsilane (TMS), for accurate chemical shift calibration.

  • Data Processing and Validation:

    • Rationale: Proper data processing is essential for accurate interpretation.

    • Procedure:

      • Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio without significant line broadening.

      • Carefully phase the spectra to obtain pure absorption lineshapes.

      • Integrate the ¹H NMR signals and compare the ratios to the expected number of protons for each signal to validate the assignments.

      • Compare the obtained spectra with literature data for similar imidazolium-based ionic liquids to confirm the structure and purity.

Figure 2: A streamlined workflow for acquiring high-quality NMR spectra of ionic liquids.

IR Spectroscopy Protocol
  • Sample Preparation (ATR-FTIR):

    • Rationale: Attenuated Total Reflectance (ATR) is often the preferred method for ionic liquids as it requires minimal sample preparation and is less affected by sample thickness.

    • Procedure:

      • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

      • Place a small drop of the 1-decyl-3-methylimidazolium bromide directly onto the center of the ATR crystal.

      • If the sample is a solid at room temperature, it may need to be gently heated to its melting point before application.

  • Instrumental Parameters:

    • Rationale: Optimizing instrumental parameters ensures a high-quality spectrum.

    • Procedure:

      • Collect a background spectrum of the empty, clean ATR crystal.

      • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

      • Co-add a sufficient number of scans (e.g., 32-64) to achieve a good signal-to-noise ratio.

      • Use a resolution of 4 cm⁻¹ for routine analysis.

  • Data Processing and Validation:

    • Rationale: Post-acquisition processing is necessary to obtain a clean and interpretable spectrum.

    • Procedure:

      • The instrument software will automatically subtract the background spectrum from the sample spectrum.

      • Apply an ATR correction if necessary to account for the wavelength-dependent depth of penetration of the IR beam.

      • Identify and label the major absorption bands and compare them to the expected vibrational modes for the imidazolium ring and alkyl chains.

      • The absence of a broad band around 3400 cm⁻¹ can be an indicator of a low water content in the sample.

Conclusion

The spectroscopic data presented in this technical guide provides a comprehensive and validated fingerprint of 1-decyl-3-methylimidazolium bromide. The detailed analysis of its ¹H NMR, ¹³C NMR, and IR spectra, coupled with robust experimental protocols, offers researchers a reliable resource for the identification, characterization, and quality control of this important ionic liquid. A thorough understanding of the spectroscopic properties of [C10MIm][Br] is fundamental to harnessing its full potential in various scientific and industrial applications. By adhering to the principles of scientific integrity and causality in experimental design, researchers can ensure the generation of accurate and reproducible data, paving the way for further innovation in the field of ionic liquids.

References

  • PubChem. 1-Decyl-3-methylimidazolium Bromide. National Center for Biotechnology Information. [Link]

  • ResearchGate. FT-IR spectra of [A] native 1 decyl 3 methyl imidazolium chloride... ResearchGate GmbH. [Link]

  • El-Shafai, N. M., et al. (2021). Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants. Molecules, 26(21), 6439. [Link]

  • ResearchGate. ¹³C NMR chemical shift calculated versus experimental of [DMIm]Br. ResearchGate GmbH. [Link]

  • Evaluation of Imidazolium-based Ionic Liquids towards Vermicidal Activity - Supporting Information. [Link]

  • Kouřil, M., et al. (2020). Computational NMR Study of Ion Pairing of 1-Decyl-3-methyl-imidazolium Chloride in Molecular Solvents. The Journal of Physical Chemistry B, 124(48), 11029–11038. [Link]

  • UCL. Sample Preparation. University College London. [Link]

  • ResearchGate. 1-decyl-3-methyl-imidazolium bromide. ResearchGate GmbH. [Link]

Sources

Exploratory

Engineering Membrane-Active Therapeutics: The Antimicrobial and Antifungal Properties of Imidazolium Salts

Executive Summary The rapid escalation of antimicrobial resistance (AMR) has fundamentally compromised the efficacy of traditional target-specific antibiotics. In response, researchers are pivoting toward membrane-active...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid escalation of antimicrobial resistance (AMR) has fundamentally compromised the efficacy of traditional target-specific antibiotics. In response, researchers are pivoting toward membrane-active biocides. Imidazolium salts (IMSs) and imidazolium-based ionic liquids (ILs) have emerged as highly tunable, broad-spectrum antimicrobial and antifungal agents. This whitepaper synthesizes the biophysical mechanisms, structure-activity relationships (SAR), and standardized validation protocols critical for developing imidazolium-based therapeutics.

The Biophysics of Imidazolium-Based Biocides

Imidazolium salts consist of an organic N-heterocyclic cation paired with a weakly coordinated anion, forming compounds with extraordinary physicochemical tunability[1]. Unlike conventional antibiotics that inhibit specific enzymatic pathways—a mechanism highly susceptible to evolutionary resistance—IMSs act primarily as 2[2].

Mechanism of Action (MoA)

The biocidal efficacy of IMSs is rooted in their amphiphilic architecture, driving a sequential, self-propagating disruption of microbial cell envelopes:

  • Electrostatic Adsorption: The positively charged imidazolium ring is electrostatically drawn to the negatively charged components of microbial cell walls, such as teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria, and phosphomannans in fungi[3].

  • Lipid Bilayer Intercalation: Following surface binding, the hydrophobic alkyl chain inserts into the non-polar core of the 4[4].

  • Membrane Permeabilization: This insertion decreases the phase transition temperature of the membrane, significantly increasing lateral lipid diffusion and 5[5].

  • Lysis and Death: The structural integrity of the membrane collapses, leading to the rapid leakage of intracellular components (e.g., potassium, calcium, and nucleic acids), culminating in 6[6].

MoA A Electrostatic Attraction B Cell Wall Binding A->B C Alkyl Chain Insertion B->C D Membrane Disruption C->D E Pathogen Death D->E

Caption: Mechanism of action: Electrostatic binding leads to lipid bilayer disruption and cell death.

Structure-Activity Relationship (SAR): The "Cut-Off" Effect

The pharmacological potency of IMSs is heavily dictated by their Structure-Activity Relationship (SAR). The most critical variable is the length of the N-substituted alkyl chain.

  • Chain Length Dependency: Antimicrobial activity follows a parabolic curve relative to chain length. Short chains (< C6) exhibit minimal activity because they lack the necessary hydrophobicity to 7[7]. As the chain length increases from C10 to C16, lipophilicity increases, drastically lowering the Minimum Inhibitory Concentration (MIC) against both bacteria and fungi[8][9].

  • The Cut-Off Phenomenon: Beyond a certain length (typically > C16), a "cut-off" effect occurs. The salts become excessively hydrophobic, leading to self-aggregation (micellization) in aqueous media rather than interacting with the microbial membrane, severely reducing their 8[8].

  • Anion Influence: While the cation drives membrane disruption, the anion plays a secondary role by modulating the overall solubility, critical micelle concentration (CMC), and3[3].

Quantitative Efficacy: Comparative MIC Data

The table below synthesizes typical MIC values for various alkyl-imidazolium chlorides, demonstrating the exponential increase in efficacy as the alkyl chain extends from C4 to C16.

Imidazolium SaltAlkyl Chain LengthTarget OrganismMIC (μM)
[C4MIM][Cl]C4 (Butyl)Candida albicans> 1000
[C10CMeIm][Cl]C10 (Decyl)Staphylococcus epidermidis46
[C12CMeIm][Cl]C12 (Dodecyl)Staphylococcus epidermidis12
[C12MIM][I]C12 (Dodecyl)Candida albicans25
[C16MIM][Cl]C16 (Hexadecyl)Candida albicans6.25

(Data aggregated from standardized microdilution assays[8][9])

Standardized Experimental Protocols

To ensure high-fidelity, self-validating results during drug development, the following methodologies are required for evaluating imidazolium-based compounds.

Protocol A: Determination of MIC via Broth Microdilution

Causality Insight: Broth microdilution is strictly preferred over agar diffusion for IMSs. The diffusion of highly lipophilic, long-chain salts through solid agar matrices is often restricted by non-specific binding, which leads to artificially small zones of inhibition and false-negative efficacy profiles.

  • Stock Preparation: Dissolve the synthesized imidazolium salt in sterile, ultrapure water or a minimal volume of DMSO to create a 100 mM stock. Ensure the final DMSO concentration in the assay is <1% to prevent solvent-induced cytotoxicity[1].

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the IMS in Mueller-Hinton broth (for bacterial strains) or RPMI 1640 medium (for fungal strains)[9].

  • Inoculation: Add the standardized microbial suspension to achieve a final well concentration of 105 to 106 CFU/mL[9].

  • Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or up to 48 hours (fungi).

  • Analysis: Identify the MIC as the lowest concentration well exhibiting no visible microbial growth. Validate quantitatively using a microplate spectrophotometer at 600 nm.

MIC Step1 Prepare 100 mM Stock (DMSO/Water) Step2 Two-fold Serial Dilution (Microtiter Plate) Step1->Step2 Step3 Inoculate Pathogen (10^5 CFU/mL) Step2->Step3 Step4 Incubate (24h-48h at 37°C) Step3->Step4 Step5 Determine MIC (No visible growth) Step4->Step5

Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol B: Membrane Permeability Assay (Propidium Iodide Uptake)

Causality Insight: To definitively prove that the MoA is membrane disruption (rather than intracellular target inhibition), Propidium Iodide (PI) uptake is utilized. PI is a membrane-impermeable fluorescent dye. It can only enter cells with severely compromised lipid bilayers. Once inside, it intercalates with nucleic acids, producing a massive fluorescence enhancement, thereby directly validating the biophysical lysis mechanism.

  • Exposure: Treat the microbial cell suspension ( 107 CFU/mL) with the IMS at 1×, 2×, and 4× the determined MIC for 1 to 3 hours.

  • Staining: Harvest the cells via centrifugation (5000 × g, 5 min), wash twice with sterile PBS to remove residual IMS, and incubate with PI (5 μM final concentration) in the dark for 15 minutes[9].

  • Quantification: Analyze the cell population using flow cytometry or fluorescence microscopy (Excitation: 535 nm, Emission: 617 nm). A statistically significant increase in fluorescence relative to the untreated control confirms 9[9].

Future Perspectives in Drug Development

The primary bottleneck for the clinical translation of IMSs is their non-specific cytotoxicity toward mammalian cells (e.g., hemolysis of red blood cells) at concentrations near their MIC[6]. Future drug development must focus on expanding the therapeutic index. Current promising strategies include synthesizing 10, which have demonstrated higher IC50 values (lower mammalian toxicity) while maintaining potent antimicrobial activity[10], or incorporating cleavable linkages (such as carbonates) that allow for controlled degradation and clearance within the host[8].

References

  • [1] Synthesis and antimicrobial activity of imidazolium salts. OAText.

  • [10] Dicationic Imidazolium-Based Ionic Liquids: A New Strategy for Non-Toxic and Antimicrobial Materials. TDL.org.

  • [8] Micellization and antimicrobial properties of surface active ionic liquids containing cleavable carbonate linkages. UB.edu.

  • [2] Alkylimidazolium Ionic Liquids as Antifungal Alternatives: Antibiofilm Activity Against Candida albicans and Underlying Mechanism of Action. PMC.

  • [9] Alkylimidazolium Ionic Liquids as Antifungal Alternatives: Antibiofilm Activity Against Candida albicans and Underlying Mechanism of Action. Frontiers.

  • [3] Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. PMC.

  • [7] Antimicrobial activity of mono- and polynuclear platinum and palladium complexes. CyberLeninka.

  • [5] Interaction of imidazolium-based lipids with phospholipid bilayer membranes of different complexity. RSC Publishing.

  • [4] The Physics of Antimicrobial Activity of Ionic Liquids. arXiv.org.

  • [6] Correlating Lipid Membrane Permeabilities of Imidazolium Ionic Liquids with Their Cytotoxicities on Yeast, Bacterial, and Mammalian Cells. MDPI.

Sources

Foundational

Environmental Impact of Imidazolium-Based Ionic Liquids: Toxicity, Biodegradability, and Green Design Paradigms

Executive Summary Imidazolium-based ionic liquids (IBILs) have been extensively championed as "green" alternatives to volatile organic solvents due to their negligible vapor pressure, thermal stability, and highly tunabl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazolium-based ionic liquids (IBILs) have been extensively championed as "green" alternatives to volatile organic solvents due to their negligible vapor pressure, thermal stability, and highly tunable physicochemical properties. However, the absence of atmospheric volatility does not equate to environmental benignity. As IBILs transition from laboratory curiosities to industrial-scale applications, their potential release into aquatic ecosystems presents a critical toxicological challenge. This technical guide synthesizes the mechanistic drivers of IBIL ecotoxicity, maps their recalcitrant biodegradation pathways, and outlines rational design strategies and self-validating experimental protocols required to engineer truly sustainable next-generation ionic liquids.

Molecular Drivers of Ecotoxicity: The Structure-Activity Relationship

The ecotoxicity of IBILs is not uniform; it is strictly governed by a predictable structure-activity relationship (SAR) driven by the interplay between the cation's lipophilicity and the anion's chemical stability.

The Amphiphilic Membrane Disruption Mechanism

The primary mechanism of IBIL toxicity is the disruption of cellular membranes. IBILs are inherently amphiphilic. When exposed to biological systems, the positively charged imidazolium headgroup interacts electrostatically with the negatively charged phosphate headgroups of the phospholipid bilayer. Simultaneously, the non-polar alkyl side chain undergoes hydrophobic partitioning into the lipid core. This insertion induces membrane fluidization, structural distortion, and the leakage of intracellular contents, ultimately leading to cell lysis.

The "Side-Chain Effect" (Cationic Lipophilicity)

The length of the alkyl side chain on the imidazolium ring is the single most dominant factor dictating aquatic toxicity. Increasing the chain length (e.g., from a butyl [C4] to an octyl [C8] or decyl [C10] group) exponentially increases the molecule's lipophilicity. This enhanced hydrophobicity allows the cation to penetrate biological membranes more aggressively. Consequently, long-chain IBILs exhibit drastically lower EC50 values (higher toxicity) across multiple trophic levels, often proving more harmful to aquatic organisms than traditional volatile solvents like methanol or dichloromethane (1)[1].

The Anion Contribution

While the imidazolium cation drives the primary membrane-disruptive toxicity, the paired anion modulates the overall environmental hazard. Fluorinated anions, such as hexafluorophosphate ([PF6]⁻) and tetrafluoroborate ([BF4]⁻), are highly problematic. Beyond their intrinsic toxicity, these anions are susceptible to abiotic hydrolysis in aqueous environments, leading to the release of toxic and corrosive hydrofluoric acid (HF) (2)[2].

Quantitative Ecotoxicity Profiles

The table below summarizes the acute toxicity of common IBILs and oxygenated derivatives against standard aquatic bioindicators: the marine bacterium Vibrio fischeri and the freshwater crustacean Daphnia magna.

Ionic Liquid (Abbreviation)Cation StructureAnionV. fischeri EC50 (mg/L)D. magna EC50 (mg/L)
[bmim][BF4] 1-butyl-3-methylimidazoliumTetrafluoroborate300.05.18
[bmim][PF6] 1-butyl-3-methylimidazoliumHexafluorophosphate~100.0 - 150.08.03 - 19.91
[moemim][BF4] 1-methoxyethyl-3-methylimidazoliumTetrafluoroborate3196.0209.0 - 222.0
[moemim][dca] 1-methoxyethyl-3-methylimidazoliumDicyanamide2406.0> 200.0

(Data synthesized from3[3] and 1[1])

Biodegradation Pathways and the Recalcitrant Core

Standard dialkylimidazolium ILs are notoriously resistant to ultimate biodegradation (mineralization into CO₂, H₂O, and inorganic salts). The delocalized aromaticity of the imidazolium ring makes it highly refractory to microbial enzymatic attack.

When exposed to activated sludge microorganisms, primary biodegradation may occur via ω-oxidation of the alkyl side chain. Cytochrome P450 monooxygenases catalyze the terminal hydroxylation of the alkyl chain, which is subsequently oxidized to a carboxylic acid. However, because the microbial consortium lacks the specific hydrolases required to cleave the highly stable imidazolium ring, the degradation pathway halts. This results in the environmental accumulation of dead-end metabolites that retain the toxic cationic core (4)[4].

Biodegradation A 1-Butyl-3-methylimidazolium ([bmim]+) B ω-Oxidation (Cytochrome P450) A->B C Hydroxylated Intermediate (Primary Alcohol) B->C D Further Oxidation C->D E Carboxylic Acid Derivative D->E F Ring Cleavage (Highly Resistant) E->F Blocked Pathway G Accumulation of Imidazolium Core E->G Dead End

Proposed primary biodegradation pathway of [bmim]+ highlighting ring resistance.

Next-Generation Rational Design: Engineering Biodegradable IBILs

To overcome the dual challenges of toxicity and environmental persistence, researchers have shifted toward the rational design of functionalized IBILs. The most successful strategy involves incorporating oxygenated functional groups—specifically ester, ether, or amide linkages—into the alkyl side chain (5)[5].

The "Achilles' Heel" Strategy

By integrating an ester bond into the side chain, chemists introduce a deliberate "Achilles' heel" into the molecule. Environmental esterases, which are ubiquitous in soil and aquatic microbiomes, readily hydrolyze this bond.

Causality of the Design:

  • Toxicity Reduction: The introduction of oxygen atoms (e.g., methoxyethyl groups) decreases the overall lipophilicity of the cation, significantly reducing its ability to partition into and disrupt cellular membranes. As seen in the data table above, replacing a butyl chain with a methoxyethyl chain increases the D. magna EC50 by over 40-fold (3)[3].

  • Enhanced Biodegradability: Enzymatic hydrolysis breaks the long lipophilic chain into smaller, highly polar, and easily metabolizable fragments (e.g., short-chain alcohols and carboxylic acids). This allows the molecule to pass the OECD 301D "Closed Bottle Test" for ready biodegradability, a threshold standard dialkylimidazolium ILs universally fail (6)[6].

DesignWorkflow A Target: Greener Ionic Liquid B Select Imidazolium Core A->B C Incorporate Ester/Ether Linkage into Alkyl Side Chain B->C D Select Halogen-Free Anion (e.g., Acetate, Octylsulfate) B->D E Enzymatic Hydrolysis Susceptibility C->E F Reduced Lipophilicity & Lower Aquatic Toxicity D->F E->F

Rational design workflow for engineering biodegradable and low-toxicity ionic liquids.

Standardized Experimental Protocols for Environmental Assessment

To ensure trustworthiness and reproducibility, the evaluation of novel IBILs must rely on self-validating, standardized frameworks. Below are the definitive methodologies for assessing aquatic toxicity and biodegradability.

Protocol A: Aquatic Toxicity Assessment (OECD 202 - Daphnia magna Immobilization Test)

This protocol determines the acute toxicity of an IBIL by measuring the concentration that immobilizes 50% of a Daphnia magna population (EC50) over 48 hours.

  • Organism Preparation: Select Daphnia magna neonates that are less than 24 hours old.

    • Causality: Neonates are in a rapid developmental phase with highly permeable carapaces. They represent the most sensitive life stage of the organism, ensuring a conservative and highly protective estimate of ecological risk.

  • Test Medium Formulation: Prepare a geometric series of at least five IBIL concentrations (e.g., 1, 10, 50, 100, 500 mg/L) dissolved in standard ISO reconstituted water.

  • Exposure & Controls: Place 20 neonates (divided into four replicates of 5) into each concentration. Run a concurrent negative control (pure ISO water) and a positive reference control (e.g., Potassium dichromate).

    • Self-Validation: The test is only valid if immobilization in the negative control does not exceed 10%, and the EC50 of the positive control falls within the historical accepted range (0.6 - 2.1 mg/L).

  • Observation (48h): Assess immobilization at 24 and 48 hours. Immobilization is strictly defined as the inability of the organism to swim within 15 seconds after gentle agitation of the test vessel.

    • Causality: This behavioral endpoint is a highly reproducible proxy for mortality and severe physiological distress, eliminating the subjectivity of visually confirming heart cessation.

  • Data Analysis: Calculate the 48h EC50 using Probit analysis or logistic regression models.

Protocol B: Ready Biodegradability (OECD 301D - Closed Bottle Test)

This protocol evaluates whether an IBIL will rapidly and completely degrade in an aquatic environment by measuring dissolved oxygen (DO) depletion over 28 days.

  • Inoculum Preparation: Extract secondary effluent from a domestic wastewater treatment plant. Aerate and wash the sludge, then seed the mineral test medium at a very low density (1-3 mg/L suspended solids).

    • Causality: Utilizing a low inoculum density prevents the artificial degradation of recalcitrant compounds that occurs when overwhelming microbial biomass is present. This ensures the test strictly measures "ready" (spontaneous) biodegradability rather than forced adaptation.

  • Test Setup: Prepare BOD (Biochemical Oxygen Demand) bottles containing:

    • Blank (Mineral medium + inoculum).

    • Test Suspension (Medium + inoculum + 2-5 mg/L IBIL).

    • Reference Control (Medium + inoculum + easily degradable sodium acetate).

    • Toxicity Control (Medium + inoculum + IBIL + sodium acetate).

    • Self-Validation: The toxicity control is critical. Because IBILs often exhibit antimicrobial properties, if the toxicity control fails to degrade the sodium acetate, it proves the IBIL is actively poisoning the microbial inoculum, rather than simply being biologically recalcitrant.

  • Incubation: Seal the bottles to exclude air bubbles and incubate in total darkness at 20°C for 28 days.

    • Causality: Incubation in the dark prevents photosynthetic oxygen production by any contaminating algae, which would artificially lower the apparent oxygen demand and skew the degradation metrics.

  • Measurement & Calculation: Measure DO using an oxygen electrode at days 0, 7, 14, 21, and 28. Calculate the Biological Oxygen Demand (BOD) and express it as a percentage of the Theoretical Oxygen Demand (ThOD). An IBIL is classified as "readily biodegradable" only if it achieves ≥60% ThOD within a 10-day window of reaching 10% degradation (6)[6].

References

  • Deng, Y., Besse-Hoggan, P., Sancelme, M., Delort, A. M., Husson, P., & Costa Gomes, M. F. (2011). Influence of oxygen functionalities on the environmental impact of imidazolium based ionic liquids.
  • Samorì, C., et al. (2005). Acute toxicity of oxygenated and nonoxygenated imidazolium-based ionic liquids to Daphnia magna and Vibrio fischeri.
  • Bernot, R. J., Brueseke, M. A., Evans-White, M. A., & Lamberti, G. A. (2005). Acute and chronic toxicity of imidazolium-based ionic liquids on Daphnia magna. Environmental Toxicology and Chemistry.
  • Gathergood, N., Garcia, M. T., & Scammells, P. J. (2004). Biodegradable ionic liquids: Part I.
  • Markiewicz, M., et al. (2015). Biodegradation of imidazolium ionic liquids by activated sludge microorganisms.
  • Garcia, M. T., Gathergood, N., & Scammells, P. J. (2005). On the Freshwater Ecotoxicity and Biodegradation Properties of Some Common Ionic Liquids. Organic Process Research & Development.

Sources

Exploratory

A Foreword on Ionic Liquids: From Historical Curiosity to "Designer" Solvents

An In-depth Technical Guide to 1-decyl-3-methylimidazolium bromide ([C10MIM]Br) The journey of ionic liquids (ILs) began long before they became a cornerstone of modern green chemistry. In 1914, Paul Walden reported the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-decyl-3-methylimidazolium bromide ([C10MIM]Br)

The journey of ionic liquids (ILs) began long before they became a cornerstone of modern green chemistry. In 1914, Paul Walden reported the synthesis of ethylammonium nitrate ([EtNH3][NO3]), a salt with a melting point of a mere 12°C[1][2]. This discovery, however, remained a niche curiosity for many decades. It wasn't until the 1980s that the field gained significant momentum with the work of John Wilkes and his colleagues, who introduced 1,3-dialkylimidazolium cations, which would become one of the most popular and versatile classes of ILs[1][2].

These early systems, often based on chloroaluminates, were highly reactive and sensitive to moisture. The subsequent development of "second-generation" air- and water-stable ILs, such as those with tetrafluoroborate or hexafluorophosphate anions, truly opened the door to their widespread application[3]. Today, ILs are often referred to as "designer solvents" due to the ability to tune their physicochemical properties by modifying the cation and anion structure. This guide focuses on a prominent member of the imidazolium family, 1-decyl-3-methylimidazolium bromide ([C10MIM]Br), exploring its discovery, synthesis, properties, and applications.

[C10MIM]Br: An Introduction

1-decyl-3-methylimidazolium bromide, abbreviated as [C10MIM]Br or [DMIM]Br, is an organic salt belonging to the imidazolium-based class of ionic liquids.[4] Its structure consists of a positively charged imidazolium ring substituted with a methyl group and a ten-carbon alkyl (decyl) chain, paired with a bromide anion (Br⁻)[4]. This amphiphilic nature, with a hydrophilic imidazolium head and a long hydrophobic alkyl tail, gives it unique properties that bridge those of a salt and a surfactant.

Molecular Structure:

  • Chemical Formula: C₁₄H₂₇BrN₂[5]

  • Molecular Weight: 303.28 g/mol [5]

  • CAS Number: 188589-32-4[5]

Synthesis of [C10MIM]Br: A Methodological Deep Dive

The most common and straightforward method for synthesizing [C10MIM]Br is through a bimolecular nucleophilic substitution (Sₙ2) reaction. This process involves the quaternization of an N-substituted imidazole, in this case, 1-methylimidazole.

Causality of Experimental Design: The choice of reactants is based on the desired final structure. 1-methylimidazole provides the core imidazolium ring with the methyl group already in place at the N-3 position. 1-bromodecane is selected as the alkylating agent to introduce the ten-carbon chain at the N-1 position. Bromoalkanes are often preferred over chloroalkanes for this reaction due to the bromide ion being a better leaving group, which facilitates the reaction under milder conditions.[6] The reaction is typically performed neat (without a solvent) or in a minimal amount of a polar aprotic solvent to facilitate the interaction between the reactants.

Experimental Protocol: Synthesis of [C10MIM]Br

This protocol describes a general procedure for the synthesis of 1-decyl-3-methylimidazolium bromide.

Materials:

  • 1-methylimidazole (purified)

  • 1-bromodecane (purified)

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine equimolar amounts of 1-methylimidazole and 1-bromodecane. A slight excess of the alkyl halide can be used to ensure complete reaction of the 1-methylimidazole.[7]

  • Reaction Conditions: Heat the mixture with vigorous stirring. The reaction temperature is typically maintained around 70-80°C for 24-48 hours. The progress can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Purification: After the reaction is complete, the resulting product, which is often a viscous liquid or a solid at room temperature, needs to be purified.

    • Allow the mixture to cool to room temperature.

    • Add a sufficient volume of ethyl acetate to the flask and stir vigorously. Unreacted starting materials are soluble in ethyl acetate, while the ionic liquid product is not.

    • Transfer the mixture to a separatory funnel. The ionic liquid will form a separate, denser layer.

    • Wash the ionic liquid layer several times with fresh portions of ethyl acetate to thoroughly remove any unreacted starting materials and impurities.[8]

  • Solvent Removal: After the final wash, separate the ionic liquid layer and remove any residual ethyl acetate under reduced pressure using a rotary evaporator.

  • Drying: Dry the final product under high vacuum for several hours to remove any traces of moisture and residual solvent. The final product should be a clear, colorless to yellowish liquid or a solid, depending on its purity.[4]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process Reactant1 1-methylimidazole Reaction Sₙ2 Reaction (70-80°C, 24-48h) Reactant1->Reaction Reactant2 1-bromodecane Reactant2->Reaction Purification Purification (Wash with Ethyl Acetate) Reaction->Purification Crude Product Drying Drying (Rotary Evaporator & Vacuum) Purification->Drying Washed Product Product [C10MIM]Br (High Purity Ionic Liquid) Drying->Product Final Product Applications C10MIMBr [C10MIM]Br GreenChem Green Chemistry C10MIMBr->GreenChem Catalysis Catalysis C10MIMBr->Catalysis ElectroChem Electrochemistry C10MIMBr->ElectroChem Separation Separation & Extraction C10MIMBr->Separation Biotech Biotechnology & Drug Delivery C10MIMBr->Biotech

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for 1-Decyl-3-Methylimidazolium Bromide ([C10mim]Br)

Introduction & Mechanistic Rationale The synthesis of 1-decyl-3-methylimidazolium bromide ([C10mim]Br) is a foundational procedure in the generation of surface-active ionic liquids (ILs). The reaction proceeds via a clas...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of 1-decyl-3-methylimidazolium bromide ([C10mim]Br) is a foundational procedure in the generation of surface-active ionic liquids (ILs). The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The unshared electron pair on the sp2-hybridized nitrogen of 1-methylimidazole acts as the nucleophile, attacking the electrophilic primary carbon of 1-bromodecane and displacing the bromide leaving group 1.

Causality in Reagent Stoichiometry: A critical parameter in this protocol is the use of a slight molar excess (1.02 equivalents) of the alkyl halide (1-bromodecane). Unreacted 1-methylimidazole is highly polar and strongly coordinates with the formed ionic liquid, making it notoriously difficult to remove. Conversely, the non-polar 1-bromodecane is easily extracted during the biphasic solvent washing step 2.

Quantitative Reagent Formulation

Table 1: Reagent Quantities and Physicochemical Properties

ReagentMW ( g/mol )EquivalentsMass (g)MolesRole in Synthesis
1-Methylimidazole 82.101.0051.50.627Nucleophile
1-Bromodecane 221.181.02159.90.642Electrophile
Ethyl Acetate 88.11N/A--Extraction Solvent

Note: Reagents should be distilled prior to use to prevent the introduction of oxidative impurities that cause discoloration of the final ionic liquid.

Experimental Workflow

Workflow Start 1-Methylimidazole + 1-Bromodecane (Molar Ratio 1:1.02) Reaction Thermal Alkylation (SN2) 70°C, 48-72h, N2 Atmosphere Start->Reaction Heat & Stir Cooling Cool to Room Temperature (Viscous Liquid Forms) Reaction->Cooling Reaction Complete Washing Solvent Washing Add Ethyl Acetate / Diethyl Ether Cooling->Washing Impurity Extraction Separation Phase Separation Decant Upper Organic Layer Washing->Separation Settle Biphasic Mixture Separation->Washing Repeat 3x to remove unreacted precursors Drying High-Vacuum Desiccation 60°C, 24h, <0.1 mbar Separation->Drying Isolate Bottom IL Phase Product Pure [C10mim]Br (Validate via 1H-NMR & KF Titration) Drying->Product Remove Trace Moisture

Figure 1: Experimental workflow for the synthesis and purification of [C10mim]Br.

Step-by-Step Synthesis Protocol

Phase 1: Preparation & Setup
  • Glassware Preparation: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Atmospheric Control: Purge the system with inert gas (Nitrogen or Argon) for 15 minutes.

    • Causality: Imidazolium halides are highly hygroscopic. Atmospheric moisture can lead to unwanted side reactions (e.g., slow hydrolysis of the alkyl halide) and makes the final desiccation step significantly more difficult.

Phase 2: Nucleophilic Substitution (Alkylation)
  • Reagent Addition: Under continuous inert gas flow, add 51.5 g of 1-methylimidazole to the flask, followed by the dropwise addition of 159.9 g of 1-bromodecane.

  • Thermal Activation: Heat the reaction mixture to 70 °C using a temperature-controlled oil bath. Maintain vigorous stirring for 48 to 72 hours 1. (Note: Alternative microwave-assisted protocols can reduce this reaction time to 1 hour at 300 W, 50 °C 3, but thermal batch synthesis remains the standard for large-scale high-purity yields).

    • Causality: The SN2 reaction between two neutral molecules to form an ion pair has a high activation energy. As the reaction progresses, the medium transitions from a low-viscosity liquid to a highly viscous ionic liquid. Sustained heating is required to overcome the reduced mass transfer caused by this viscosity spike.

Phase 3: Biphasic Purification
  • Cooling: Remove the flask from the oil bath and allow it to cool to room temperature. The mixture will present as a dense, slightly yellow viscous liquid.

  • Solvent Washing: Add 100 mL of ethyl acetate to the flask. Stir vigorously for 15 minutes, then halt stirring to allow phase separation.

  • Decantation: Decant and discard the upper (ethyl acetate) layer. Repeat this washing step two additional times (3 x 100 mL total).

    • Causality: [C10mim]Br is virtually insoluble in low-polarity solvents like ethyl acetate due to its dense ionic network. However, the unreacted 1-bromodecane remains highly soluble in the organic layer, allowing for selective extraction of impurities without product loss 2.

Phase 4: High-Vacuum Desiccation
  • Solvent Removal: Transfer the washed ionic liquid to a round-bottom flask and use a rotary evaporator (60 °C, 50 mbar) to remove bulk residual ethyl acetate.

  • Deep Desiccation: Attach the flask to a Schlenk line or high-vacuum pump (< 0.1 mbar) and heat at 60 °C for 24 to 48 hours.

    • Causality: Ionic liquids strongly coordinate with water molecules via hydrogen bonding (specifically at the acidic C2 proton and the bromide anion). Standard drying is insufficient; elevated temperature combined with high vacuum is mandatory to break these interactions and achieve anhydrous conditions.

Self-Validation & Analytical Characterization

To ensure the protocol acts as a self-validating system, the final product must pass the following checkpoints:

  • Visual Inspection: The product should be a clear, viscous liquid at room temperature. Opacity or white precipitates indicate degradation or incomplete reaction.

  • Moisture Content: Perform a Karl Fischer (KF) titration. The acceptable threshold for high-purity ILs is < 1000 ppm (0.1%) water.

  • Structural Validation: Confirm the structure and purity via 1H NMR spectroscopy. The integration must show a strict 1:1 ratio between the imidazolium ring protons and the decyl chain protons.

Table 2: 1H NMR Spectral Validation (400 MHz, CDCl3)

Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
10.15 Singlet (s)1HN-CH-N (C2-H, acidic imidazolium proton)
7.55 Doublet (d)1HC4-H (imidazolium ring)
7.40 Doublet (d)1HC5-H (imidazolium ring)
4.30 Triplet (t)2HN-CH2 (C1 of decyl chain)
4.10 Singlet (s)3HN-CH3 (methyl group)
1.90 Multiplet (m)2HN-CH2-CH2 (C2 of decyl chain)
1.20 - 1.35 Multiplet (m)14H-(CH2)7- (bulk decyl chain)
0.85 Triplet (t)3H-CH3 (terminal decyl methyl)

Note: The chemical shift of the C2-H proton (δ ~10.15) is highly sensitive to concentration and trace moisture due to its strong hydrogen-bonding capability.

References

  • Source: rsc.
  • Source: royalsocietypublishing.
  • Source: nih.

Sources

Application

Application Note: Microwave-Accelerated Synthesis of 1-Decyl-3-Methylimidazolium Bromide ([C10MIM]Br)

Executive Summary Ionic liquids (ILs) such as 1-decyl-3-methylimidazolium bromide ([C10MIM]Br) are indispensable in modern drug development, green catalysis, and materials science due to their tunable polarity, negligibl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ionic liquids (ILs) such as 1-decyl-3-methylimidazolium bromide ([C10MIM]Br) are indispensable in modern drug development, green catalysis, and materials science due to their tunable polarity, negligible vapor pressure, and high thermal stability. However, conventional synthesis via the Menshutkin reaction is notoriously inefficient, requiring 24 to 72 hours of refluxing in volatile organic solvents, which often leads to thermal degradation and discolored products.

Microwave-Assisted Organic Synthesis (MAOS) offers a transformative alternative. By leveraging direct dielectric heating, MAOS reduces reaction times from days to minutes, eliminates the need for reaction solvents, and consistently delivers yields exceeding 90% ()[1]. This application note provides a comprehensive, self-validating protocol for the MAOS of [C10MIM]Br, detailing the mechanistic causality behind each experimental parameter.

Mechanistic & Thermodynamic Rationale

The quaternization of 1-methylimidazole with 1-bromodecane proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the imidazole ring acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide.

The Microwave Advantage (Causality): The transition state of this SN2 pathway is highly polar, with a calculated activation energy of approximately 197.3 kJ/mol ()[2]. Microwave irradiation directly couples with the dipoles of the precursors. More importantly, as the ionic product ([C10MIM]Br) forms, the dielectric loss tangent of the reaction medium increases drastically. This creates an autocatalytic dielectric heating effect —the more product that forms, the more efficiently the mixture absorbs microwave energy, leading to rapid, localized superheating that accelerates the reaction without requiring high bulk temperatures ()[3].

Thermodynamic logic of MW-assisted SN2 mechanism and autocatalytic dielectric heating.

Comparative Data Analysis

To underscore the efficiency of the MAOS approach, Table 1 summarizes the quantitative differences between conventional reflux and microwave-assisted methodologies.

Table 1: Conventional vs. Microwave-Assisted Synthesis of [C10MIM]Br

ParameterConventional RefluxMicrowave-Assisted (MAOS)
Reaction Time 24 – 72 hours10 – 60 minutes
Temperature 50 – 80 °C (Bulk Heating)50 – 80 °C (Dielectric Heating)
Solvent Requirement High (Ethyl Acetate / Toluene)Solvent-Free (Neat Reaction)
Average Yield 70 – 80%> 90%
Product Appearance Often yellow/brown (Degradation)Clear to pale yellow viscous liquid

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be self-validating, meaning the physical and chemical state of the reaction provides real-time feedback to the scientist, ensuring trustworthiness at every step.

Step 1: Reagent Preparation & Stoichiometry
  • Action: In a 35 mL microwave-safe quartz or glass vessel, combine 1-methylimidazole (e.g., 5.6 g, ~68 mmol) with 1-bromodecane (e.g., 15.0 g, ~68 mmol) ()[2].

  • Causality: A slight stoichiometric excess (1.05 to 1.1 equivalents) of 1-bromodecane is highly recommended. Unreacted 1-bromodecane is highly non-polar and easily removed during the washing phase, whereas unreacted 1-methylimidazole is amphiphilic and notoriously difficult to separate from the final ionic liquid.

Step 2: Microwave Irradiation
  • Action: Seal the vessel and place it in a dedicated microwave synthesizer (e.g., CEM Discover SP). Irradiate at 300 W with a temperature setpoint of 50 °C to 80 °C for 10 to 60 minutes ()[1]. Ensure active magnetic stirring is engaged.

  • Self-Validation (Visual Cue): The reaction initially presents as a cloudy, biphasic mixture (the precursors are partially immiscible). As the reaction reaches >80% completion, the mixture will abruptly transition into a clear, monophasic, highly viscous liquid.

Step 3: Liquid-Liquid Extraction (Purification)
  • Action: Transfer the crude product to a separatory funnel. Wash the mixture three times with a non-polar solvent system, such as n-hexane:water (2:1 v/v) or pure ethyl acetate ()[2].

  • Causality: The ionic liquid will partition into the lower aqueous/polar phase, while unreacted 1-bromodecane and organic impurities will partition into the upper n-hexane/ethyl acetate phase.

  • Self-Validation (Chemical Cue): Spot the upper organic wash layer on a Thin Layer Chromatography (TLC) plate and examine under UV light (254 nm). The absence of UV-active spots confirms the complete removal of any trace 1-methylimidazole.

Step 4: Vacuum Distillation (Drying)
  • Action: Transfer the washed ionic liquid to a round-bottom flask. Remove residual washing solvents and moisture via rotary evaporation, followed by high-vacuum distillation at 160 °C and 26 cmHg for 4 to 24 hours ()[2].

  • Causality: Trace water acts as a co-solvent and severely alters the viscosity, density, and hydrogen-bonding capacity of the IL.

  • Self-Validation (Gravimetric Cue): Weigh the flask periodically. The drying process is complete when the mass stabilizes (constant weight).

Workflow Step1 1. Reagent Preparation Equimolar + Excess Halide Step2 2. Microwave Synthesis 300W, 50-80°C, 10-60 min Step1->Step2 Step3 3. Phase Separation Biphasic -> Monophasic Step2->Step3 Visual Validation Step4 4. Solvent Extraction Wash with n-Hexane/EtOAc Step3->Step4 Step5 5. Vacuum Distillation 160°C, 26 cmHg Step4->Step5 Chemical Validation (TLC) Step6 6. Pure [C10MIM]Br Characterization (NMR/FTIR) Step5->Step6 Yield >90%

Step-by-step experimental workflow for the microwave-assisted synthesis of[C10MIM]Br.

Downstream Processing & Characterization

To confirm the structural integrity and purity of the synthesized [C10MIM]Br, Nuclear Magnetic Resonance (NMR) spectroscopy is required. The absence of a singlet near δ 3.7 ppm (unreacted N-methyl protons of 1-methylimidazole) is the primary indicator of high purity.

Table 2: Expected 1H and 13C NMR Spectral Data for [C10MIM]Br ()[2]

NucleusChemical Shift (δ ppm, in CDCl₃)Assignment / Multiplicity
1H NMR 0.83Terminal -CH₃ (t, 3H)
1.12 – 1.30Alkyl chain -CH₂- (m, 14H)
1.75 – 1.87N-CH₂-CH₂- (m, 2H)
3.97N-CH₃ on imidazole ring (s, 3H)
4.16 – 4.21N-CH₂- (t, 2H)
7.39, 7.58Imidazolium backbone protons (d, 1H each)
9.99Acidic N-CH-N proton (s, 1H)
13C NMR 13.6Terminal -CH₃
22.1 – 31.3Alkyl chain carbons
36.2N-CH₃
49.6N-CH₂-
121.6, 123.4Imidazolium backbone carbons
136.5N-C-N carbon

References

  • Microwave-assisted synthesis of 2'-hydroxychalcone derivatives in 1-decyl-3-methylimidazolium bromide ionic liquid and its computational study. Royal Society Open Science.[Link]

  • The microwave assisted synthesis of 1-alkyl-3-methylimidazolium bromide as potential corrosion inhibitor toward carbon steel in 1 M HCl solution saturated with carbon dioxide. AIP Conference Proceedings.[Link]

  • Ionic liquids and deep eutectics as a transformative platform for the synthesis of nanomaterials. Chemical Communications (RSC Publishing).[Link]

Sources

Method

Application of 1-Decyl-3-Methylimidazolium Bromide ([C10mim]Br) in Organic Catalysis

Executive Summary The transition toward green chemistry and process intensification in drug development has elevated the role of Surface-Active Ionic Liquids (SAILs). Among these, 1-decyl-3-methylimidazolium bromide (abb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition toward green chemistry and process intensification in drug development has elevated the role of Surface-Active Ionic Liquids (SAILs). Among these, 1-decyl-3-methylimidazolium bromide (abbreviated as [C10mim]Br or [DMIm]Br) stands out as a highly versatile dual-function medium. It acts simultaneously as an environmentally benign solvent and an active catalyst[1].

Unlike shorter-chain ionic liquids (e.g., [C4mim]Br), the 10-carbon alkyl chain of[C10mim]Br imparts significant amphiphilic properties, allowing it to form well-defined micelles in aqueous solutions[2][3]. This unique physicochemical profile makes it an exceptional candidate for micellar catalysis, microwave-assisted organic synthesis (MAOS), and the synthesis of complex pharmaceutical intermediates like benzimidazoles, dihydropyrimidinones, and chalcone derivatives[1][4].

Mechanistic Rationale: Why[C10mim]Br?

To leverage [C10mim]Br effectively, researchers must understand the causality behind its catalytic prowess. Its efficacy is driven by three distinct mechanisms:

  • Micellar Catalysis via Amphiphilicity: In aqueous or polar media, once the Critical Micelle Concentration (CMC) is reached, [C10mim]Br self-assembles into micelles. The hydrophobic decyl chains create a non-polar core that solubilizes and concentrates hydrophobic organic reactants, overcoming traditional mass-transfer limitations in biphasic systems[3].

  • Transition State Stabilization (Hydrogen Bonding): The imidazolium headgroup is not merely a spectator ion. The acidic C2 proton of the imidazolium ring acts as a strong hydrogen-bond donor. This interaction activates electrophiles (such as the carbonyl oxygen of aldehydes) and stabilizes the transition state, significantly lowering the activation energy of the reaction[5][6].

  • Microwave Susceptibility: Because [C10mim]Br is an ionic salt, it possesses high ionic conductivity. Under microwave irradiation, it undergoes rapid ionic conduction and dipole rotation, converting electromagnetic energy into uniform volumetric heat. This localized superheating accelerates reaction kinetics exponentially compared to conventional convective heating[4][7].

G A Aqueous Reaction Medium + [C10mim]Br B Micelle Formation (Hydrophobic Core + Ionic Shell) A->B CMC Reached C Reactant Solubilization (Concentration Effect) B->C Hydrophobic Interaction D Transition State Stabilization (H-bonding via C2-H) C->D Imidazolium Headgroup E Accelerated Product Formation D->E High Yield

Caption: Logical flow of[C10mim]Br-driven micellar catalysis in aqueous media.

Quantitative Performance Data

The catalytic efficiency of [C10mim]Br is highly dependent on the electronic nature of the substrates. A prime example is the microwave-assisted synthesis of 2'-hydroxychalcone derivatives—key scaffolds in drug development. Computational studies utilizing Fukui function analysis confirm that higher precursor reactivity correlates directly with product yield[4].

Table 1: Synthesis of 2'-Hydroxychalcone Derivatives in [C10mim]Br (80°C, 300W, 10 min) [4]

Precursor (Benzaldehyde Derivative)Reactivity Order (Fukui Analysis)Experimental Yield (%)Physical Appearance
o-Vanillin Highest81%Yellow Powder
Anisaldehyde Moderate72%Yellow Powder
Salicylaldehyde Lowest65%Yellow Powder

Note: The formation of the [C10mim]Br catalyst itself proceeds via an SN2 mechanism with a calculated activation energy of 197.3 kJ/mol[4].

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that drug development professionals can verify intermediate success before proceeding to subsequent steps.

Protocol A: Microwave-Assisted Synthesis of[C10mim]Br Catalyst

Purpose: To synthesize high-purity [C10mim]Br rapidly without the need for prolonged conventional reflux (which typically takes 24-48 hours).

Materials:

  • 1-Methylimidazole (1 equivalent)

  • 1-Bromodecane (1.2 equivalents, slight excess to ensure complete alkylation)

  • Ethyl acetate (for washing)

Step-by-Step Methodology:

  • Preparation: In a microwave-safe quartz reaction vessel, combine 1-methylimidazole and 1-bromodecane.

    • Causality: Solvent-free conditions are utilized because the precursors themselves provide sufficient dipole moments to couple with microwave energy, driving the SN2 nucleophilic attack[4][7].

  • Irradiation: Place the vessel in a dedicated microwave synthesizer (e.g., CEM Discover). Irradiate at 300 W, maintaining the temperature at 50°C for 60 minutes.

  • Purification: Upon cooling, the crude product appears as a viscous yellow liquid. Wash the mixture vigorously with ethyl acetate (3 × 15 mL) to remove unreacted precursors.

    • Self-Validation Check: The ionic liquid should be immiscible with ethyl acetate. Phase separation indicates successful salt formation.

  • Drying: Evaporate the residual solvent using a rotary evaporator at 90°C under high vacuum for 1-2 hours.

  • Analytical Validation: Confirm the structure via ¹H NMR (CDCl₃).

    • Critical Marker: Look for the highly deshielded C2-H proton of the imidazolium ring, which should appear as a distinct singlet around 9.99 ppm [4].

Protocol B: [C10mim]Br-Catalyzed Synthesis of 2'-Hydroxychalcones

Purpose: Utilizing [C10mim]Br as both the solvent and catalyst for the rapid synthesis of bioactive chalcone scaffolds.

Caption: Microwave-assisted organic synthesis workflow using [C10mim]Br.

Step-by-Step Methodology:

  • Reaction Setup: In a microwave vessel, add equimolar amounts of o-hydroxyacetophenone and the chosen benzaldehyde derivative (e.g., o-vanillin).

  • Catalyst Addition: Add 1.5 equivalents of the synthesized [C10mim]Br. Stir briefly to ensure a homogeneous mixture.

    • Causality: [C10mim]Br lowers the activation energy by hydrogen-bonding with the carbonyl oxygen of the aldehyde, rendering the carbon highly electrophilic and susceptible to nucleophilic attack by the enolate of the acetophenone[4][6].

  • Microwave Irradiation: Irradiate the mixture at 300 W, holding the temperature at 80°C for exactly 10 minutes.

    • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the starting material spots confirms reaction completion.

  • Biphasic Extraction: Transfer the mixture to a separatory funnel. Add a solvent system of n-hexane : water (2:1 v/v) and extract three times.

    • Causality: This specific solvent ratio exploits the amphiphilicity of[C10mim]Br. The ionic liquid partitions into the aqueous phase (allowing for future recycling), while the newly synthesized, highly hydrophobic chalcone product partitions into the n-hexane phase[4].

  • Isolation: Collect the organic (hexane) layers, dry over anhydrous Na₂SO₄, and perform vacuum distillation at 160°C (26 cmHg) to isolate the final yellow powder product[4].

Troubleshooting & Best Practices

  • Hygroscopicity: [C10mim]Br is highly hygroscopic. Moisture absorption can alter its viscosity, lower its catalytic efficiency by competing for hydrogen bonds, and shift the CMC. Always store the IL under an inert gas (argon or nitrogen) in a desiccator over P₂O₅[8].

  • Viscosity Issues: If the reaction mixture is too viscous to stir properly prior to microwave heating, gently warm the vessel to 35-40°C. The viscosity of [C10mim]Br drops significantly with mild heating, ensuring uniform reactant distribution.

  • Catalyst Recycling: The aqueous phase recovered from Protocol B (Step 4) contains the[C10mim]Br. It can be recycled by evaporating the water under reduced pressure, drying thoroughly, and validating via ¹H NMR before reuse.

References

  • 1-Decyl-3-Methylimidazolium Bromide: A Versatile Ionic Liquid for Various Applic
  • The Microwave Assisted Synthesis of 1-Alkyl-3-methylimidazolium Bromide as Potential Corrosion Inhibitor AIP Publishing
  • Microwave-assisted synthesis of 2'-hydroxychalcone derivatives in 1-decyl-3-methylimidazolium bromide ionic liquid and its comput
  • Is the Imidazolium Cation a Unique Promoter for Electrocatalytic Reduction of Carbon Dioxide? Monash University
  • Aggregation Behavior of Aqueous Solutions of 1-Dodecyl-3-methylimidazolium Salts with Different Halide Anions ACS Public
  • Micelle formation of 1-alkyl-3-methylimidazolium bromide ionic liquids in aqueous solution ResearchG
  • 1H, 13C NMR and DFT Study of Hydrogen Bonding in Imidazolium-based Ionic Liquids ResearchG
  • CAS 188589-32-4 1-Decyl-3-methylimidazolium Bromide Alfa Chemistry

Sources

Application

Application Notes &amp; Protocols: 1-Decyl-3-methylimidazolium Bromide ([C10MIM]Br) as a High-Performance Electrolyte

Abstract Ionic liquids (ILs) are supplanting traditional organic electrolytes in many electrochemical applications due to their inherent safety, high thermal stability, and wide electrochemical potential windows.[1] This...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ionic liquids (ILs) are supplanting traditional organic electrolytes in many electrochemical applications due to their inherent safety, high thermal stability, and wide electrochemical potential windows.[1] This document provides a comprehensive guide to the use of 1-decyl-3-methylimidazolium bromide, designated [C10MIM]Br, an imidazolium-based ionic liquid, as an electrolyte. We present its key physicochemical properties, a detailed synthesis protocol, and validated experimental procedures for its electrochemical characterization using cyclic voltammetry and electrochemical impedance spectroscopy. This guide is intended for researchers and scientists in materials science, electrochemistry, and drug development seeking to leverage the unique advantages of [C10MIM]Br in next-generation energy storage devices and electrochemical sensors.

Introduction: The Case for [C10MIM]Br

Ionic liquids are a class of molten salts with melting points below 100°C. Composed entirely of ions, they possess a unique combination of properties including negligible vapor pressure, non-flammability, high ionic conductivity, and broad electrochemical stability.[2] These attributes make them highly desirable as "green" and safe alternatives to the volatile and flammable organic solvents currently used in many electrochemical devices like lithium-ion batteries and supercapacitors.[2]

[C10MIM]Br belongs to the well-studied imidazolium family of ILs, which are known for their tunable physicochemical properties.[1] It consists of a 1-decyl-3-methylimidazolium cation and a bromide anion. The long decyl (C10) chain on the imidazolium cation imparts specific solubility and interfacial characteristics, while the bromide anion contributes to its ionic conductivity.[3] Its demonstrated wide electrochemical window and good conductivity make it an excellent candidate for applications in batteries, supercapacitors, electrosynthesis, and electroanalysis.[1]

Physicochemical Properties of [C10MIM]Br

A thorough understanding of the physical and chemical properties of an electrolyte is paramount for designing and interpreting electrochemical experiments. The key properties of [C10MIM]Br are summarized below. High thermal stability and a wide liquid range are crucial for operational safety and versatility, while low viscosity and high ionic conductivity are essential for efficient ion transport and high power density in devices.

PropertyValueSignificance in Electrochemical Applications
Molecular Formula C₁₄H₂₇BrN₂Defines the constituent ions and their structure.[4]
Molecular Weight ~303.28 g/mol Essential for preparing solutions of specific molarity.[4]
Appearance Colorless to light yellow liquidBasic physical state at room temperature.[1]
Melting Point -6°CWide liquid range allows for operation in various thermal environments.[1]
Boiling Point 325°CHigh thermal stability and negligible volatility enhance safety.[1]
Solubility Soluble in water and organic solvents (ethanol, methanol, acetone)Versatility in creating electrolyte formulations with co-solvents or additives.[1]
Viscosity Low (relative to other ILs)Lower viscosity facilitates faster ion transport, leading to higher conductivity and better rate performance in devices.[1]
Ionic Conductivity GoodHigh conductivity is critical for minimizing ohmic losses (internal resistance) and enabling high power output.[1]
Electrochemical Window WideA wide stability window allows for operation at higher voltages, which directly increases the energy density of storage devices.[1]

Synthesis and Preparation of [C10MIM]Br

High-purity [C10MIM]Br is critical for reliable electrochemical measurements, as impurities (especially water) can significantly narrow the electrochemical window.[5] A common and straightforward synthesis method is the direct alkylation of 1-methylimidazole with 1-bromodecane.

Synthesis Workflow

The synthesis is a one-step nucleophilic substitution reaction where the nitrogen atom of the 1-methylimidazole acts as a nucleophile, attacking the primary carbon of 1-bromodecane.

G cluster_reactants Reactants Reactant1 1-Methylimidazole Reaction Direct Alkylation (Nucleophilic Substitution) Reactant1->Reaction Reactant2 1-Bromodecane Reactant2->Reaction Purification Purification (Washing with Ethyl Acetate) Reaction->Purification Crude Product Drying Drying (Under Vacuum) Purification->Drying Product High-Purity [C10MIM]Br Drying->Product

Caption: Synthesis workflow for 1-decyl-3-methylimidazolium bromide.

Laboratory Synthesis Protocol

This protocol should be performed in a well-ventilated fume hood.

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 1-methylimidazole and 1-bromodecane.

  • Heating and Reaction: Heat the mixture to approximately 70-80°C under a nitrogen atmosphere.[6] Stir the reaction mixture vigorously for 24-48 hours. The progress can be monitored by thin-layer chromatography (TLC).[7]

  • Isolation of Crude Product: After cooling to room temperature, the resulting product will be a viscous liquid.

  • Purification: Wash the crude product several times with small portions of ethyl acetate or hexane to remove any unreacted starting materials.[7] The ionic liquid will form a separate phase. Decant the solvent after each wash.

  • Drying: Dry the purified [C10MIM]Br under high vacuum at 70-80°C for at least 48 hours to remove residual solvent and, critically, any absorbed water.[6] The water content should be verified by Karl Fischer titration and should be below 50 ppm for most electrochemical applications.[8]

  • Characterization: Confirm the structure and purity of the synthesized IL using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.[6][9]

  • Storage: Store the final product in a tightly sealed container under an inert atmosphere (e.g., in a glovebox antechamber) to prevent moisture uptake.

Protocols for Electrochemical Characterization

Accurate electrochemical characterization is essential to validate the suitability of [C10MIM]Br as an electrolyte for a specific application. The following protocols detail the determination of its electrochemical stability window and ionic conductivity. All electrochemical measurements should be performed inside an argon-filled glovebox to exclude atmospheric moisture and oxygen.

Protocol 1: Determination of the Electrochemical Stability Window (ESW) via Cyclic Voltammetry (CV)

The ESW defines the voltage range within which the electrolyte remains stable without being oxidized or reduced. A wide window is crucial for high-voltage energy storage devices.

Methodology Workflow

G cluster_setup Cell Assembly (in Glovebox) WE Working Electrode (e.g., Glassy Carbon, Pt) Potentiostat Connect to Potentiostat WE->Potentiostat RE Reference Electrode (e.g., Ag/Ag+) RE->Potentiostat CE Counter Electrode (e.g., Pt wire) CE->Potentiostat Elec [C10MIM]Br Electrolyte Scan Perform CV Scan (Wide Potential Range) Potentiostat->Scan Plot Plot Current (I) vs. Potential (V) Scan->Plot Analyze Analyze Voltammogram Plot->Analyze Result Determine Anodic & Cathodic Limits (Onset of sharp current increase) Analyze->Result

Caption: Workflow for determining the electrochemical stability window using CV.

Step-by-Step Procedure:

  • Electrode Preparation: Polish the working electrode (e.g., a 3 mm glassy carbon disk) to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm). Rinse with a suitable solvent (e.g., acetonitrile) and dry thoroughly.

  • Cell Assembly: Assemble a standard three-electrode cell inside an argon-filled glovebox.[10]

    • Working Electrode (WE): The polished glassy carbon electrode.

    • Counter Electrode (CE): A platinum wire or mesh with a surface area significantly larger than the WE.

    • Reference Electrode (RE): A non-aqueous Ag/Ag⁺ quasi-reference electrode is suitable for ionic liquid systems.[11]

    • Electrolyte: Add the high-purity, dry [C10MIM]Br to the cell.

  • Instrument Connection: Connect the electrodes to a potentiostat.[10]

  • CV Measurement:

    • Set the potential range to be scanned. For a new IL, a wide range is recommended (e.g., -3.0 V to +3.0 V vs. Ag/Ag⁺).

    • Set the scan rate to a typical value, such as 50 or 100 mV/s.[11]

    • Run the cyclic voltammogram.

  • Data Analysis:

    • Plot the resulting current versus potential.

    • The anodic limit is the potential at which a sharp, irreversible increase in current is observed in the positive direction (oxidation of the electrolyte).

    • The cathodic limit is the potential at which a sharp, irreversible increase in current is observed in the negative direction (reduction of the electrolyte).

    • The ESW is the difference between the anodic and cathodic limits.[12] The onset of the current increase is typically used to define these limits.

Protocol 2: Determination of Ionic Conductivity via Electrochemical Impedance Spectroscopy (EIS)

Ionic conductivity measures how well an electrolyte conducts ions. It is a critical performance metric, directly impacting the power capability of an electrochemical device.

Methodology Workflow

G cluster_setup Cell Assembly (in Glovebox) Cell Two-Electrode Conductivity Cell (e.g., Pt electrodes, known geometry) FRA Connect to Frequency Response Analyzer Cell->FRA Elec Fill with [C10MIM]Br Scan Perform EIS Scan (e.g., 1 MHz to 1 Hz, 10 mV AC) FRA->Scan Plot Generate Nyquist Plot (-Z'' vs. Z') Scan->Plot Analyze Determine Bulk Resistance (Rb) Plot->Analyze High-frequency x-intercept Calculate Calculate Conductivity (σ) σ = L / (Rb * A) Analyze->Calculate

Caption: Workflow for determining ionic conductivity using EIS.

Step-by-Step Procedure:

  • Cell Assembly: Use a two-electrode conductivity cell with a known cell constant (L/A, where L is the distance between electrodes and A is the electrode area). Platinum electrodes are typically used. Assemble and fill the cell with dry [C10MIM]Br inside a glovebox.

  • Instrument Connection: Connect the cell to an electrochemical workstation capable of performing EIS (a frequency response analyzer).

  • EIS Measurement:

    • Apply a small AC voltage perturbation (e.g., 10 mV) around the open-circuit potential.

    • Scan a wide range of frequencies, typically from high to low (e.g., 1 MHz down to 1 Hz).[13]

  • Data Analysis:

    • Plot the data in a Nyquist plot, where the negative imaginary impedance (-Z'') is plotted against the real impedance (Z').

    • The plot will typically show a semicircle at high frequencies and a capacitive tail at low frequencies.

    • The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the semicircle with the real (Z') axis.[14]

  • Conductivity Calculation:

    • Calculate the ionic conductivity (σ) using the measured bulk resistance (Rb) and the known cell constant (k = L/A): σ = k / Rb

    • Conductivity is typically reported in Siemens per centimeter (S/cm).

Safety and Handling

As a laboratory chemical, [C10MIM]Br requires careful handling to ensure user safety. Although it has low volatility, direct contact should be avoided.

  • Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[15]

  • Handling: Handle in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed and store in a cool, dry place. It is hygroscopic and should be stored under an inert gas (e.g., argon or nitrogen) to protect it from moisture.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of water. If irritation occurs, seek medical advice.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move the person to fresh air. If feeling unwell, seek medical advice.

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations. Do not allow it to enter drains.

References

  • 1-Decyl-3-Methylimidazolium Bromide: A Versatile Ionic Liquid for Various Applic
  • 1-Decyl-3-methylimidazolium Bromide. PubChem. National Center for Biotechnology Information. [Link]

  • 1-Dodecyl-3-methylimidazolium bromide. PubChem. National Center for Biotechnology Information. [Link]

  • Micelle formation of 1-alkyl-3-methylimidazolium bromide ionic liquids in aqueous solution. ResearchGate. [Link]

  • Impedance Spectroscopy on Electrode | Ionic Liquid Interfaces. ResearchGate. [Link]

  • Apparent Molar Properties of 1-Dodecyl-3-methylimidazolium Bromide Ionic Liquid in the Presence of Aqueous Solution Containing Glycyl-L-X (X = Alanine and Phenylalanine) Dipeptides. (2024, June 12). Journal of Chemical & Engineering Data. [Link]

  • A Practical Beginner's Guide to Cyclic Voltammetry. (2017, November 3). Journal of Chemical Education. [Link]

  • Cyclic voltammetry of ion transfer across a room temperature ionic liquid membrane supported by a microporous filter. ResearchGate. [Link]

  • Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. Hindawi. [Link]

  • Key Experimental Considerations When Evaluating Functional Ionic Liquids for Combined Capture and Electrochemical Conversion of CO2. (2024, February 23). eScholarship. [Link]

  • Computational NMR Study of Ion Pairing of 1-Decyl-3-methyl-imidazolium Chloride in Molecular Solvents. (2020, November 12). The Journal of Physical Chemistry B. [Link]

  • Conductometric Analysis of some Ionic Liquids, 1-Alkyl-3-methylimidazolium Bromide with Aspirin in Acetonitrile Solutions. SciSpace. [Link]

  • Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. (2011, April 26). The Journal of Physical Chemistry B. [Link]

  • Density, Viscosity and Conductivity Study of 1-Butyl-3-Methylimidazolium Bromide. ResearchGate. [Link]

  • The metal–ionic liquid interface as characterized by impedance spectroscopy and in situ scanning tunneling microscopy. (2018, August 6). RSC Publishing. [Link]

  • Electrochemical Impedance Spectroscopy: Recent Advances. Hindawi. [Link]

  • Electrochemical Impedance Spectroscopy: A Tutorial. (2023, March 8). ACS Measurement Science Au. [Link]

  • Electrochemical Impedance Spectroscopy. (2021, September 7). Engineering LibreTexts. [Link]

  • Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. ResearchGate. [Link]

  • Apparent Molar Properties of 1 Dodecyl 3 Methylimidazolium Bromide Ionic Liquid in The Presence of Aqueous Solution. Scribd. [Link]

Sources

Method

Application Note: 1-Decyl-3-Methylimidazolium Bromide ([C10mim]Br) in Advanced Nanoparticle Synthesis

Executive Summary The synthesis of monodisperse, highly stable nanoparticles requires precise control over nucleation and growth kinetics. 1-Decyl-3-methylimidazolium bromide ([C10mim]Br) has emerged as a highly effectiv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of monodisperse, highly stable nanoparticles requires precise control over nucleation and growth kinetics. 1-Decyl-3-methylimidazolium bromide ([C10mim]Br) has emerged as a highly effective Surface-Active Ionic Liquid (SAIL) that acts simultaneously as a solvent, structure-directing template, and capping agent. This application note provides drug development professionals and materials scientists with an authoritative guide to utilizing [C10mim]Br in the synthesis of noble metal nanoparticles (e.g., Gold and Silver), detailing the thermodynamic causality of its stabilization mechanisms and providing self-validating experimental protocols.

Mechanistic Insights: The Causality of [C10mim]Br in Nanocatalysis

To successfully deploy [C10mim]Br in nanoparticle (NP) synthesis, one must understand the dual-action stabilization it provides at the solid-liquid interface. Traditional surfactants often rely solely on steric hindrance or electrostatic repulsion. In contrast, imidazolium-based SAILs provide a synergistic stabilization mechanism[1].

  • Electrostatic and Steric Synergy: The positively charged imidazolium headgroup coordinates strongly with metal complex anions (such as [AuCl4​]− or [PdCl4​]2− ) and the negatively charged surfaces of nascent nanoparticles, providing a robust electrostatic double-layer[2]. Simultaneously, the 10-carbon decyl tail extends into the aqueous medium, creating a steric hydrophobic shield that prevents Ostwald ripening and particle agglomeration[1].

  • The Alkyl Chain "Goldilocks" Zone: The choice of a decyl (C10) chain is highly deliberate. Empirical data demonstrates that shorter chains (e.g., [C8mim]Br) lack sufficient hydrophobic interactions to prevent rapid coalescence of Silver Nanoparticles (AgNPs)[3]. Conversely, extending the chain to hexadecyl (C16) can induce overly rigid lyotropic mesophases and significantly increase cytotoxicity, limiting downstream biomedical utility[4]. [C10mim]Br provides the optimal balance of critical micelle concentration (CMC), morphological control, and biocompatibility[3],[5].

  • Precursor Coordination Kinetics: In gold nanoparticle (AuNP) synthesis, [C10mim]Br directly modulates the reduction potential of the metal. The strong electrostatic pairing between [C10mim]+ and [AuCl4​]− slows the reduction kinetics when mild reductants are introduced, allowing for ordered, template-directed growth rather than chaotic bulk precipitation[2].

G Precursor Metal Precursor (e.g., AuCl4-, Ag+) SAIL [C10mim]Br Addition (Micelle Formation) Precursor->SAIL Coordination Electrostatic Pairing [C10mim]+ & Metal Anion SAIL->Coordination Self-Assembly Reduction Chemical Reduction (e.g., NaBH4) Coordination->Reduction Nucleation Nanoparticle Nucleation Reduction->Nucleation Electron Transfer Stabilization Steric & Electrostatic Stabilization via C10 Tails Nucleation->Stabilization Capping StableNP Stable Monodisperse Nanoparticles Stabilization->StableNP Growth Arrest

Mechanistic pathway of[C10mim]Br-mediated nanoparticle synthesis and stabilization.

Quantitative Data: Surfactant Chain Length vs. Nanoparticle Dynamics

Understanding the relationship between the alkyl chain length of the imidazolium bromide and the resulting nanoparticle properties is critical for assay optimization. The table below summarizes the comparative performance of various SAILs[3],[5],[6],[4].

SAIL SurfactantAlkyl ChainNanoparticle StabilityPredominant Morphology (at > CMC)Cytotoxicity Profile
[C8mim]Br Octyl (C8)Low (Rapid Coalescence)Spherical (Radius ~1.05 nm)Low
[C10mim]Br Decyl (C10)Moderate-HighSpherical to Elongated (Radius ~1.34 nm)Moderate
[C12mim]Br Dodecyl (C12)HighElongated / AnisotropicHigh
[C16mim]Br Hexadecyl (C16)Very HighComplex Mesophase / RodsVery High (Membrane Lysis)

Note: As surfactant concentration increases beyond the CMC (e.g., approaching 600 mM), [C10mim]Br induces a morphological shift from spherical to elongated structures due to micellar transition[5].

Experimental Protocols

Protocol A: Synthesis of Highly Stable Silver Nanoparticles (AgNPs)

This protocol utilizes [C10mim]Br as a stabilizing agent to prevent the rapid coalescence typically observed in bare AgNP synthesis[3].

Materials: Silver nitrate ( AgNO3​ ), [C10mim]Br, Sodium borohydride ( NaBH4​ ), Ultrapure water (18.2 MΩ·cm).

  • Precursor Preparation: Dissolve AgNO3​ in ultrapure water to a final concentration of 1.0 mM.

  • SAIL Integration: Add [C10mim]Br to the AgNO3​ solution to achieve a final surfactant concentration of 50 mM.

    • Causality: 50 mM ensures the concentration is above the CMC, allowing [C10mim]Br to form stable micellar templates that encapsulate the Ag+ ions.

  • Thermodynamic Equilibration: Stir the mixture at 298.15 K (25 °C) for 30 minutes in the dark.

    • Causality: AgNO3​ is photosensitive. The 30-minute incubation allows the electrostatic pairing between [C10mim]+ and the metal surface to reach thermodynamic equilibrium[3].

  • Reduction: Dropwise, add 1.0 mL of ice-cold 10 mM NaBH4​ under vigorous magnetic stirring (800 rpm).

    • Self-Validation Check: The solution must immediately transition from colorless to a vibrant yellow/brown, indicating the Surface Plasmon Resonance (SPR) of nucleated AgNPs. If the solution turns gray/black, bulk precipitation has occurred due to insufficient[C10mim]Br capping.

  • Maturation & Purification: Continue stirring for 15 minutes. Centrifuge at 12,000 rpm for 20 minutes, discard the supernatant, and resuspend the pellet in ultrapure water to remove unreacted precursors.

Protocol B: Fabrication of [C10mim]Br-AuNP Biosensor Scaffolds

[C10mim]Br is highly effective in creating conductive nanocomposites for electrochemical biosensors, such as thiolated enzyme biosensors utilizing gold nanoparticle-encapsulated TiO2​ nanotubes[7].

  • Scaffold Priming: Disperse TiO2​ nanotubes in an aqueous solution of 100 mM [C10mim]Br. Sonicate for 15 minutes to ensure the hydrophilic ionic liquid permeates the nanotube structures.

  • Gold Loading: Introduce HAuCl4​ (final concentration 5 mM) into the suspension.

    • Causality: The [C10mim]+ cations electrostatically attract [AuCl4​]− anions, anchoring the gold precursors directly to the [C10mim]Br-coated TiO2​ surfaces[2],[7].

  • Photoactive Reduction: Add 12-phosphotungstic acid and expose the suspension to UV irradiation for 20 minutes.

    • Causality: 12-phosphotungstic acid acts as a highly localized photoactive reducing agent. This controlled reduction deposits well-dispersed, monodisperse AuNPs directly onto the scaffold without bulk aggregation[7].

  • Enzyme Immobilization: Incubate the resulting nanocomposite with a thiolated enzyme (e.g., horseradish peroxidase). The strong affinity between the sulfhydryl groups of the enzyme and the [C10mim]Br-stabilized AuNPs ensures direct electron transfer and high biosensor sensitivity[7].

W Step1 Step 1: Preparation Aqueous Metal Salt + [C10mim]Br Step2 Step 2: Incubation Thermodynamic Equilibration (CMC Check) Step1->Step2 Step3 Step 3: Reduction Controlled Addition of Reductant Step2->Step3 Step4 Step 4: Purification Centrifugation & Washing Step3->Step4 Step5 Step 5: Validation UV-Vis, DLS, & TEM Characterization Step4->Step5

Step-by-step experimental workflow for [C10mim]Br-directed nanoparticle synthesis.

Sources

Application

Application Notes &amp; Protocols: The Use of [C10MIM]Br as a Surfactant for Micelle Formation

For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond Conventional Surfactants In the realm of colloidal and interfacial science, the quest for novel surfactant systems with tunable propert...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Conventional Surfactants

In the realm of colloidal and interfacial science, the quest for novel surfactant systems with tunable properties and enhanced stability is perpetual. Ionic liquids (ILs), particularly those with amphiphilic structures, have emerged as a promising class of compounds. 1-decyl-3-methylimidazolium bromide, commonly abbreviated as [C10MIM]Br, is a prominent example of a surface-active ionic liquid (SAIL) that has garnered significant attention.[1] Composed of a positively charged imidazolium headgroup and a ten-carbon alkyl tail, [C10MIM]Br exhibits unique surfactant properties, positioning it as a versatile tool for various applications, including drug delivery, catalysis, and extraction.[1]

Unlike traditional surfactants, the properties of [C10MIM]Br, such as its aggregation behavior and interaction with other molecules, can be finely tuned by modifying its cationic or anionic components. This guide provides an in-depth exploration of the principles governing the micellization of [C10MIM]Br and offers detailed protocols for its characterization and application in forming micellar systems.

The Science of Self-Assembly: [C10MIM]Br Micellization

The formation of micelles in an aqueous solution is a spontaneous process driven by the hydrophobic effect. The amphiphilic [C10MIM]Br molecules, when dispersed in water above a certain concentration, arrange themselves to minimize the unfavorable interactions between their hydrophobic decyl tails and the surrounding polar water molecules. This leads to the formation of spherical aggregates where the hydrophobic tails are sequestered in the core, and the hydrophilic imidazolium headgroups form a charged corona at the micelle-water interface.

The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the minimum concentration of a surfactant required to initiate micelle formation.[2] Below the CMC, [C10MIM]Br exists predominantly as individual monomers. As the concentration surpasses the CMC, any additional surfactant molecules will preferentially form micelles. This transition is marked by abrupt changes in various physicochemical properties of the solution, such as surface tension, conductivity, and the local environment of fluorescent probes.[3][4]

Several factors can influence the CMC and the resulting micelle structure:

  • Temperature: The effect of temperature on the CMC of ionic liquid surfactants can be complex, often exhibiting a U-shaped curve where the CMC first decreases and then increases with rising temperature.[5] This behavior is a result of the interplay between the hydrophobic effect and the hydration of the headgroups.[5]

  • Additives and Salts: The presence of electrolytes, such as inorganic salts, typically leads to a decrease in the CMC of ionic surfactants like [C10MIM]Br.[6] The added counterions can screen the electrostatic repulsion between the charged headgroups, promoting earlier micelle formation.[6]

  • Organic Solvents: The addition of polar organic compounds can alter the solvent properties and may increase the CMC by improving the solubility of the surfactant monomers.[7][8]

Core Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC)

Accurate determination of the CMC is crucial for any application involving micellar systems. Two widely used and reliable methods are Surface Tensiometry and Fluorescence Spectroscopy.

Method A: Surface Tensiometry

This method directly measures the decrease in surface tension of a solution as the surfactant concentration increases. The CMC is identified as the concentration at which the surface tension ceases to decrease significantly.[3][9]

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of [C10MIM]Br in high-purity deionized water (e.g., 100 mM).

  • Serial Dilutions: Create a series of dilutions from the stock solution, covering a concentration range that brackets the expected CMC. For [C10MIM]Br in water, a range from 0.1 mM to 50 mM is generally appropriate.

  • Instrument Calibration: Calibrate the tensiometer using high-purity water according to the manufacturer's instructions. Common techniques include the Du Noüy ring or Wilhelmy plate method.[9]

  • Measurement: Measure the surface tension of each dilution. It is critical to thoroughly clean the measurement probe between samples to prevent cross-contamination.[9] Allow sufficient time for the surface tension to equilibrate before recording the value.

  • Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the [C10MIM]Br concentration (log C). The resulting graph will show two linear regions. The intersection of the trend lines for these two regions corresponds to the CMC.[3]

Method B: Fluorescence Spectroscopy using Pyrene Probe

This highly sensitive method utilizes the fluorescent probe pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment.[9] In the polar aqueous phase, pyrene exhibits a certain ratio of intensities for its first and third vibronic peaks (I1/I3). Upon micelle formation, pyrene partitions into the hydrophobic micellar core, leading to a significant decrease in the I1/I3 ratio.[9][10]

Step-by-Step Protocol:

  • Prepare Pyrene Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent like ethanol or acetone (e.g., 0.2 mM).[9][11]

  • Prepare Surfactant Solutions: Prepare a series of [C10MIM]Br solutions in high-purity water, similar to the tensiometry method.

  • Sample Preparation: In a series of vials, add a small, fixed volume of the pyrene stock solution. Evaporate the solvent completely to leave a thin film of pyrene.[9] This step is crucial to avoid solvent interference. Then, add the prepared [C10MIM]Br solutions to each vial, ensuring the final pyrene concentration is very low (e.g., ~0.3 µM) to prevent excimer formation.[11]

  • Equilibration: Allow the solutions to equilibrate, typically overnight with gentle stirring, to ensure complete dissolution of pyrene and micelle formation.[9]

  • Fluorescence Measurement: Using a fluorometer, excite the samples at a wavelength of approximately 334-335 nm and record the emission spectrum from 350 nm to 450 nm.[9][11]

  • Data Analysis: Extract the fluorescence intensities of the first (~372 nm) and third (~383 nm) vibronic peaks.[11] Plot the intensity ratio (I1/I3) against the logarithm of the [C10MIM]Br concentration. The data will form a sigmoidal curve, and the midpoint of the transition is taken as the CMC.[10]

cluster_prep Sample Preparation cluster_measure Measurement & Analysis P1 Prepare Pyrene Stock Solution P3 Aliquot Pyrene & Evaporate Solvent P1->P3 P2 Prepare Serial Dilutions of [C10MIM]Br P4 Add Surfactant Solutions to Pyrene Film P2->P4 P3->P4 P5 Equilibrate Samples P4->P5 M1 Set Excitation λ (335 nm) Record Emission Spectrum P5->M1 Transfer to Fluorometer M2 Extract Intensities (I1 at ~372nm, I3 at ~383nm) M1->M2 M3 Plot I1/I3 Ratio vs. log[Surfactant] M2->M3 M4 Determine CMC from Sigmoidal Curve Inflection M3->M4

Caption: Workflow for CMC determination using the pyrene fluorescence probe method.

Protocol 2: Preparation of [C10MIM]Br Micelles for Drug Solubilization

Micelles are excellent vehicles for solubilizing poorly water-soluble drugs, effectively increasing their bioavailability.[12][13] This protocol outlines a general method for encapsulating a hydrophobic drug within [C10MIM]Br micelles.

Step-by-Step Protocol:

  • Determine Maximum Solubilization: First, determine the maximum amount of the target drug that can be solubilized. Prepare a [C10MIM]Br solution at a concentration well above its CMC (e.g., 10-20 times the CMC).

  • Drug Addition: Add an excess amount of the hydrophobic drug to the micellar solution.

  • Equilibration: Stir the mixture for an extended period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.

  • Separation of Undissolved Drug: Remove the undissolved drug by centrifugation followed by filtration through a syringe filter (e.g., 0.22 µm) that does not bind the drug or surfactant.

  • Quantification: Quantify the amount of solubilized drug in the clear filtrate using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[14]

  • Formulation Preparation: Based on the determined maximum solubility, prepare the final drug-loaded micellar formulation by dissolving the desired amount of drug in the [C10MIM]Br solution (above CMC) with stirring until a clear solution is obtained.[15][16]

cluster_micelle [C10MIM]Br Micelle in Aqueous Solution Micelle Hydrophilic Imidazolium Headgroups Hydrophobic Decyl Tail Core Solubilized Drug-Loaded Micelle Micelle->Solubilized Drug Hydrophobic Drug Molecule Drug->Micelle:core Partitioning into hydrophobic core

Caption: Solubilization of a hydrophobic drug within a [C10MIM]Br micelle.

Protocol 3: Characterization of Micelle Size

Dynamic Light Scattering (DLS) is a primary technique for measuring the hydrodynamic diameter of micelles in a solution.[17][18] It works by measuring the intensity fluctuations of scattered light caused by the Brownian motion of the particles.

Step-by-Step Protocol:

  • Sample Preparation: Prepare the [C10MIM]Br micellar solution (with or without a solubilized drug) at the desired concentration (must be above the CMC).

  • Filtration: Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove any dust or large aggregates.

  • Instrument Setup: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.

  • Measurement: Perform the DLS measurement according to the instrument's software guidelines. Typically, this involves multiple runs that are averaged.

  • Data Analysis: The software will generate a particle size distribution and a Z-average diameter, which represents the intensity-weighted mean hydrodynamic size of the micelles. The Polydispersity Index (PDI) will also be provided, indicating the width of the size distribution. A PDI value below 0.3 is generally considered acceptable for micellar systems.[15]

Important Consideration: The viscosity of the sample can significantly impact DLS results. For concentrated micellar solutions, it is recommended to measure the actual viscosity of the sample and use this value in the DLS calculations rather than assuming the viscosity of water.[19]

Data Presentation: Typical Physicochemical Properties

The properties of [C10MIM]Br micelles can vary depending on the experimental conditions. The table below summarizes typical values found in the literature.

PropertyConditionTypical ValueSource
CMC In pure water at 298.15 K~11-15 mM[20]
CMC In presence of salts (e.g., NaBr)Decreases with increasing salt concentration[6][21]
Micelle Size (Hydrodynamic Diameter) Above CMC in water~2-5 nm[22][23]
Aggregation Number (Nagg) Above CMC in water~40-60[20][22]

References

  • Vanyúr, K., Biczók, L., & Miskolczy, Z. (2007). Micelle formation of 1-alkyl-3-methylimidazolium bromide ionic liquids in aqueous solution. Colloid and Polymer Science, 285(7), 805-809. (Available at: [Link])

  • Reddit. (2018). Anyone here got a SOP for CMC determination using pyrene? r/chemistry. (Available at: [Link])

  • The Royal Society of Chemistry. (2011). Supplementary Materials 1. Methods for surfactant critical micelle / micellar concentration (CMC). The Royal Society of Chemistry. (Available at: [Link])

  • Zheng, L., et al. (2013). Aggregation Behavior of 1-Dodecyl-3-methylimidazolium Bromide in Aqueous Solution: Effect of Ionic Liquids with Aromatic Anions. Langmuir, 29(20), 6012-6019. (Available at: [Link])

  • Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent Technologies. (Available at: [Link])

  • Romero, C. M., et al. (2022). Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide at Temperatures from 293.15 K to 308.15 K. International Journal of Molecular Sciences, 23(24), 15884. (Available at: [Link])

  • Bowers, J., et al. (2006). Aggregation behavior of aqueous solutions of 1-alkyl-3-methylimidazolium bromide ionic liquids. Langmuir, 22(5), 2166-2170. (Available at: [Link])

  • Russo, M. V., et al. (2021). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? Molecules, 26(11), 3326. (Available at: [Link])

  • Zaman, M. I. (2023). Method for Measurement of Critical Micelle Concentration. Just Agriculture, 3(7), 183-186. (Available at: [Link])

  • ResearchGate. (n.d.). Effect of Temperature on Micelle Formation in Aqueous NaBr Solutions of Octyltrimethylammonium Bromide. ResearchGate. (Available at: [Link])

  • Preprints.org. (2024). Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. Preprints.org. (Available at: [Link])

  • ResearchGate. (2005). Micellar solubilization of drugs. ResearchGate. (Available at: [Link])

  • Tang, Y., et al. (2003). Solubilization and controlled release of a hydrophobic drug using novel micelle-forming ABC triblock copolymers. Biomacromolecules, 4(6), 1636-1645. (Available at: [Link])

  • ResearchGate. (2022). Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide at Temperatures from 293.15 K to 308.15 K. ResearchGate. (Available at: [Link])

  • Royal Society of Chemistry. (2022). Micellization behavior of an imidazolium surface-active ionic liquid within aqueous solutions of deep eutectic solvents: a comparative spectroscopic study. RSC Publishing. (Available at: [Link])

  • Springer Professional. (2017). Effects of 1-alkyl-3-methylimidazolium bromide ionic liquids on the micellar properties of [butanediyl-1,4-bis(dimethyldodecylammonium bromide)] gemini surfactant in aqueous solution. Springer Professional. (Available at: [Link])

  • PubMed. (2003). Solubilization and controlled release of a hydrophobic drug using novel micelle-forming ABC triblock copolymers. PubMed. (Available at: [Link])

  • Palacký University Olomouc. (n.d.). Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. Palacký University Olomouc. (Available at: [Link])

  • LinkedIn. (2023). 1-Decyl-3-Methylimidazolium Bromide: A Versatile Ionic Liquid for Various Applications. LinkedIn. (Available at: [Link])

  • ResearchGate. (2014). Determination of critical micelle concentration of cetyltrimethylammonium bromide in presence and absence of KCl and NaCl in aqueous media at room temperature by viscosity measurement. ResearchGate. (Available at: [Link])

  • KRÜSS Scientific. (n.d.). Measuring Surface Tension and Critical Micelle Concentration on Cationic Surfactant Solutions. KRÜSS Scientific. (Available at: [Link])

  • University of Alberta. (2005). Micellar solubilization of drugs. University of Alberta Libraries. (Available at: [Link])

  • National Center for Biotechnology Information. (2014). Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. PMC. (Available at: [Link])

  • ResearchGate. (n.d.). Effect of [C n mim][Br] Based Ionic Liquids on the Aggregation Behavior of Tetradecyltrimethylammonium Bromide in Aqueous Medium. ResearchGate. (Available at: [Link])

  • MDPI. (2022). Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide at Temperatures from 293.15 K to 308.15 K. MDPI. (Available at: [Link])

  • California State University, Northridge. (n.d.). Characterization of Micelles of Quaternary Ammonium Surfactants as Reaction Media I: Dodeclytrimethylammonium Bromide and Chloride. CSUN. (Available at: [Link])

Sources

Method

Application Notes and Protocols for Assessing the Antibiofilm Activity of [C10MIM]Br against Staphylococcus aureus

Introduction: The Challenge of Staphylococcus aureus Biofilms and the Potential of Imidazolium-Based Ionic Liquids Staphylococcus aureus is a formidable human pathogen, notorious for its ability to form biofilms—structur...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Staphylococcus aureus Biofilms and the Potential of Imidazolium-Based Ionic Liquids

Staphylococcus aureus is a formidable human pathogen, notorious for its ability to form biofilms—structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances (EPS).[1] These biofilms represent a significant clinical challenge as they confer a high level of tolerance to conventional antibiotics and the host immune system, leading to persistent and difficult-to-treat infections on medical devices and host tissues.[2][3] The EPS matrix, composed of polysaccharides, proteins, and extracellular DNA (eDNA), acts as a physical barrier, limiting the penetration of antimicrobial agents.[4][5]

Ionic liquids (ILs), particularly those based on the 1-alkyl-3-methylimidazolium scaffold, have emerged as a promising class of antimicrobial agents with potent activity against a range of pathogens, including methicillin-resistant S. aureus (MRSA).[6] The compound 1-decyl-3-methylimidazolium bromide, abbreviated as [C10MIM]Br, belongs to this class. Its amphipathic structure, featuring a positively charged imidazolium head group and a hydrophobic decyl (C10) alkyl chain, is key to its antimicrobial and antibiofilm properties. This document provides a detailed guide for researchers, scientists, and drug development professionals on the methodologies to evaluate the antibiofilm efficacy of [C10MIM]Br against S. aureus.

Mechanism of Action: Membrane Disruption

The primary mechanism by which imidazolium-based ionic liquids like [C10MIM]Br exert their antimicrobial effect is through the disruption of the bacterial cell membrane.[7][8] The process can be conceptualized in two main steps:

  • Electrostatic Attraction: The positively charged imidazolium headgroup of [C10MIM]Br is electrostatically attracted to the negatively charged components of the S. aureus cell envelope, such as teichoic acids.

  • Hydrophobic Interaction and Membrane Perturbation: The hydrophobic C10 alkyl chain then inserts into the phospholipid bilayer of the cell membrane. This insertion disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular contents, and ultimately, cell death.[7][8] This membrane-disrupting action is effective against both planktonic (free-floating) cells and bacteria within the biofilm matrix.

cluster_membrane S. aureus Cell Membrane (Phospholipid Bilayer) cluster_IL [C10MIM]Br cluster_disruption Membrane Disruption p1 p2 p3 p4 p5 p6 p7 d1 p8 IL_head + IL_head->p3 1. Electrostatic Attraction IL_tail C10 Tail IL_tail->p5 2. Hydrophobic Insertion leak Leakage of Intracellular Contents d1->leak d2 d2->leak

Caption: Proposed mechanism of [C10MIM]Br action against the S. aureus cell membrane.

Quantitative Assessment of Antibiofilm Activity

To thoroughly characterize the antibiofilm potential of [C10MIM]Br, a series of quantitative assays are recommended. These include determining the Minimum Inhibitory Concentration (MIC) against planktonic bacteria and the Minimum Biofilm Inhibitory Concentration (MBIC) against biofilm formation.

ParameterDescriptionRepresentative Value ([C12MIM]I)Reference
MIC (Minimum Inhibitory Concentration) The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.~4-8 µg/mL[7][8]
MBIC₅₀ (Minimum Biofilm Inhibitory Concentration 50%) The lowest concentration of the compound that inhibits biofilm formation by 50% compared to an untreated control.Empirically Determined
MBIC₉₀ (Minimum Biofilm Inhibitory Concentration 90%) The lowest concentration of the compound that inhibits biofilm formation by 90% compared to an untreated control.Empirically Determined

Experimental Protocols

The following protocols are foundational for evaluating the antibiofilm efficacy of [C10MIM]Br.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the potency of [C10MIM]Br against planktonic S. aureus.

Rationale: Establishing the MIC is crucial to identify sub-inhibitory concentrations for subsequent biofilm assays. Anti-biofilm effects are often investigated at concentrations that do not kill the bacteria, to ensure that the observed effect is on biofilm formation rather than just bacterial viability.

Materials:

  • S. aureus strain (e.g., ATCC 29213)

  • Tryptic Soy Broth (TSB)

  • [C10MIM]Br stock solution (e.g., in sterile deionized water)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of S. aureus into 5 mL of TSB and incubate overnight at 37°C with shaking.

  • Inoculum Standardization: Dilute the overnight culture in fresh TSB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension 1:100 in TSB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution of [C10MIM]Br: Prepare a 2-fold serial dilution of [C10MIM]Br in TSB directly in the 96-well plate. Add 100 µL of TSB to wells 2-12. Add 200 µL of the highest concentration of [C10MIM]Br to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10. Well 11 should contain TSB only (growth control), and well 12 should contain uninoculated TSB (sterility control).

  • Inoculation: Add 100 µL of the standardized bacterial suspension to wells 1-11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of [C10MIM]Br in which no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).

Protocol 2: Quantification of Biofilm Inhibition (MBIC) using Crystal Violet Assay

This is the most common method for quantifying total biofilm biomass.

Rationale: Crystal violet (CV) is a basic dye that stains both the bacterial cells and the EPS matrix, providing a quantitative measure of the total adherent biofilm.

Materials:

  • Materials from Protocol 1

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Plate Setup: Set up the 96-well plate as described in Protocol 1 (steps 1-4), including serial dilutions of [C10MIM]Br and appropriate controls.

  • Biofilm Formation: Incubate the plate statically (without shaking) at 37°C for 24 hours.

  • Washing: Carefully aspirate the planktonic culture from each well. Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells. Be careful not to dislodge the biofilm.

  • Fixation: Add 200 µL of 99% methanol to each well and incubate for 15 minutes. Aspirate the methanol and allow the plate to air dry completely.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the CV solution and wash the plate by gently running tap water over it. Invert the plate and tap gently on a paper towel to remove excess water. Allow the plate to air dry.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound CV. Incubate for 15 minutes at room temperature.

  • Quantification: Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader.

  • Calculation of MBIC: The percentage of biofilm inhibition is calculated using the formula: % Inhibition = [1 - (OD₅₇₀ of treated well / OD₅₇₀ of growth control well)] * 100 The MBIC₅₀ and MBIC₉₀ are the concentrations of [C10MIM]Br that result in 50% and 90% inhibition, respectively.

Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.

Protocol 3: Assessment of Biofilm Metabolic Activity using MTT Assay

This assay measures the viability of cells within the biofilm.

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active dehydrogenases reduce the yellow MTT to a purple formazan product, providing an indication of cell viability.

Materials:

  • Established S. aureus biofilms (from Protocol 2, step 2)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Dimethyl sulfoxide (DMSO) or isopropanol with 5% formic acid

  • PBS

Procedure:

  • Biofilm Formation: Prepare a 96-well plate with S. aureus biofilms treated with various concentrations of [C10MIM]Br as described in Protocol 2 (steps 1-2).

  • Washing: Aspirate the medium and wash the biofilms twice with 200 µL of PBS.

  • MTT Addition: Add 100 µL of PBS and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate in the dark at 37°C for 3-4 hours.

  • Formazan Solubilization: Carefully aspirate the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: A reduction in absorbance in treated wells compared to the control indicates a decrease in metabolic activity and cell viability within the biofilm.

Protocol 4: Visualization of Biofilm Structure using Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the qualitative and semi-quantitative assessment of biofilm structure and cell viability in situ.

Rationale: This imaging technique provides high-resolution, three-dimensional images of the biofilm, allowing for visualization of the effects of [C10MIM]Br on biofilm architecture, thickness, and the ratio of live to dead cells.

Materials:

  • S. aureus biofilms grown on glass-bottom dishes or coverslips

  • [C10MIM]Br

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium iodide)

  • Confocal microscope

Procedure:

  • Biofilm Growth: Grow S. aureus biofilms on sterile glass coverslips placed in a 6-well plate containing TSB with or without [C10MIM]Br. Incubate at 37°C for 24 hours.

  • Washing: Gently wash the coverslips with PBS to remove planktonic cells.

  • Staining: Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions (typically a mixture of SYTO 9 and propidium iodide in PBS). Place the coverslips in the staining solution and incubate in the dark for 15-20 minutes.

  • Mounting: Mount the coverslips on a microscope slide.

  • Imaging: Visualize the biofilms using a confocal microscope. SYTO 9 (green fluorescence) stains all bacterial cells (live and dead), while propidium iodide (red fluorescence) only penetrates cells with damaged membranes (dead cells).

  • Analysis: Acquire Z-stack images to reconstruct the 3D architecture of the biofilm. Analyze the images for changes in biofilm thickness, density, and the ratio of green to red fluorescence, which indicates the bactericidal effect of [C10MIM]Br within the biofilm structure.

cluster_control Control Biofilm (Untreated) cluster_treated [C10MIM]Br Treated Biofilm control_img control_text Thick, structured biofilm with predominantly live cells (green). treated_img treated_text Disrupted, thinner biofilm with a high proportion of dead cells (red).

Caption: Expected CLSM results of S. aureus biofilms with and without [C10MIM]Br treatment.

Conclusion and Future Directions

The ionic liquid [C10MIM]Br demonstrates significant potential as an antibiofilm agent against Staphylococcus aureus, primarily through a membrane-disruptive mechanism of action. The protocols outlined in this guide provide a robust framework for quantifying its efficacy, from initial screening of planktonic activity to detailed analysis of its impact on biofilm structure and viability. By employing these standardized methods, researchers can generate reliable and reproducible data essential for the development of novel anti-infective strategies. Further research should focus on elucidating the specific molecular interactions with the biofilm matrix components and evaluating the in vivo efficacy and toxicological profile of [C10MIM]Br to advance its potential clinical application.

References

  • Carson, L., Chau, P. K., Earle, M. J., Gilea, M. A., Gilmore, B. F., Gorman, S. P., ... & Seddon, K. R. (2009). Antibiofilm activities of 1-alkyl-3-methylimidazolium chloride ionic liquids. Green Chemistry, 11(4), 492-497. [Link]

  • Flemming, H. C., & Wingender, J. (2010). The biofilm matrix. Nature reviews Microbiology, 8(9), 623-633. [Link]

  • Høiby, N., Ciofu, O., & Bjarnsholt, T. (2010). The clinical impact of bacterial biofilms. International journal of oral science, 2(2), 55-65. [Link]

  • Reddy, G. K. K., Nancharaiah, Y. V., & Rao, T. S. (2012). The ionic liquid 1-alkyl-3-methylimidazolium demonstrates comparable antimicrobial and antibiofilm behavior to a cationic surfactant. Biofouling, 28(10), 1141-1149. [Link]

  • Thurlow, L. R., Hanke, M. L., Fritz, T., Angle, A., Aldrich, A., Williams, S. H., ... & Horswill, A. R. (2011). Staphylococcus aureus biofilms prevent macrophage phagocytosis and killing of individual bacteria. PLoS One, 6(10), e27116. [Link]

  • Florio, W., Pires, J. R., & Coutinho, J. A. (2019). Antimicrobial activity of ionic liquids against Staphylococcus aureus and Pseudomonas aeruginosa. Journal of molecular liquids, 289, 111136. [Link]

  • Kırmusaoğlu, S. (2019). The methods for detection of biofilm and screening antibiofilm activity of agents. IntechOpen. [Link]

  • O'Toole, G. A. (2011). Microtiter dish biofilm formation assay. Journal of visualized experiments: JoVE, (47). [Link]

  • Peeters, E., Nelis, H. J., & Coenye, T. (2008). Comparison of multiple methods for quantification of microbial biofilms grown in microtiter plates. Journal of microbiological methods, 72(2), 157-165. [Link]

  • Stepanović, S., Vuković, D., Dakić, I., Savić, B., & Švabić-Vlahović, M. (2000). A modified microtiter-plate test for quantification of staphylococcal biofilm formation. Journal of microbiological methods, 40(2), 175-179. [Link]

  • Vander-Hayden, M., & Charnock, C. (2020). The application of the MTT assay for determining the biofilm formation capacity of microorganisms in metalworking fluids. Journal of industrial microbiology & biotechnology, 47(9-10), 747-756. [Link]

  • Singh, B., Singh, S., Singh, P., & Kaur, I. P. (2016). Biofilm dispersal potential of a metalloprotease from a soil bacterium, Stenotrophomonas maltophilia. Frontiers in microbiology, 7, 166. [Link]

  • Singh, S., Singh, S. K., Chowdhury, I., & Singh, R. (2017). Understanding the mechanism of bacterial biofilms resistance to antimicrobial agents. The open microbiology journal, 11, 53. [Link]

  • Pandian, R., Sridharan, G., Anand, B., Krishnamoorthy, G., & Shankar, S. (2015). Development of a biofilm inhibitor molecule against multidrug resistant Staphylococcus aureus associated with gestational urinary tract infections. Frontiers in microbiology, 6, 828. [Link]

  • Guo, Q., Wu, Y., Hou, S., Liu, C., & Wang, H. (2023). The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. Frontiers in Microbiology, 14, 1109972. [Link]

  • Arciola, C. R., Campoccia, D., Speziale, P., Montanaro, L., & Costerton, J. W. (2012). Biofilm formation in Staphylococcus infections and disease. Future microbiology, 7(3), 357-376. [Link]

  • Donlan, R. M., & Costerton, J. W. (2002). Biofilms: survival mechanisms of clinically relevant microorganisms. Clinical microbiology reviews, 15(2), 167-193. [Link]

  • Otto, M. (2008). Staphylococcal biofilms. Current topics in microbiology and immunology, 322, 207-228. [Link]

  • Kwiecinski, J., & Horswill, A. R. (2020). Staphylococcus aureus biofilms: recent developments in biofilm dispersal. Current opinion in infectious diseases, 33(3), 226-233. [Link]

  • Boles, B. R., & Horswill, A. R. (2011). Staphylococcal biofilm disassembly. Trends in microbiology, 19(9), 449-455. [Link]

Sources

Application

Application Notes &amp; Protocols: Formulation and Evaluation of Antimicrobial Coatings with Imidazolium Ionic Liquids

Introduction: The Imperative for Advanced Antimicrobial Surfaces The proliferation of antibiotic-resistant pathogens presents a formidable challenge in healthcare and industrial settings. Surface contamination is a prima...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Advanced Antimicrobial Surfaces

The proliferation of antibiotic-resistant pathogens presents a formidable challenge in healthcare and industrial settings. Surface contamination is a primary vector for the transmission of microorganisms, necessitating the development of materials with inherent antimicrobial properties. Imidazolium-based ionic liquids (ILs) have emerged as a promising class of compounds for creating robust and effective antimicrobial coatings. Their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable structure, allow for the design of coatings with tailored functionality.[1][2][3]

This comprehensive guide provides detailed protocols for the formulation, application, and characterization of antimicrobial coatings based on imidazolium ionic liquids. It is intended for researchers, scientists, and drug development professionals seeking to leverage this technology for a variety of applications, from medical implants to consumer products. We will delve into the scientific principles underpinning these protocols, offering insights into the causality behind experimental choices to ensure both technical accuracy and practical success.

Scientific Foundation: Understanding Imidazolium Ionic Liquids as Antimicrobial Agents

Imidazolium ILs are salts with melting points below 100°C, typically composed of an organic imidazolium cation and an organic or inorganic anion.[1] Their antimicrobial activity is primarily attributed to the structure of the cation, particularly the presence of long alkyl chains.[1][2]

Mechanism of Antimicrobial Action

The prevailing mechanism of action involves the disruption of microbial cell membranes. The positively charged imidazolium headgroup interacts with the negatively charged components of the bacterial cell wall, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. Subsequently, the hydrophobic alkyl chain penetrates the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[1]

cluster_0 Bacterial Cell Membrane cluster_1 Imidazolium Ionic Liquid Lipid Bilayer Hydrophilic Heads Hydrophobic Tails Cell_Lysis Cell_Lysis Lipid Bilayer->Cell_Lysis Membrane Disruption Imidazolium_Cation Positively Charged Imidazolium Head Hydrophobic Alkyl Chain Imidazolium_Cation:head->Lipid Bilayer:h Electrostatic Interaction Imidazolium_Cation:tail->Lipid Bilayer:t Hydrophobic Interaction & Membrane Penetration cluster_0 Dip-Coating Workflow A Substrate Cleaning C Substrate Immersion A->C B IL Solution Preparation B->C D Controlled Withdrawal C->D E Drying & Curing D->E cluster_0 Coating Evaluation Workflow A Surface Characterization (SEM, AFM, XPS) D Performance Validation A->D B Antimicrobial Efficacy (e.g., MIC Assay) B->D C Biocompatibility Assessment (e.g., Cell Viability) C->D

Sources

Method

Advanced Application Notes: [C10MIM]Br in Next-Generation Drug Delivery Systems

Executive Summary 1-Decyl-3-methylimidazolium bromide ([C10MIM]Br) is a highly tunable Surface-Active Ionic Liquid (SAIL) that has revolutionized the formulation of poorly soluble active pharmaceutical ingredients (APIs)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Decyl-3-methylimidazolium bromide ([C10MIM]Br) is a highly tunable Surface-Active Ionic Liquid (SAIL) that has revolutionized the formulation of poorly soluble active pharmaceutical ingredients (APIs). Possessing a hydrophilic imidazolium head and a hydrophobic decyl tail, [C10MIM]Br exhibits exceptional self-assembly characteristics. This technical guide provides authoritative protocols and mechanistic insights into utilizing [C10MIM]Br for micellar solubilization and transdermal microemulsion delivery systems.

Mechanistic Overview: Why [C10MIM]Br?

The efficacy of [C10MIM]Br as a drug delivery vehicle stems from its specific alkyl chain length. The 10-carbon decyl chain provides an optimal thermodynamic balance: it is hydrophobic enough to form stable micelles with a high aggregation number ( Nagg​ ≈ 40–42)[1], yet avoids the excessive hydrophobicity of longer chains (e.g., C16) that can lead to structural instability or lyotropic mesophase precipitation at low concentrations[2].

When the concentration of [C10MIM]Br exceeds its Critical Micelle Concentration (CMC, ~30–45 mM depending on temperature and solvent), it spontaneously forms nanoscopic micelles[1]. These structures act as hydrophobic reservoirs. For instance, coarse-grained molecular dynamics (CG-MD) simulations have shown that [C10MIM]Br forms mixed micelles with hydrophobic drugs like the antidepressant imipramine[3]. The drug molecules weaken the electrostatic repulsive interactions between the imidazolium monomers, resulting in larger, more compact mixed micelles driven by synergistic cationic interactions[3].

G A [C10MIM]Br Monomers (Aqueous Solution) B Concentration > CMC (~40-50 mM) A->B C Self-Assembly into Micelles B->C E Drug Encapsulation in Hydrophobic Decyl Core C->E D Hydrophobic Drug Addition (e.g., Curcumin/Imipramine) D->E Synergistic Interaction F Enhanced Apparent Solubility & Bioavailability E->F

Fig 1: Mechanism of[C10MIM]Br self-assembly and hydrophobic drug encapsulation.

Application 1: Solubilization of Hydrophobic APIs

Poor aqueous solubility limits the bioavailability of numerous APIs, such as curcumin and imipramine.[C10MIM]Br micelles encapsulate these molecules within their hydrophobic core, exponentially increasing their apparent solubility[1][3].

Protocol 1: Preparation and Validation of [C10MIM]Br-API Mixed Micelles

Objective: Formulate and quantify the encapsulation of a hydrophobic API (e.g., Curcumin) in [C10MIM]Br micelles.

Step-by-Step Methodology:

  • Preparation of SAIL Solutions: Prepare a series of [C10MIM]Br aqueous solutions ranging from 10 mM to 100 mM using ultrapure water.

    • Causality: Spanning concentrations below and above the CMC (~40 mM) is critical to differentiate between the co-solvent effect (linear solubility increase) and true micellar solubilization (exponential increase post-CMC)[1].

  • API Loading: Add an excess amount of the API (e.g., 25.0 mg of curcumin) to 10 mL of each [C10MIM]Br solution[1].

  • Thermodynamic Equilibration: Stir the mixtures continuously at 25°C for 48 hours protected from light.

    • Causality: Extended stirring ensures the system reaches thermodynamic equilibrium, allowing maximum penetration of the API into the micellar palisade layer and core.

  • Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes, then filter the supernatant through a 0.22 μm PTFE syringe filter to remove unencapsulated drug.

  • Self-Validating Quality Control (QC):

    • Conductimetry: Measure the conductivity of the blank [C10MIM]Br solutions. A sharp break in the conductivity-concentration plot validates the exact CMC of your specific batch[2].

    • Dynamic Light Scattering (DLS): Analyze the filtrate. A monodisperse peak around 2.5–3.5 nm confirms the presence of intact, drug-loaded micelles[2].

  • Quantification: Dilute the filtrate appropriately and analyze via UV-Vis spectroscopy (e.g., 425 nm for curcumin) or HPLC to calculate the solubility enhancement factor[1].

Application 2: Transdermal Drug Delivery via Microemulsions

Transdermal delivery bypasses first-pass hepatic metabolism but is hindered by the stratum corneum barrier. [C10MIM]Br acts as a potent skin penetration enhancer when incorporated into microemulsions (MEs). The imidazolium cation disrupts the highly ordered lipid bilayers of the skin, while the decyl chain ensures the structural stability of the microemulsion[4].

ME Step1 1. Prepare Deep Eutectic Solvent (Inner Phase) Step2 2. Add [C10MIM]Br (SAIL) (Surfactant) Step1->Step2 Step3 3. Incorporate Target API (e.g., Rutin) Step2->Step3 Step4 4. Aqueous Titration & Vortexing Step3->Step4 Step5 5. Transdermal Application: Enhanced Skin Permeability Step4->Step5

Fig 2: Workflow for formulating[C10MIM]Br microemulsions for transdermal delivery.

Protocol 2: Formulation of SAIL-based Microemulsions for Transdermal Delivery

Objective: Create a thermodynamically stable microemulsion using Deep Eutectic Solvents (DES) and [C10MIM]Br to deliver Rutin.

Step-by-Step Methodology:

  • Inner Phase (DES) Preparation: Mix choline chloride and polyethylene glycol (PEG) 200 at a predefined molar ratio (e.g., 1:2). Heat at 80°C under magnetic stirring until a clear, homogeneous liquid forms[4].

    • Causality: DES serves as a highly solubilizing, biocompatible inner phase for the hydrophilic/amphiphilic API, replacing volatile or toxic organic solvents[4].

  • Surfactant Phase Integration: Dissolve[C10MIM]Br into the DES phase.

    • Causality:[C10MIM]Br has superior emulsifying properties compared to shorter chains, providing the necessary interfacial tension reduction to form micro-droplets[4].

  • API Incorporation: Add the target API (e.g., Rutin) to the DES-SAIL mixture until saturation is reached, ensuring complete dissolution.

  • Aqueous Titration: Slowly titrate the mixture with the aqueous continuous phase (e.g., physiological buffer) while vortexing vigorously.

  • Self-Validating Quality Control (QC):

    • Visual & Optical Clarity: The system must transition to a completely transparent, isotropic liquid, confirming microemulsion formation rather than a macroemulsion.

    • Permeation Assay: Validate using a Franz diffusion cell with a synthetic membrane or porcine skin. [C10MIM]Br-based MEs should demonstrate significantly higher flux (up to 6.8 times greater) compared to conventional Tween-80/Span-20 MEs[4].

Quantitative Data Summary

To facilitate formulation design, the key physicochemical and performance metrics of[C10MIM]Br are summarized below:

Parameter / PropertyObserved ValueFunctional ImplicationReference
Critical Micelle Concentration (CMC) ~30 – 45 mM (at 25°C)Threshold for exponential drug solubilization.[1]
Aggregation Number ( Nagg​ ) 40 – 42Determines the hydrophobic core volume for API loading.[1]
Micelle Hydrodynamic Diameter ( Dh​ ) ~2.5 nmEnsures nanoscopic delivery and cellular uptake.[2]
Skin Permeability Enhancement ~6.8-fold increase (Rutin)Superior transdermal flux vs. conventional W/O MEs.[4]
Micelle-Drug Interaction (Imipramine) SynergisticWeakens electrostatic repulsion, forming compact micelles.[3]

References

  • Physicochemical Characterization of Surface-Active Ionic Liquid-Based Microemulsions for Enhanced Transdermal Delivery of Rutin Source: J-Stage URL:4

  • Mechanism of Antidepressant Drug Loading in Surface-Active Ionic Liquid: Insights from Micelle Morphology and Energy Analysis Using Coarse-Grained MD Simulations Source: ACS Publications URL:3

  • Strengthened Effect of Surface-Active Ionic Liquids on Curcumin Solubility and Extraction Performance of Curcuminoids Source: MDPI URL:1

  • Micellization and Antimicrobial Properties of Surface-Active Ionic Liquids Containing Cleavable Carbonate Linkages Source: ACS Publications URL:2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Decyl-3-methylimidazolium Bromide ([C10mim][Br])

As a Senior Application Scientist, I frequently encounter researchers whose downstream applications—ranging from green catalysis to electrochemical sensors—are compromised by impure ionic liquids. 1-Decyl-3-methylimidazo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers whose downstream applications—ranging from green catalysis to electrochemical sensors—are compromised by impure ionic liquids. 1-Decyl-3-methylimidazolium bromide ([C10mim][Br]) is a long-chain imidazolium ionic liquid that presents unique purification challenges due to its high viscosity, amphiphilic nature, and strong hygroscopicity.

This technical support guide provides a self-validating framework for[C10mim][Br] purification. By understanding the thermodynamic and kinetic causality behind each step, you can reliably eliminate unreacted precursors (1-methylimidazole and 1-bromodecane), volatile organics, and moisture.

Core Purification Workflow

Workflow Start Crude [C10mim][Br] (Contains unreacted precursors) Wash Solvent Washing (Ethyl Acetate / Diethyl Ether) Start->Wash Add non-polar solvent PhaseSep Phase Separation (Decantation / Centrifugation) Wash->PhaseSep Stir vigorously PhaseSep->Wash Repeat 3-4x Decolor Decolorization (Activated Carbon in Methanol) PhaseSep->Decolor If discolored (Yellow/Brown) Vacuum High Vacuum Drying (50-70 °C, 24-72 h) PhaseSep->Vacuum If colorless Decolor->Vacuum Filter & evaporate solvent Pure Pure [C10mim][Br] (Moisture < 50 ppm) Vacuum->Pure Karl Fischer Validation

Workflow for the purification of 1-decyl-3-methylimidazolium bromide.

Standard Operating Procedure (SOP): Self-Validating Purification

The synthesis of[C10mim][Br] typically involves the nucleophilic substitution (SN2) of 1-bromodecane by 1-methylimidazole, as standardly described by the 1[1]. Because the reaction rarely reaches 100% completion without side products, the crude mixture requires rigorous liquid-liquid extraction.

Step 1: Biphasic Solvent Washing
  • Causality: [C10mim][Br] is highly polar and forms a distinct phase with moderately polar or non-polar solvents. Unreacted 1-methylimidazole and 1-bromodecane partition into the organic washing layer due to differential solubility[1][2].

  • Procedure: In a 50 mL centrifuge tube, combine the crude [C10mim][Br] with ethyl acetate (or diethyl ether) in a 1:2 volume ratio. Add a magnetic stir bar and stir vigorously overnight in a closed system to maximize mass transfer[2].

  • Validation Metric: The system must form two distinct layers upon resting.

Step 2: Phase Separation & Iteration
  • Causality: The high viscosity of[C10mim][Br] can trap solvent micro-droplets, slowing down gravity-based phase separation and causing emulsions.

  • Procedure: Centrifuge the mixture to force the separation of the upper ethyl acetate layer from the lower IL layer[2]. Decant the upper layer. Repeat the washing process 3 to 4 times[2].

  • Validation Metric: Perform ^1H NMR (in CDCl3 or DMSO-d6) on an aliquot of the IL. The process is complete when the singlet at ~7.6 ppm (unreacted imidazole ring) and the triplet at ~3.4 ppm (CH2-Br of 1-bromodecane) are completely absent.

Step 3: Decolorization (Conditional)
  • Causality: Microwave-assisted organic synthesis (MAOS) or prolonged heating (e.g., 72 h at 50 °C) often oxidizes trace amines, turning the IL into a yellow or brownish viscous liquid, as noted in studies published by3[3].

  • Procedure: If discolored, dissolve the IL in a volatile solvent like methanol to reduce its viscosity[2]. Add activated charcoal, stir for 2 hours, and filter through a Celite pad to remove the stained carbon[2].

Step 4: High-Vacuum Drying
  • Causality: Bromide anions are strongly hydrating and will absorb moisture from the air. Furthermore, trace ethyl acetate must be removed to prevent interference in downstream assays.

  • Procedure: Transfer the clear IL to a round-bottom flask. Apply a high vacuum (Schlenk line) and heat to 50–70 °C for 24 to 72 hours[1][2].

  • Validation Metric: Measure water content using a Karl Fischer Coulometer. The target moisture level should be < 50 ppm, as established in rigorous physicochemical studies by the 4[4].

Troubleshooting Guides & FAQs

Q1: My [C10mim][Br] is forming an emulsion with ethyl acetate instead of a clean biphasic layer. How do I break it? A: Emulsions in long-chain ILs like[C10mim][Br] occur because the 10-carbon decyl chain acts as a surfactant, lowering the interfacial tension between the ionic liquid and the solvent. Solution: Do not rely on gravity alone. Transfer the emulsion to a centrifuge tube and spin at 3000-5000 RPM for 10 minutes[2]. The mechanical force will overcome the emulsion stability, yielding a sharp phase boundary.

Q2: ^1H NMR still shows traces of 1-methylimidazole even after three washes. Why is it so persistent? A: 1-Methylimidazole has slight polar character and can hydrogen-bond with the bromide anion, causing it to partially partition into the IL phase rather than the organic phase. Solution: Switch your washing solvent. While ethyl acetate is the standard[1], alternating washes with diethyl ether can alter the partition coefficient favorably[1][2]. Ensure you are stirring the mixture overnight to reach thermodynamic equilibrium before phase separation[2].

Q3: Can I use distillation to purify [C10mim][Br]? A: No. Ionic liquids, including [C10mim][Br], have negligible vapor pressure and will thermally decompose before they boil[5][6]. However, distillation is the preferred method for purifying the starting reagents (1-methylimidazole and 1-bromodecane) prior to synthesis to prevent impurities from forming in the first place[1]. Volatile impurities within the synthesized IL can only be removed by heating under high vacuum[2].

Q4: Vacuum drying isn't getting my water content below 500 ppm. What is the mechanistic failure? A: The bromide anion forms a highly stable hydration shell. Standard rotary evaporation is thermodynamically insufficient to break these bonds. Solution: You must use a high-vacuum Schlenk line (< 0.1 mbar) and increase the temperature to 70 °C[1][2]. The elevated temperature provides the kinetic energy required to break the strong hydrogen bonds between water and the bromide anion.

Quantitative Data: Solvent Efficacy for [C10mim][Br] Purification

SolventPolarity IndexTarget Impurity RemovedPhase Separation SpeedMechanistic Notes
Ethyl Acetate 4.41-methylimidazole, 1-bromodecaneModerateStandard biphasic choice; selectively dissolves precursors without dissolving the IL[1][2].
Diethyl Ether 2.81-methylimidazoleFastHighly volatile; excellent for removing unreacted 1-methylimidazole; highly flammable[1].
Toluene 2.41-bromodecaneSlowEffective for non-polar precursors; high boiling point makes vacuum removal harder[2].
Methanol 5.1None (Used as diluent)N/AMiscible with IL; used to reduce viscosity during activated carbon decolorization[2].

References

  • Synthesis of 1-decyl-3-methylimidazolium bromide (Electronic Supporting Information) . The Royal Society of Chemistry.1

  • The Microwave Assisted Synthesis of 1-Alkyl-3-methylimidazolium Bromide as Potential Corrosion Inhibitor toward Carbon Steel . AIP Publishing. 3

  • Ionic liquids are viscus in nature, how to purify? . ResearchGate. 2

  • Aggregation Behavior of Aqueous Solutions of 1-Dodecyl-3-methylimidazolium Salts with Different Halide Anions . Journal of Chemical & Engineering Data (ACS). 4

  • Imidazolium ILs as Potential Disruptors of Fatty Acid Metabolism . Preprints.org. 5

  • Developing New Inexpensive Room-Temperature Ionic Liquids with High Thermal Stability and a Greener Synthetic Profile . National Institutes of Health (NIH). 6

Sources

Optimization

Technical Support Center: Purification of Crude [C10MIM]Br

Welcome to the technical support center for the purification of 1-decyl-3-methylimidazolium bromide ([C10MIM]Br). This guide is designed for researchers, scientists, and drug development professionals who may encounter c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-decyl-3-methylimidazolium bromide ([C10MIM]Br). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining high-purity, colorless [C10MIM]Br. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of ionic liquid purification.

Troubleshooting Guide: From Crude Product to Pure Ionic Liquid

This section addresses specific issues that may arise during the purification of [C10MIM]Br, providing a systematic approach to problem-solving.

Issue 1: My crude [C10MIM]Br has a persistent yellow or brown color.

This is the most common issue encountered after the initial synthesis of imidazolium-based ionic liquids. The coloration is indicative of impurities that need to be removed for most applications.

Potential Causes:

  • Impurities from Starting Materials: The purity of the initial reactants, 1-methylimidazole and 1-bromodecane, is crucial. Impurities in these precursors can carry through the synthesis and contribute to the final product's color.

  • Side Reactions During Synthesis: The quaternization reaction, while seemingly straightforward, can lead to the formation of colored byproducts. Overheating during the reaction can also cause decomposition and color formation.[1]

  • Oxidation: Exposure of the reactants or the final product to air, especially at elevated temperatures, can lead to oxidative degradation and the formation of colored species.

Recommended Solutions:

The most effective method for removing colored impurities is treatment with activated carbon, a highly porous material with a large surface area capable of adsorbing a wide range of organic and inorganic compounds.[2][3][4]

Protocol 1: Activated Carbon Decolorization

This protocol outlines the standard procedure for decolorizing [C10MIM]Br using activated carbon.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude, colored [C10MIM]Br in a suitable solvent. Deionized water is a good starting point. The choice of solvent may depend on the subsequent purification steps.

  • Addition of Activated Carbon: Add powdered activated carbon to the solution. A general guideline is to use 1-5% of the ionic liquid's weight in activated carbon. It is advisable to start with a smaller amount and repeat the treatment if necessary to avoid excessive product loss.[5]

  • Heating and Stirring: Heat the mixture to approximately 60-80°C while stirring vigorously. This increases the rate of adsorption and ensures efficient contact between the impurities and the activated carbon. Maintain these conditions for several hours.

  • Filtration: Allow the mixture to cool to room temperature and then filter to remove the activated carbon. To ensure the removal of fine carbon particles, it is highly recommended to filter through a pad of Celite or a fine-porosity filter paper.[5]

  • Solvent Removal: Remove the solvent from the filtrate. For water, a rotary evaporator is effective, followed by drying under high vacuum at an elevated temperature (e.g., 70-80°C) to remove any residual moisture.

  • Assessment: Visually inspect the resulting ionic liquid. If a persistent color remains, a second treatment with activated carbon may be necessary.

Issue 2: The purified [C10MIM]Br is a viscous oil, not a solid.

While some ionic liquids are liquids at room temperature, [C10MIM]Br has a reported melting point of around 30°C and should be a solid or waxy solid at standard room temperature.[6] A liquid or oily consistency often points to the presence of impurities that depress the melting point.

Potential Causes:

  • Residual Solvent: Incomplete removal of the reaction solvent or washing solvents is a common cause.

  • Unreacted Starting Materials: The presence of unreacted 1-methylimidazole or 1-bromodecane can significantly lower the melting point of the final product.

  • Water Content: Imidazolium-based ionic liquids can be hygroscopic, and absorbed water will lower the melting point.[5]

Recommended Solutions:

A combination of thorough washing and rigorous drying is essential to address this issue.

Protocol 2: Solvent Washing and High-Vacuum Drying

This protocol is designed to remove unreacted starting materials and residual solvents.

Step-by-Step Methodology:

  • Washing with Ethyl Acetate: Place the crude or oily [C10MIM]Br in a flask and add ethyl acetate (approximately 2-3 times the volume of the ionic liquid). Stir the mixture vigorously for at least 30 minutes. [C10MIM]Br is poorly soluble in ethyl acetate, while the unreacted, non-polar starting materials will preferentially dissolve in it.

  • Phase Separation: Allow the mixture to settle. The denser ionic liquid will form a separate layer at the bottom. Decant or carefully pipette off the top ethyl acetate layer.

  • Repeat Washing: Repeat the washing step with fresh ethyl acetate two to three more times to ensure complete removal of soluble impurities.

  • High-Vacuum Drying: After the final wash, place the ionic liquid under high vacuum at an elevated temperature (e.g., 70-80°C) for an extended period (24-48 hours) to remove all residual ethyl acetate and any absorbed water. The product should solidify upon cooling.

Issue 3: The yield of purified [C10MIM]Br is low.

Low yield can be a significant issue, impacting the overall efficiency of the synthesis and purification process.

Potential Causes:

  • Incomplete Reaction: The initial quaternization reaction may not have gone to completion.

  • Loss During Washing: Some ionic liquid may be lost during the washing steps if it has some minor solubility in the washing solvent.

  • Adsorption onto Activated Carbon: A portion of the ionic liquid can be adsorbed onto the activated carbon along with the impurities.[5]

  • Loss During Filtration/Transfers: Mechanical losses during handling, filtration, and transfers between vessels can accumulate.

Recommended Solutions:

Optimizing each step of the process can help to maximize the final yield.

Parameter to OptimizeRecommended ActionRationale
Reaction Completion Monitor the reaction progress using an appropriate analytical technique such as NMR or HPLC to ensure it has gone to completion before starting the workup.Prevents purification of an incomplete reaction mixture, which can be inefficient.
Washing Steps Perform washes with cold ethyl acetate to minimize any potential solubility of the ionic liquid.Solubility of most compounds decreases at lower temperatures.
Activated Carbon Treatment Use the minimum amount of activated carbon necessary for decolorization. After filtration, wash the activated carbon cake with a small amount of the hot solvent used for the treatment to recover some of the adsorbed product.[5]Minimizes product loss due to adsorption on the activated carbon.
Handling Ensure careful and quantitative transfers between glassware. Use a spatula to scrape out as much product as possible from each vessel.Reduces mechanical losses throughout the purification process.
Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of [C10MIM]Br.

G start Crude [C10MIM]Br color_check Is the product colored (yellow/brown)? start->color_check activated_carbon Perform Activated Carbon Treatment (Protocol 1) color_check->activated_carbon Yes solvent_wash Wash with Ethyl Acetate (Protocol 2, Steps 1-3) color_check->solvent_wash No activated_carbon->solvent_wash physical_state_check Is the product a viscous oil? solvent_wash->physical_state_check high_vacuum_drying Perform High-Vacuum Drying (Protocol 2, Step 4) physical_state_check->high_vacuum_drying Yes purity_check Assess Purity (NMR, HPLC, Karl Fischer) physical_state_check->purity_check No high_vacuum_drying->purity_check final_product Pure [C10MIM]Br purity_check->final_product

Caption: A troubleshooting workflow for the purification of crude [C10MIM]Br.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of the colored impurities in [C10MIM]Br?

While the exact chemical structures of the colored impurities are often not fully characterized, they are generally thought to be complex organic molecules formed from side reactions or degradation of the starting materials.[1][7] These impurities are present in very low concentrations but have high molar extinction coefficients, meaning even trace amounts can impart significant color.[1]

Q2: Can I use a different solvent for washing instead of ethyl acetate?

Yes, other non-polar or moderately polar organic solvents in which the ionic liquid has low solubility can be used. Diethyl ether is another common choice for washing crude imidazolium-based ionic liquids. The key is to choose a solvent that effectively dissolves unreacted starting materials and byproducts without dissolving a significant amount of the desired ionic liquid.

Q3: How do I know if my [C10MIM]Br is pure enough?

The purity of your final product can be assessed using several analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): This is a powerful tool for confirming the structure of the [C10MIM]Br and for detecting the presence of organic impurities. The absence of peaks corresponding to 1-methylimidazole and 1-bromodecane is a good indicator of purity.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the levels of unreacted starting materials and other impurities.[5]

  • Karl Fischer Titration: This is the gold standard for accurately determining the water content in your ionic liquid, which is crucial given their often hygroscopic nature.[5]

Q4: Is it possible to over-dry the ionic liquid?

Given the high thermal stability of many imidazolium-based ionic liquids, over-drying in the sense of decomposition is unlikely under standard high-vacuum drying conditions (e.g., 70-80°C). The goal is to dry the product until a constant weight is achieved, which indicates that all volatile solvents and water have been removed.

Q5: My ionic liquid is still colored after multiple activated carbon treatments. What should I do?

If significant color persists after two or three treatments with activated carbon, consider the following:

  • Purity of Starting Materials: The issue may lie with the quality of your initial 1-methylimidazole and 1-bromodecane. Using freshly distilled or higher purity grade starting materials for future syntheses can prevent the formation of persistent colored impurities.[7]

  • Reaction Conditions: Re-evaluate your synthesis conditions. Lowering the reaction temperature, even if it requires a longer reaction time, can often minimize the formation of colored byproducts.[7]

  • Alternative Adsorbents: While less common for this specific application, other adsorbents like silica gel or alumina could potentially be used, although their effectiveness for these types of impurities may vary.[8]

Decolorization Mechanism Diagram

The following diagram illustrates the principle of impurity removal using activated carbon.

G cluster_0 Before Treatment cluster_1 During Treatment cluster_2 After Filtration IL_ion [C10MIM]+ Br_ion Br- impurity Colored Impurity activated_carbon Activated Carbon (Porous Surface) impurity2 Colored Impurity impurity2->activated_carbon Adsorption IL_ion3 [C10MIM]+ Br_ion3 Br- label_before label_during label_before->label_during + Activated Carbon cluster_2 cluster_2 label_during->cluster_2 Filtration

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis and Yield of 1-Decyl-3-Methylimidazolium Bromide ([C10mim]Br)

Welcome to the technical support and troubleshooting center for the synthesis of 1-decyl-3-methylimidazolium bromide, commonly abbreviated as[C10mim]Br or [DMIm]Br. This ionic liquid is synthesized via a bimolecular nucl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the synthesis of 1-decyl-3-methylimidazolium bromide, commonly abbreviated as[C10mim]Br or [DMIm]Br. This ionic liquid is synthesized via a bimolecular nucleophilic substitution (SN2) reaction between 1-methylimidazole and 1-bromodecane.

Due to the long decyl chain, steric hindrance and phase separation can severely limit reaction kinetics and overall yield. This guide provides drug development professionals and synthetic chemists with validated protocols, comparative data, and mechanistic troubleshooting to maximize isolated yields.

Reaction Mechanism & Workflow Visualization

The synthesis of [C10mim]Br requires overcoming significant steric barriers. The diagram below illustrates the workflow for both conventional and microwave-assisted pathways.

G Start 1-Methylimidazole + 1-Bromodecane SN2 SN2 Nucleophilic Attack (Ea: ~197.3 kJ/mol) Start->SN2 Conv Conventional Heating (50°C, 72 hrs) SN2->Conv Traditional Route MW Microwave Synthesis (50°C, 300W, 1 hr) SN2->MW Optimized Route Crude Crude[C10mim]Br (Biphasic/Viscous) Conv->Crude MW->Crude Wash Solvent Wash (Ethyl Acetate / n-Hexane) Crude->Wash Remove unreacted precursors Vacuum Vacuum Drying (50°C, 24 hrs) Wash->Vacuum Remove solvent & moisture Pure Pure [C10mim]Br (Yield: 80-96%) Vacuum->Pure

Workflow and SN2 mechanism for synthesizing [C10mim]Br via conventional and MAOS methods.

Quantitative Data: Method Comparison

To select the best approach for your laboratory setup, compare the quantitative parameters of the two primary synthetic routes below. Data is aggregated from validated literature on 1[1].

Synthesis MethodTemperatureReaction TimeSolvent SystemAverage Isolated YieldKey Advantage
Conventional Heating 50 °C72 hoursEthyl Acetate85.0% – 90.1%High scalability, utilizes standard lab equipment.
Microwave-Assisted (MAOS) 50 °C (300 W)1 hourSolvent-Free60.0% – 96.0%Rapid kinetics, directly overcomes steric hindrance.

Step-by-Step Methodologies

Every protocol below is designed as a self-validating system , meaning you can visually or physically confirm the success of each step before proceeding, minimizing wasted time and resources.

Protocol A: Conventional Heating Synthesis[2]

Best for bulk synthesis where time is not the limiting factor.

  • Preparation: In a round-bottom flask, combine 1-methylimidazole (1.0 eq) and 1-bromodecane (1.05 eq). Dissolve the mixture in a minimal amount of ethyl acetate.

    • Causality: A 5% molar excess of 1-bromodecane drives the bimolecular SN2 reaction forward (Le Chatelier's principle) and ensures complete consumption of 1-methylimidazole, which is harder to remove later.

  • Reaction: Stir the mixture vigorously at 50 °C under an inert nitrogen (N2) atmosphere for 72 hours.

    • Validation Check: The initially clear solution will gradually transition into a highly viscous, biphasic yellow/brownish mixture. The appearance of this dense lower phase confirms the successful formation of the ionic salt.

  • Washing: Decant the upper ethyl acetate layer. Wash the crude ionic liquid 3–4 times with cold diethyl ether or fresh ethyl acetate.

    • Causality: Cold, slightly polar solvents selectively dissolve the unreacted precursors without dissolving the highly polar [C10mim]Br product.

  • Drying: Dry the washed product in vacuo at 50 °C for 24 hours.

    • Validation Check: Achieving a constant mass after vacuum drying confirms the complete removal of volatile solvents and moisture.

Protocol B: Microwave-Assisted Organic Synthesis (MAOS)[3]

Best for rapid, high-yield optimization and screening.

  • Preparation: Place 1-methylimidazole (1.0 eq) and 1-bromodecane (1.05 eq) into a microwave-safe reactor vessel (e.g., CEM Discover SP). Do not add solvent.

    • Causality: Solvent-free conditions maximize the concentration of reactants, drastically increasing the collision frequency required for the nucleophilic attack.

  • Irradiation: Irradiate the mixture at 300 W, maintaining a strict temperature limit of 50 °C for 60 minutes.

    • Causality: Microwave energy directly couples with the polar molecules, rapidly overcoming the 2[2].

    • Validation Check: A rapid phase change to a viscous yellow liquid within the first 15-20 minutes indicates successful nucleation of the ionic liquid.

  • Extraction: Extract the crude mixture with an n-hexane:water (2:1 v/v) solution three times.

    • Causality: This biphasic extraction isolates the water-soluble [C10mim]Br in the aqueous phase while organic impurities and unreacted alkyl halides partition into the non-polar hexane layer.

  • Distillation: Subject the aqueous phase to vacuum distillation (160 °C at 26 cmHg) to remove water.

    • Validation Check: The final product will present as a pure, bright yellow viscous liquid at room temperature.

Troubleshooting & FAQs

Q1: Why is my yield plateauing around 60-70% despite long reaction times? A: The formation of [C10mim]Br proceeds via an SN2 mechanism. The long, bulky decyl chain of 1-bromodecane creates significant steric hindrance, slowing down the nucleophilic attack by the tertiary amine of 1-methylimidazole. Furthermore, as the ionic liquid forms, the reaction mixture becomes highly viscous, leading to mass transfer limitations. Solution: Switch to Microwave-Assisted Organic Synthesis (MAOS). Microwave irradiation directly excites the polar ionic liquid product and precursors, improving mass transfer and boosting yields up to 96%[1].

Q2: How can I prevent the product from turning dark brown or black during synthesis? A: Discoloration is primarily caused by two factors: the oxidation of unreacted 1-methylimidazole at elevated temperatures and the thermal degradation of the imidazolium ring. Solution:

  • Temperature Control: Never exceed 80 °C. The optimal temperature for [C10mim]Br synthesis is 50 °C.

  • Inert Atmosphere: Always purge the reaction vessel with N2 or Argon before heating to prevent oxidative side reactions.

  • Precursor Purity: Ensure 1-methylimidazole is freshly vacuum-distilled before use; degraded starting material immediately darkens the product.

Q3: What is the most effective way to remove unreacted starting materials to improve the final isolated yield? A: Unreacted 1-bromodecane and 1-methylimidazole can act as co-solvents, trapping the ionic liquid in an emulsion and making it difficult to isolate. Solution: Exploit the differential solubility of the components. [C10mim]Br is highly polar, while 1-bromodecane is non-polar. Washing the crude mixture with non-polar or slightly polar solvents like n-hexane, ethyl acetate, or diethyl ether will selectively extract the unreacted precursors without dissolving the ionic liquid[3]. Ensure the washing solvent is cold to minimize any partial solubility of the ionic liquid.

Q4: Why is there water in my final product even when using solvent-free conditions? A: Imidazolium-based ionic liquids, particularly those with bromide counterions, are highly hygroscopic. They will rapidly absorb moisture from the ambient air during the washing and transfer steps. Solution: The final drying step is critical. Dry the washed ionic liquid in a vacuum oven (in vacuo) at 50 °C for at least 24 hours. For highly sensitive downstream applications, perform all transfers in a glovebox.

References

  • The Microwave Assisted Synthesis of 1-Alkyl-3-methylimidazolium Bromide as Potential Corrosion Inhibitor toward Carbon Steel in 1 M HCl Solution Saturated with Carbon Dioxide Source: AIP Publishing URL:1

  • Electronic Supporting Information - Synthesis of 1-decyl-3-methylimidazolium bromide Source: The Royal Society of Chemistry URL:3

  • Microwave-assisted synthesis of 2'-hydroxychalcone derivatives in 1-decyl-3-methylimidazolium bromide ionic liquid and its computational study Source: Royal Society Publishing URL:2

Sources

Optimization

Technical Support Center: Navigating the Stability of Imidazolium Salts in Aqueous Solutions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with imidazolium-based ionic liquids in aqueous environments. This guide is designed to provide you with in-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with imidazolium-based ionic liquids in aqueous environments. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions regarding the stability of these versatile compounds. Our goal is to empower you with the knowledge to anticipate and resolve common challenges, ensuring the integrity and success of your experiments.

Section 1: Troubleshooting Guide for Experimental Instability

This section addresses specific issues you may encounter during your work, providing potential causes and actionable solutions.

Issue 1: Unexpected pH drop or rise in your aqueous imidazolium salt solution.

  • Question: I prepared a neutral aqueous solution of my imidazolium salt, but over time, the pH has significantly decreased/increased. What is happening?

  • Answer: This is a classic indicator of imidazolium salt degradation, particularly under certain conditions.

    • Probable Cause (pH drop): If your imidazolium salt has a proton at the C2 position, it can be susceptible to deprotonation, especially in the presence of even trace amounts of base, leading to the formation of an N-heterocyclic carbene (NHC). This NHC can then react with water in a complex equilibrium, which can lead to the formation of species that alter the pH. More commonly, if your synthesis of the imidazolium salt involved halide intermediates, residual acidic impurities could be the cause.

    • Probable Cause (pH rise): Degradation under alkaline conditions is a well-documented pathway for many imidazolium salts.[1][2] If your solution is basic, the hydroxide ions can attack the imidazolium ring, leading to a ring-opening reaction.[3][4] This consumption of hydroxide ions can lead to a decrease in basicity (a drop in pH from a high value), but the degradation products themselves can have different pKa values, leading to a final pH that may be higher than neutral.

    • Solution:

      • Verify Purity: Ensure the starting imidazolium salt is of high purity and free from acidic or basic residues from the synthesis.

      • Control pH: Buffer your aqueous solution to maintain a stable pH, ideally within the neutral to slightly acidic range (pH 4-7) where many common imidazolium salts exhibit higher stability.

      • Structural Modification: If you are designing your own imidazolium salts, consider adding bulky substituents to the C2, C4, and C5 positions of the imidazolium ring. This steric hindrance can significantly protect the ring from nucleophilic attack by water or hydroxide ions.[1][5]

Issue 2: My experimental results are not reproducible, and I suspect my imidazolium salt is degrading.

  • Question: I am using an imidazolium salt as a catalyst or solvent in an aqueous reaction, but I'm getting inconsistent yields and side products. How can I confirm if the salt is the source of the problem?

  • Answer: Inconsistent results are a strong indication of a changing reaction environment, and degradation of the imidazolium salt is a likely culprit.

    • Probable Cause: The imidazolium salt may be degrading over the course of your experiment due to factors like temperature, pH, or reaction with other components in your mixture. The degradation products can then interfere with your intended reaction.

    • Troubleshooting Protocol:

      • Stability Study: Conduct a control experiment where you dissolve the imidazolium salt in your aqueous reaction medium (without the other reactants) under the same conditions (temperature, time).

      • Analytical Monitoring: At different time points, take aliquots of the solution and analyze them using techniques like ¹H NMR, HPLC, or LC-MS.[6]

        • In ¹H NMR, look for the disappearance of the characteristic imidazolium ring protons and the appearance of new signals.

        • In HPLC, monitor for a decrease in the peak area of your imidazolium salt and the emergence of new peaks corresponding to degradation products.[6]

      • Compare to a Stable Standard: If possible, run your reaction with a more stable imidazolium salt (e.g., one with a substituted C2 position) to see if reproducibility improves.

Issue 3: I observe discoloration or precipitation in my aqueous imidazolium salt solution upon heating.

  • Question: When I heat my aqueous solution containing an imidazolium salt, it turns yellow/brown, and sometimes a solid precipitates. What does this signify?

  • Answer: Thermal degradation is a significant concern, even for salts that are considered "thermally stable."[7][8]

    • Probable Cause: While imidazolium salts have low volatility, they can undergo decomposition at elevated temperatures, especially over extended periods.[7][9] The discoloration is often due to the formation of oligomeric or polymeric degradation products. Precipitation can occur if the degradation products are insoluble in the aqueous medium.

    • Solutions:

      • Determine Maximum Operating Temperature: Do not rely solely on the decomposition temperature from a standard TGA analysis, as this often overestimates the long-term thermal stability.[7] Perform isothermal TGA or long-term heating studies at your intended experimental temperature to assess the actual stability.

      • Inert Atmosphere: If your application allows, conduct your experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation, which can be accelerated at higher temperatures.

      • Anion Choice: The anion can influence thermal stability. For high-temperature applications, consider anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) over halides.[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: Are all imidazolium salts unstable in water?

A1: No, this is a common misconception. Many imidazolium salts are highly soluble and can be stable in aqueous solutions under the right conditions.[10] Stability is not a simple "yes or no" question; it depends on several factors:

  • pH: This is arguably the most critical factor. Stability is generally highest in neutral to slightly acidic conditions. Alkaline conditions (high pH) are known to promote degradation.[1][2][5]

  • Temperature: Higher temperatures accelerate degradation.[7][9]

  • Cation Structure: The substituents on the imidazolium ring play a crucial role. Substitution at the C2, C4, and C5 positions can dramatically enhance stability by sterically hindering and electronically deactivating the ring from attack.[1][2][5]

  • Anion: While the cation is often the primary site of degradation in aqueous media, the anion can influence factors like hydrophobicity and the overall properties of the solution.[10]

Q2: What is the primary mechanism of imidazolium salt degradation in basic aqueous solutions?

A2: The dominant degradation pathway in basic solutions involves the nucleophilic attack of a hydroxide ion (OH⁻) on the imidazolium ring.[2] The most acidic proton on the ring is typically at the C2 position. In the presence of a strong base, this proton can be abstracted, forming an N-heterocyclic carbene (NHC). However, the more common degradation route in aqueous hydroxide solutions is direct nucleophilic attack at the C2 carbon, leading to the formation of a transient intermediate that results in ring-opening.[1][3][4]

Q3: How can I choose a stable imidazolium salt for my application in a basic aqueous environment?

A3: For applications in basic media, careful selection of the imidazolium cation is paramount. Look for salts with the following features:

  • C2 Substitution: Avoid a proton at the C2 position. Instead, opt for salts with an alkyl (e.g., methyl) or other non-acidic group at this position. This blocks the most reactive site.

  • C4 and C5 Substitution: Adding substituents (e.g., methyl or phenyl groups) to the C4 and C5 positions further enhances stability.[1][5]

  • Bulky N-Substituents: Larger alkyl groups on the nitrogen atoms (e.g., butyl vs. methyl) can also contribute to increased stability.[1]

Q4: Can the anion affect the stability of the imidazolium cation in water?

A4: While the primary degradation pathways involve the cation, the anion can have an indirect effect. For instance, anions that are prone to hydrolysis, such as [PF₆]⁻, can generate acidic species, thereby lowering the pH of the solution and potentially influencing cation stability. Hydrophilic anions will promote solubility in water, increasing the interaction between the imidazolium cation and water molecules.

Section 3: Data and Protocols

Table 1: Influence of Substituents on Alkaline Stability of Imidazolium Cations
Cation StructureSubstituentsConditionsRemaining Cation (%)Reference
1,3-dimethylimidazoliumC2-H, C4-H, C5-H1 M KOH/CD₃OH, 80°C, 5 days<2%[1]
1,2,3-trimethylimidazoliumC2-CH₃, C4-H, C5-H1 M KOH/CD₃OH, 80°C, 30 days36%[1]
1-n-butyl-2,3,4,5-tetramethylimidazoliumC2-CH₃, C4-CH₃, C5-CH₃, N-butyl5 M KOH/CD₃OH, 80°C, 30 days>99%[1][5]
Experimental Protocol: Assessing Imidazolium Salt Stability in Aqueous Buffer

Objective: To determine the stability of an imidazolium salt over time at a specific pH and temperature.

Materials:

  • Imidazolium salt of interest

  • Buffer solution of desired pH (e.g., phosphate buffer for pH 7, borate buffer for pH 9)

  • High-purity water

  • Thermostatically controlled water bath or incubator

  • HPLC or ¹H NMR spectrometer

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare a stock solution of the imidazolium salt at a known concentration (e.g., 10 mM) in the desired buffer.

  • Incubation: Aliquot the solution into several sealed vials and place them in the incubator set to the desired temperature (e.g., 25°C, 50°C, or 80°C).

  • Time Points: At predetermined time points (e.g., 0, 6, 12, 24, 48, 72 hours), remove one vial from the incubator.

  • Analysis (HPLC):

    • Dilute the sample to an appropriate concentration for analysis.

    • Inject the sample into the HPLC system.

    • Monitor the peak area of the imidazolium salt.

    • Calculate the percentage of remaining salt relative to the t=0 time point.

  • Analysis (¹H NMR):

    • Add a known amount of an internal standard (e.g., DMSO) to the NMR tube.

    • Acquire the ¹H NMR spectrum.

    • Integrate the characteristic peaks of the imidazolium salt and the internal standard.

    • Determine the concentration of the imidazolium salt relative to the internal standard at each time point.

Section 4: Visualizing Degradation Pathways

Diagram 1: Alkaline Degradation of an Imidazolium Cation

cluster_main Alkaline Degradation Pathway Imidazolium Imidazolium Cation (C2-H) Intermediate Ring-Opened Intermediate Imidazolium->Intermediate Nucleophilic Attack at C2 Hydroxide Hydroxide Ion (OH⁻) Hydroxide->Intermediate Products Degradation Products Intermediate->Products Rearrangement

Caption: A simplified workflow of imidazolium cation degradation under alkaline conditions.

Diagram 2: Troubleshooting Workflow for Instability Issues

cluster_workflow Troubleshooting Workflow Issue Inconsistent Results / Degradation Suspected Control Run Control Experiment (IL in Aqueous Media) Issue->Control Monitor Monitor Over Time (NMR, HPLC) Control->Monitor Degradation_Observed Degradation Observed? Monitor->Degradation_Observed No_Degradation No Degradation (Investigate Other Factors) Degradation_Observed->No_Degradation No Modify_Conditions Modify Conditions (Lower Temp, Buffer pH) Degradation_Observed->Modify_Conditions Yes Modify_Conditions->Control Change_IL Change Imidazolium Salt (e.g., C2-Substituted) Modify_Conditions->Change_IL

Caption: A logical workflow for troubleshooting imidazolium salt instability in experiments.

References

  • Degradation of imidazoliumbased ionic liquids in aqueous solution by Fenton oxidation - PATh . (2014, February 28). Available at: [Link]

  • An Overview of the Mutual Solubilities of Water-Imidazolium-Based Ionic Liquids Systems . ResearchGate. Available at: [Link]

  • Degradation of imidazolium-based ionic liquids in aqueous solution using plasma electrolysis - PubMed . (2014, January 30). Available at: [Link]

  • Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships | Journal of the American Chemical Society - ACS Publications . (2015, June 11). Available at: [Link]

  • Hydroxide Degradation Pathways for Imidazolium Cations: A DFT Study - ACS Publications . (2014, April 18). Available at: [Link]

  • Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC . PubMed Central. Available at: [Link]

  • Synthesis of functional dicationic ionic liquids for the treatment of lignocellulosic biomass - PMC . PubMed Central. Available at: [Link]

  • Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships | Request PDF . ResearchGate. Available at: [Link]

  • Solubilities of imidazolium-based ionic liquids in aqueous salt solutions at 298.15 K | Request PDF . ResearchGate. Available at: [Link]

  • Progress in Green Solvents for the Stabilisation of Nanomaterials: Imidazolium Based Ionic Liquids | IntechOpen . (2018, September 26). Available at: [Link]

  • Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction - Frontiers . Available at: [Link]

  • Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids - MDPI . (2006, November 17). Available at: [Link]

  • Lifetime of Imidazolium Salts at Elevated Temperatures | J. Sol. Energy Eng. (2005, March 8). Available at: [Link]

  • Lifetime of Imidazolium Salts at Elevated Temperatures | Request PDF . ResearchGate. Available at: [Link]

  • An Imidazolium-Based Ionic Liquid as a Model to Study Plasticization Effects on Cationic Polymethacrylate Films - Semantic Scholar . (2023, February 28). Available at: [Link]

  • Synthesis and characterization of physicochemical properties of imidazolium-based ionic liquids and their application for simult . Available at: [Link]

  • Hydrolysis of Imidazole-2-ylidenes | Journal of the American Chemical Society . (2010, December 21). Available at: [Link]

  • Hydrolysis of Imidazole-2-ylidenes | Request PDF . ResearchGate. Available at: [Link]

  • Relative Chemical Stability of Imidazolium-Based Alkaline Anion Exchange Polymerized Ionic Liquids - ResearchGate . Available at: [Link]

  • Relative Chemical Stability of Imidazolium-Based Alkaline Anion Exchange Polymerized Ionic Liquids | Macromolecules - ACS Publications . (2011, October 17). Available at: [Link]

  • Membrane interactions of ionic liquids and imidazolium salts - PMC - PubMed Central - NIH . Available at: [Link]

  • Thermal Degradation Studies of Alkyl-Imidazolium Salts and Their Application in Nanocomposites | Request PDF . ResearchGate. Available at: [Link]

  • Nitro-functionalized imidazolium salts as acidic catalysts for cellulose degradation in ionic liquids - RSC Publishing . (2025, August 6). Available at: [Link]

  • Nitro-functionalized imidazolium salts as acidic catalysts for cellulose degradation in ionic liquids - ResearchGate . (2025, August 4). Available at: [Link]

Sources

Troubleshooting

Optimizing reaction conditions for catalysis with [C10MIM]Br

An essential component of contemporary chemical synthesis, catalysis is always changing to meet the demands of effectiveness, sustainability, and selectivity. A class of salts known as ionic liquids (ILs), which are liqu...

Author: BenchChem Technical Support Team. Date: March 2026

An essential component of contemporary chemical synthesis, catalysis is always changing to meet the demands of effectiveness, sustainability, and selectivity. A class of salts known as ionic liquids (ILs), which are liquid at relatively low temperatures, has become a flexible medium for a range of catalytic processes. The 1-decyl-3-methylimidazolium bromide, or [C10MIM]Br, is one of these that is noteworthy for its special qualities.

This technical support center offers troubleshooting manuals and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction conditions for catalysis using [C10MIM]Br. The information is provided in a question-and-answer format to address particular problems that could arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What is [C10MIM]Br and why is it used in catalysis?

A1: [C10MIM]Br, or 1-decyl-3-methylimidazolium bromide, is an ionic liquid (IL) consisting of a 1-decyl-3-methylimidazolium cation and a bromide anion. Its popularity in catalysis stems from a unique combination of properties:

  • Dual Functionality : It can act as both a solvent and a catalyst, simplifying reaction setups.[1]

  • Tunable Properties : The structure of the imidazolium cation and the choice of anion allow for the fine-tuning of its physical and chemical properties.[2][3]

  • Negligible Vapor Pressure : This property reduces air pollution and allows for easy product separation via distillation.[2]

  • Thermal Stability : [C10MIM]Br often exhibits good thermal stability, making it suitable for reactions requiring elevated temperatures.[4]

  • Solvation Capability : It possesses an exceptional ability to dissolve a wide range of organic and inorganic compounds.[2]

Q2: How does the purity of [C10MIM]Br affect my catalytic reaction?

A2: The purity of [C10MIM]Br is critical. Impurities, particularly water, unreacted starting materials (like 1-methylimidazole and 1-bromodecane), or other halides, can have significant consequences:

  • Catalyst Poisoning : Impurities can bind to active catalytic sites, reducing or completely inhibiting their activity.[5][6]

  • Altered Physical Properties : Water content, for instance, can significantly decrease the viscosity and alter the polarity and solvent properties of the IL, affecting reaction kinetics and mass transfer.[7][8]

  • Side Reactions : Impurities can lead to the formation of undesired byproducts, complicating product purification and reducing yield.

It is crucial to use high-purity [C10MIM]Br or to purify it before use. Drying under a high vacuum at an elevated temperature (e.g., 343 K or ~70°C) is a common method to remove residual water and other volatile impurities.[9]

Q3: What is the effect of viscosity on reactions run in [C10MIM]Br?

A3: Imidazolium-based ionic liquids, especially those with longer alkyl chains like [C10MIM]Br, can be significantly more viscous than conventional molecular solvents.[10] This high viscosity can introduce challenges:

  • Mass Transfer Limitations : High viscosity can impede the diffusion of reactants to the catalytic sites and the diffusion of products away, slowing down the overall reaction rate.[10] This can make the reaction diffusion-limited rather than kinetically limited.

  • Mixing and Stirring Issues : Efficient stirring is necessary to overcome mass transfer limitations. In highly viscous media, standard stirring may not be sufficient, leading to a non-homogeneous reaction mixture and inconsistent results.

  • Heat Transfer Problems : Poor mixing can also lead to inefficient heat transfer, resulting in localized hot spots and potential thermal degradation of reactants, products, or the catalyst itself.

To mitigate these effects, consider increasing the reaction temperature (which lowers viscosity), using vigorous mechanical stirring, or adding a low-viscosity co-solvent if compatible with the reaction chemistry.[11]

Q4: Can [C10MIM]Br be recycled and reused?

A4: Yes, one of the primary advantages of using ionic liquids is their potential for recycling and reuse, which aligns with the principles of green chemistry.[3][12] Because of its low volatility, [C10MIM]Br can be recovered after a reaction. A typical recovery process involves:

  • Product Extraction : Using a solvent in which the product is soluble but the IL is not (e.g., diethyl ether, hexane).

  • IL Washing : Washing the IL phase to remove any remaining product or impurities.

  • Drying : Removing the extraction solvent and any absorbed water under a vacuum.

The catalyst's efficacy can be maintained for several cycles.[13] However, slight decreases in activity may occur due to gradual contamination or degradation, so it's important to monitor performance with each cycle.

Troubleshooting Guide for Catalysis with [C10MIM]Br

This guide provides a structured approach to diagnosing and solving common problems encountered during catalytic reactions using [C10MIM]Br.

Problem 1: Low or No Product Yield

Your reaction has run to completion, but the yield of the desired product is significantly lower than expected or absent altogether.

Troubleshooting_Yield start Low/No Yield sub_optimal_cond Sub-optimal Conditions start->sub_optimal_cond catalyst_issue Catalyst Inactivity start->catalyst_issue reagent_issue Reagent Problem start->reagent_issue temp Incorrect Temp/Pressure? sub_optimal_cond->temp time Insufficient Time? sub_optimal_cond->time poisoning Catalyst Poisoning? catalyst_issue->poisoning loading Incorrect Catalyst Loading? catalyst_issue->loading purity IL/Reagent Purity Issue? reagent_issue->purity degradation Reagent/Product Degradation? reagent_issue->degradation solution Consult Specific Solutions Below temp->solution time->solution purity->solution poisoning->solution degradation->solution loading->solution

Caption: A logical workflow for troubleshooting low product yield.

Potential Cause Diagnostic Check Proposed Solution
1. Sub-optimal Temperature Run small-scale trials at a range of temperatures (e.g., in 10-20°C increments) around the literature-reported value. Monitor conversion over time.Optimize the reaction temperature. Some reactions have a narrow optimal window; too low, and the rate is slow, too high, and byproduct formation or degradation can occur.[14]
2. Catalyst Poisoning Analyze starting materials for common poisons (e.g., water, sulfur compounds). Run a control reaction with ultra-pure reagents.[5]Purify all reactants and the ionic liquid before the reaction. Water is a common poison or inhibitor; ensure [C10MIM]Br is rigorously dried. Consider passing reagents through a guard bed (e.g., activated alumina) to remove impurities.[15]
3. Incorrect Catalyst Loading Verify calculations for catalyst loading (mol%). Perform a catalyst loading study, varying the amount from a low to a high percentage (e.g., 1 mol% to 10 mol%).Determine the optimal catalyst loading for your specific substrate and conditions. While higher loading can increase rates, it may not be cost-effective and can sometimes lead to side reactions.[16][17]
4. Reagent/Product Instability Use techniques like NMR or GC-MS to analyze the reaction mixture at intermediate time points to check for the degradation of starting material or product under the reaction conditions.If degradation is observed, consider lowering the reaction temperature, reducing the reaction time, or running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if oxidation is the issue.
Problem 2: Reaction Rate is Too Slow

The reaction is proceeding, but at a rate that is not practical for your application, or it stalls before reaching full conversion.

Potential Cause Diagnostic Check Proposed Solution
1. Mass Transfer Limitation Observe the stirring vortex. If the liquid is highly viscous and the vortex is minimal, mixing is likely poor. Compare the reaction rate with a less viscous IL (e.g., [C4MIM]Br) or by adding a co-solvent.1. Increase Temperature : This will lower the viscosity of [C10MIM]Br and improve diffusion rates.[11] 2. Improve Stirring : Switch from a magnetic stir bar to mechanical overhead stirring for better agitation in viscous media. 3. Add a Co-solvent : Introducing a low-viscosity, non-coordinating co-solvent can decrease the overall viscosity and enhance mass transfer.[8]
2. Low Catalyst Activity This can be due to subtle impurities or gradual deactivation. Check the purity of the [C10MIM]Br lot you are using.If using recycled [C10MIM]Br, its activity may have diminished. Try a fresh, high-purity batch. Ensure the IL has been properly stored away from moisture and atmospheric contaminants.
3. Insufficient Thermal Energy The reaction may have a high activation energy that is not being overcome at the current temperature.Systematically increase the reaction temperature. For many organic reactions, an increase of 10°C can roughly double the reaction rate. Monitor for byproduct formation as you increase the temperature.[18]
Problem 3: Difficulty in Product Separation or Catalyst Recycling

After the reaction, you are struggling to isolate your product cleanly from the ionic liquid, or you are experiencing significant loss of [C10MIM]Br during the recycling process.

Potential Cause Diagnostic Check Proposed Solution
1. Unsuitable Extraction Solvent The product has some solubility in the IL, or the IL has some solubility in your extraction solvent, leading to cross-contamination or emulsion formation.Screen a variety of non-polar organic solvents (e.g., hexane, ethyl acetate, toluene, dichloromethane) for product extraction. The ideal solvent will maximize product solubility while minimizing IL solubility. Perform a small-scale liquid-liquid extraction test before committing the entire batch.
2. Formation of an Emulsion Vigorous shaking or stirring during extraction can create a stable emulsion, especially if surface-active species are present.1. Use Gentle Inversion : Instead of shaking, gently invert the separatory funnel multiple times. 2. Break the Emulsion : Add a small amount of a saturated brine solution or use a centrifuge to break the emulsion.
3. Incomplete Phase Separation Due to similar densities or high viscosity, the organic and IL phases may not separate cleanly.Allow the mixture to stand for a longer period. If separation is still poor, centrifugation is a highly effective method to achieve a sharp phase boundary.

Experimental Protocols

Protocol 1: Drying [C10MIM]Br to Remove Water

Objective: To reduce the water content of [C10MIM]Br to a minimum level, preventing its interference in catalytic reactions.

Materials:

  • [C10MIM]Br (as received)

  • Two-neck round-bottom flask

  • Schlenk line or high-vacuum pump with a cold trap

  • Heating mantle with a temperature controller

  • Magnetic stirrer and stir bar

Procedure:

  • Place the [C10MIM]Br into the round-bottom flask with a magnetic stir bar.

  • Attach the flask to the Schlenk line or vacuum pump. Ensure the cold trap is filled with liquid nitrogen or a dry ice/acetone slurry.

  • Begin stirring at a moderate speed.

  • Slowly apply vacuum to the flask. Be cautious of initial outgassing.

  • Once a stable vacuum is achieved (<1 mbar), begin heating the flask to 70-80°C. Do not exceed the thermal decomposition temperature of the IL.

  • Continue heating under a dynamic vacuum with stirring for at least 4-6 hours. For very wet samples, an overnight drying may be necessary.

  • Turn off the heating and allow the flask to cool to room temperature under vacuum.

  • Backfill the flask with an inert gas (e.g., Nitrogen or Argon) before opening it to the atmosphere.

  • Store the dried [C10MIM]Br in a sealed container under an inert atmosphere, preferably in a desiccator or glovebox. Water content can be verified using Karl-Fischer titration.[9]

Protocol 2: General Procedure for Catalyst Recycling

Objective: To recover and purify [C10MIM]Br after a reaction for subsequent use.

Materials:

  • Post-reaction mixture containing [C10MIM]Br and product

  • An appropriate organic extraction solvent (e.g., Ethyl Acetate, Hexane)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Add a volume of the selected organic extraction solvent (typically 2-3 times the volume of the IL).

  • Gently invert the funnel 10-15 times to mix the phases without forming a stable emulsion. Vent frequently.

  • Allow the layers to separate completely. The denser IL phase will be the bottom layer.

  • Drain the [C10MIM]Br layer into a clean, dry flask.

  • Drain the organic layer (containing the product) for subsequent workup (e.g., drying, solvent removal).

  • Repeat the extraction of the IL phase with fresh solvent 2-3 more times to ensure complete removal of the product.

  • Combine all organic extracts for product isolation.

  • Connect the flask containing the washed [C10MIM]Br to a rotary evaporator and then a high-vacuum line to remove any residual extraction solvent and water, following the drying procedure in Protocol 1.

  • The purified, dry [C10MIM]Br is now ready for reuse. Its performance should be compared against a fresh batch.[12][13]

References

  • ResearchGate. (n.d.). Ionic liquid 1-butyl-3-methylimidazolium bromide ([Bmim]Br) as a green and neutral reaction media for the catalyst-free synthesis of 1-amidoalkyl-2-naphthols | Request PDF. Retrieved March 11, 2026, from [Link]

  • PMC. (n.d.). Catalysis Preparation of Biodiesel from Waste Schisandra chinensis Seed Oil with the Ionic Liquid Immobilized in a Magnetic Catalyst: Fe3O4@SiO2@[C4mim]HSO4. Retrieved March 11, 2026, from [Link]

  • Monash University. (n.d.). Is the Imidazolium Cation a Unique Promoter for Electrocatalytic Reduction of Carbon Dioxide? Retrieved March 11, 2026, from [Link]

  • ResearchGate. (n.d.). Evolution of solute–solvent interactions for aqueous 1-decyl-3-methylimidazolium bromide, [C10mim] [Br] solutions containing glycine/ glycylglycine through volumetric and acoustic studies. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (n.d.). Micelle formation of 1-alkyl-3-methylimidazolium bromide ionic liquids in aqueous solution. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (n.d.). Dynamic viscosity, ƞ, for aqueous solutions [C10mim]Br (black filled... | Download Scientific Diagram. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (n.d.). Temperature dependence of the microstructure of 1-butyl-3-methylimidazolium tetrafluoroborate in aqueous solution | Request PDF. Retrieved March 11, 2026, from [Link]

  • IRIS. (2021, May 1). Recovery/Reuse of Heterogeneous Supported Spent Catalysts. Retrieved March 11, 2026, from [Link]

  • SciSpace. (2023). An effective, recyclable, eco-friendly 3-(2-aminoethyl)-1-methyl-1H-imidazol-3-ium bromide [Aemim]Br: solvent, base free synthesis of carbonyl compound catalyst by FeCl3/TEMPO. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (n.d.). Green synthesis of biodiesel using ionic liquids. Retrieved March 11, 2026, from [Link]

  • PMC. (n.d.). Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (n.d.). A Review on Biodiesel Synthesis Using Catalyzed Transesterification Base Ionic Liquids as Catalyst. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (n.d.). Measurement and Correlation of Density, Viscosity, and Surface Tension for Imidazolium Bromide Ionic Liquids [C n MIM]Br ( n = 2, 3, 4) Aqueous Solutions | Request PDF. Retrieved March 11, 2026, from [Link]

  • EPO. (n.d.). METHOD FOR RECYCLE OF BROMIDE-CONTAINING CATALYST CONSTITUENTS - Patent 1339493. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (n.d.). Optimizing Catalytic Reactions. Retrieved March 11, 2026, from [Link]

  • Journal of Biochemical Technology. (2018, February 25). Advancement in Catalysts for Transesterification in the Production of Biodiesel: A Review. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (n.d.). The optimized structure of [C 10 mim][Br] (DFT B3LYP/ 6-31++G, in vacuo). Retrieved March 11, 2026, from [Link]

  • MDPI. (n.d.). Catalyst-Driven Improvements in Conventional Methods for Imine-Linked Covalent Organic Frameworks. Retrieved March 11, 2026, from [Link]

  • Revista mexicana de ingeniería química. (n.d.). PDF. Retrieved March 11, 2026, from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Catalytic coupling of CO2 with epoxide by metal macrocycles functionalized with imidazolium bromide: insights into the mechanism and activity regulation from density functional calculations. Retrieved March 11, 2026, from [Link]

  • PubMed. (2000, January 15). Effects of cetyltrimethylammonium bromide on reactions catalyzed by maxizymes, a novel class of metalloenzymes. Retrieved March 11, 2026, from [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). (n.d.). 1-Butyl-3-methylimidazolium bromide functionalized zeolites: nature of interactions and catalytic activity for carbohydrate conversion to platform chemicals. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Effect of [C n mim][Br] Based Ionic Liquids on the Aggregation Behavior of Tetradecyltrimethylammonium Bromide in Aqueous Medium. Retrieved March 11, 2026, from [Link]

  • PubMed. (2013, May 15). Toxic effects of 1-decyl-3-methylimidazolium bromide ionic liquid on the antioxidant enzyme system and DNA in zebrafish (Danio rerio) livers. Retrieved March 11, 2026, from [Link]

  • PMC. (n.d.). 1,3-Bis(carboxymethyl)imidazolium Chloride as a Sustainable, Recyclable, and Metal-Free Ionic Catalyst for the Biginelli Multicomponent Reaction in Neat Condition. Retrieved March 11, 2026, from [Link]

  • PMC. (n.d.). Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. Retrieved March 11, 2026, from [Link]

  • MDPI. (2022, December 14). Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide at Temperatures from 293.15 K to 308.15 K. Retrieved March 11, 2026, from [Link]

  • Cell Press. (2024, March 28). The pivotal role of bromine in FeMnKBr/YNa catalyst for CO2 hydrogenation to light olefins. Retrieved March 11, 2026, from [Link]

  • Politecnico di Milano. (n.d.). Effect of water content on the corrosiveness of imidazolium-based ionic liquids. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (n.d.). [C8dabco]Br: A Mild and Convenient Catalyst for Intramolecular Cyclization of 2-Aminochalcones to the Corresponding 2-Aryl-2,3-dihydroquinolin-4(1H)-ones | Request PDF. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (n.d.). Influence of tetra ethyl ammonium bromide (C2H5)4NBr on the aggregation behavior of surface active ionic liquid 1-tetradecyl-3-methylimidazolium bromide [C14mim][Br] | Request PDF. Retrieved March 11, 2026, from [Link]

  • MDPI. (2021, September 26). Catalytic Temperature Effects on Conversion Efficiency of PM 2.5 and Gaseous Emissions from Rice Husk Combustion. Retrieved March 11, 2026, from [Link]

  • hte. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (n.d.). Viscosity and Density of 1-Alkyl-3-Methylimidazolium Ionic Liquids. Retrieved March 11, 2026, from [Link]

  • PMC. (2023, February 2). Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system. Retrieved March 11, 2026, from [Link]

  • YouTube. (2020, December 2). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. Retrieved March 11, 2026, from [Link]

  • YouTube. (2014, December 7). How to Check a Catalytic Converter for Blockage or Efficiency Below Threshold Issues. Retrieved March 11, 2026, from [Link]

Sources

Optimization

Troubleshooting low conductivity in [C10MIM]Br electrolytes

Welcome to the technical support center for 1-decyl-3-methylimidazolium bromide ([C10MIM]Br) electrolytes. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-decyl-3-methylimidazolium bromide ([C10MIM]Br) electrolytes. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the experimental challenges associated with this unique ionic liquid. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Troubleshooting Guide: Diagnosing Low Conductivity

This section focuses on identifying and resolving specific experimental problems related to the conductivity of [C10MIM]Br.

Q1: My measured conductivity for [C10MIM]Br is significantly lower than the expected literature value. What are the primary causes?

A measured conductivity below the expected value (approx. 0.07 mS/cm at 25°C[1]) is a common issue that typically points to one of three areas: sample purity, temperature control, or the intrinsic properties of the ionic liquid itself. The high viscosity of [C10MIM]Br makes its conductivity particularly sensitive to these factors.

Your initial troubleshooting should follow a logical progression to isolate the variable causing the deviation.

Start Low Conductivity Detected Check_Temp Is Temperature Accurately Controlled at 25°C? Start->Check_Temp Check_Purity Has the Sample Purity Been Verified? Check_Temp->Check_Purity Yes Adjust_Temp Action: Calibrate Thermostat & Ensure Thermal Equilibrium Check_Temp->Adjust_Temp No Check_Viscosity Is High Viscosity Accounted For? Check_Purity->Check_Viscosity Yes Purify_Sample Action: Implement Purification Protocol (See Q2) Check_Purity->Purify_Sample No Optimize_Measurement Action: Modify Measurement Protocol for High Viscosity (See Q3/Q4) Check_Viscosity->Optimize_Measurement No Result Conductivity Matches Expected Value Check_Viscosity->Result Yes Adjust_Temp->Start Purify_Sample->Start Optimize_Measurement->Start cluster_Prep Sample Preparation (Inert Atmosphere) cluster_Setup Measurement Setup cluster_Measure Data Acquisition Dry_IL Ensure IL is Dry (See Protocol 1) Aliquot Transfer Aliquot to Measurement Vial Dry_IL->Aliquot Insert_Probe Insert Calibrated Conductivity Probe Aliquot->Insert_Probe Temp_Control Place in Temperature Controlled Bath (e.g., 25°C) Insert_Probe->Temp_Control Equilibrate Allow 30 min for Thermal Equilibrium Temp_Control->Equilibrate Record Record Stabilized Conductivity Reading Equilibrate->Record Result Result Record->Result Analyze Data

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 1-Decyl-3-methylimidazolium Bromide ([C10mim]Br)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the critical thermal stability challenges researchers face when working with 1-decyl-3-methylimidazolium b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the critical thermal stability challenges researchers face when working with 1-decyl-3-methylimidazolium bromide ([C10mim]Br). While ionic liquids (ILs) are celebrated for their negligible vapor pressure and robust thermal profiles,[C10mim]Br is highly susceptible to specific degradation pathways if heated improperly.

This guide provides mechanistic insights, troubleshooting strategies, and self-validating protocols to ensure the structural integrity of your ILs during thermal processing.

I. Mechanistic FAQs: Understanding [C10mim]Br Degradation

Q: What is the primary chemical mechanism behind the thermal degradation of [C10mim]Br? A: The degradation of [C10mim]Br is primarily driven by an SN​2 nucleophilic attack [1]. At elevated temperatures, the thermal energy overcomes the electrostatic interactions of the ion pair, increasing ion mobility. The bromide anion (Br⁻), acting as a strong nucleophile, attacks the electrophilic carbon atoms of the alkyl chains attached to the imidazolium nitrogen. This attack cleaves the C–N bond, resulting in the volatilization of the ionic liquid into neutral, volatile species (e.g., 1-methylimidazole and 1-bromodecane, or 1-decylimidazole and bromomethane)[2].

SN2_Mechanism A [C10mim]Br (Intact Ion Pair) B Thermal Excitation (>150°C) A->B Heating C S_N2 Nucleophilic Attack Br⁻ attacks alkyl chains B->C Increased Ion Mobility D Pathway A: 1-Methylimidazole + 1-Bromodecane C->D Attack on Decyl Chain E Pathway B: 1-Decylimidazole + Bromomethane C->E Attack on Methyl Group

S_N2 Thermal Degradation Pathway of [C10mim]Br

Q: Literature states the decomposition temperature ( Tonset​ ) of [C10mim]Br is >250 °C. Why is my sample degrading at 150 °C? A: There is a critical difference between dynamic thermogravimetric analysis (TGA) and long-term isothermal stability. Dynamic TGA (typically run at 10–20 °C/min) overestimates thermal stability because the rapid heating rate does not allow enough time for the slow SN​2 kinetics to register significant mass loss at lower temperatures[3]. Under long-term isothermal conditions,[C10mim]Br exhibits appreciable mass loss and degradation at temperatures as low as 150 °C[2].

II. Troubleshooting Common Heating Issues

Issue: Rapid yellowing or browning of[C10mim]Br during vacuum drying.

  • Causality: Discoloration is a macroscopic indicator of micro-scale degradation, often catalyzed by trace moisture or oxygen. Water at elevated temperatures acts as a secondary nucleophile, promoting the hydrolysis of the imidazolium ring. Furthermore, localized overheating (hot spots) in oil baths can push the material past its kinetic stability threshold.

  • Resolution: Never heat a wet IL directly to target temperatures. Implement a step-wise drying protocol (see Section IV) and backfill your system with ultra-high purity Argon or Nitrogen to prevent oxidative degradation.

Issue: Inconsistent mass loss during prolonged reactions at 120 °C.

  • Causality: If your reaction flask contains reactive metal surfaces (e.g., aluminum or certain transition metal catalysts), they can catalyze the decomposition of the imidazolium halide at temperatures significantly lower than the baseline Tonset​ .

  • Resolution: Switch to inert reaction vessels (borosilicate glass or PTFE-lined reactors) and ensure your system is completely sealed under an inert atmosphere.

III. Quantitative Thermal Stability Data

To facilitate safe experimental design, the following table summarizes the thermal stability metrics of [C10mim]Br compared to shorter-chain analogs. Notice how the safe long-term operating temperature is drastically lower than the Tonset​ .

Ionic Liquid Tonset​ (Dynamic TGA) T5%​ (5% Mass Loss)Safe Long-Term Operating TempPrimary Degradation Mechanism
[C10mim]Br ~250 °C~220 °C< 150 °C SN​2 Nucleophilic Attack
[C4mim]Br ~260 °C~230 °C< 150 °C SN​2 Nucleophilic Attack
[C2mim]Br ~270 °C~240 °C< 150 °C SN​2 Nucleophilic Attack

(Data synthesized from 4[3] and 2[2])

IV. Validated Experimental Protocol: Safe Drying and Heating

To prevent degradation, you must treat the drying and heating of [C10mim]Br as a self-validating system. The following methodology ensures that water is removed before the thermal energy is sufficient to trigger hydrolysis or SN​2 degradation.

Step 1: Initial Setup and Ambient Degassing

  • Transfer the [C10mim]Br into a clean, dry Schlenk flask equipped with a magnetic stir bar.

  • Connect the flask to a high-vacuum Schlenk line (< 0.1 mbar).

  • Stir the viscous liquid at room temperature (25 °C) for 2 hours.

  • Causality: This removes dissolved bulk gases and highly volatile surface moisture without providing the activation energy required for degradation.

Step 2: Low-Temperature Vacuum Drying

  • Submerge the flask in a temperature-controlled oil bath.

  • Gradually ramp the temperature to 60 °C at a rate of 2 °C/min.

  • Maintain at 60 °C under high vacuum for 12 to 24 hours.

  • Causality: 60 °C is well below the kinetic threshold for SN​2 attack but provides sufficient thermal energy to break the hydrogen bonds between water and the bromide anion.

Step 3: System Validation (Critical Checkpoint)

  • Backfill the flask with Argon.

  • Extract a 50 mg aliquot using a moisture-free syringe.

  • Perform a Karl Fischer (KF) titration.

    • Pass: If H2​O < 500 ppm, proceed to Step 4.

    • Fail: If H2​O > 500 ppm, resume vacuum drying at 60 °C for another 12 hours.

  • Causality: Proceeding with >500 ppm water at high temperatures guarantees hydrolytic degradation. This step ensures the protocol validates its own success before moving forward.

Step 4: High-Temperature Processing

  • Once validated, you may safely heat the dried [C10mim]Br to your target reaction temperature (strictly < 150 °C) under an inert Argon atmosphere.

  • Post-Process Validation: After your experiment, analyze the IL via FTIR. Confirm the presence of intact C–H ring torsion vibrations between 1000–620 cm⁻¹ and the absence of new alkene or amine peaks, validating that the structural integrity was maintained[5].

Heating_Workflow S1 1. Sample Prep Load [C10mim]Br in Schlenk flask S2 2. Vacuum Application < 0.1 mbar at 25°C S1->S2 S3 3. Low-Temp Drying 60°C for 12-24 hrs S2->S3 S4 4. Quality Validation Karl Fischer Titration S3->S4 S5 5. Safe Processing Heat to target (<150°C) S4->S5 < 500 ppm H2O Err H2O > 500 ppm Moisture Risk S4->Err > 500 ppm H2O Err->S3 Re-dry

Workflow for Safe Heating and Drying of [C10mim]Br

References

  • Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids, PMC,
  • Thermal Decomposition Mechanism of 1-Ethyl-3-methylimidazolium Bromide Ionic Liquid, ResearchG
  • Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis, ACS Public
  • Thermal Analysis and SEM Microscopy Applied to Studying the Efficiency of Ionic Liquid Immobiliz

Sources

Optimization

Challenges in scaling up the synthesis of imidazolium ionic liquids

Welcome to the Imidazolium Ionic Liquid Scale-Up Support Center. As a Senior Application Scientist, I have designed this guide to troubleshoot the three most critical chemical engineering bottlenecks encountered when sca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Imidazolium Ionic Liquid Scale-Up Support Center. As a Senior Application Scientist, I have designed this guide to troubleshoot the three most critical chemical engineering bottlenecks encountered when scaling up ionic liquid (IL) synthesis: thermal runaway during quaternization, persistent halide impurities during metathesis, and the dehydration of highly viscous products.

This guide moves beyond basic textbook procedures. It focuses on the causality behind scale-up failures and provides self-validating protocols to ensure reproducible, high-purity yields for drug development and advanced materials research.

Section 1: Thermal Management & Exothermic Quaternization

FAQ 1: Why does my batch synthesis of [BMIM][Br] turn dark brown and overheat when moving from a 100 mL flask to a 5 L reactor?

The Causality: The quaternization (N-alkylation) of 1-methylimidazole with alkyl halides is a highly exothermic reaction 1. In standard batch reactors, as you scale up, the surface-area-to-volume ratio sharply decreases, leading to poor heat dissipation. Because the forming ionic liquid is highly viscous, stirring becomes inefficient, creating localized "hot spots." These thermal spikes cause the thermal degradation of the imidazole ring and promote side reactions, resulting in dark brown discoloration and reduced purity.

The Solution: Transition from batch processing to a continuous-flow microreactor system. Microreactors provide an exceptionally high surface-area-to-volume ratio, allowing for rapid heat transfer. This maintains strict isothermal conditions even at elevated temperatures (e.g., 85°C), preventing thermal degradation while accelerating reaction kinetics to achieve >99% purity and significantly higher space-time yields 1.

Protocol 1: Continuous-Flow Synthesis of [BMIM][Br]

Self-Validating System: The absence of temperature spikes in the inline heat exchanger and a completely colorless effluent visually and thermally validate the success of the protocol.

  • Preparation: Load 1-methylimidazole and 1-bromobutane into separate precision syringe pumps or HPLC pumps.

  • Dosing: Pump the reagents at a 1:1.05 molar ratio (using a slight excess of the alkyl halide to drive complete conversion) into a microstructured mixer (e.g., 450 µm channel width).

  • Reaction: Route the mixed stream through a residence tube reactor (2–6 mm inner diameter) thermostatted strictly at 85°C.

  • Quenching: Pass the effluent through an inline heat exchanger to rapidly cool the product to 25°C.

  • Purification: Remove the volatile unreacted 1-bromobutane via thin-film evaporation under high vacuum.

G A 1-Methylimidazole C Micro-mixer (High Mass Transfer) A->C B Alkyl Halide B->C D Tube Reactor (T = 85°C) C->D E Heat Exchanger (Thermal Control) D->E Exotherm Mitigation F Pure [BMIM][Br] E->F

Caption: Continuous flow microreactor setup for exothermic quaternization.

Table 1: Scale-up Parameters for [BMIM][Br] Synthesis

ParameterConventional Batch ReactorContinuous Microreactor
Temperature Control Poor (Hot spots common)Excellent (Isothermal)
Operating Temperature < 60°C (To avoid runaway)85°C - 120°C
Space-Time-Yield (STY) Low> 20x higher than batch
Product Appearance Often yellow/brownColorless (>99% purity)
Production Rate Limited by cooling capacityUp to 9.3 kg/day

Section 2: Halide Impurity Removal & Metathesis

FAQ 2: My ionic liquid fails the silver nitrate test despite multiple solvent washes. How can I achieve <50 ppm halide levels at scale?

The Causality: Halide impurities (Cl⁻, Br⁻, I⁻) are notorious for poisoning transition metal catalysts and drastically altering the physicochemical properties of the final IL. Traditional liquid/liquid extraction (e.g., water/dichloromethane) fails at scale because imidazolium salts act as amphiphilic surfactants, creating highly stable emulsions. Furthermore, thermodynamic partitioning limits prevent complete halide removal via simple washing.

The Solution: Utilize an Anion Exchange Resin (AER) in a non-aqueous solvent. By dissolving the crude IL in methanol, you lower the viscosity to eliminate mass transfer barriers. The resin physically traps the halide ion and releases the target anion, driving the metathesis equilibrium forward without forming emulsions 2.

Protocol 2: Halide-to-Anion Exchange via AER

Self-Validating System: The AgNO₃ test on the column eluate provides an immediate, binary pass/fail confirmation of halide absence before you commit to the final solvent evaporation step.

  • Resin Conditioning: Pack an industrial column with a strong basic anion exchange resin (OH⁻ form). Convert it to your target anion (A⁻ form) by passing the corresponding acid or ammonium salt through the bed, then flush thoroughly with methanol.

  • Dissolution: Dissolve the crude imidazolium halide in methanol to a 10–20% w/v concentration to ensure optimal flow dynamics.

  • Elution: Pass the solution through the AER column at a controlled flow rate of 1–2 bed volumes per hour to ensure complete ion swapping.

  • Validation: Collect a 1 mL aliquot of the eluate and add a drop of 0.1 M AgNO₃. A lack of white/yellow precipitate confirms halide levels are negligible (<50 ppm).

  • Isolation: Evaporate the methanol under reduced pressure to yield the pure, halide-free IL.

G A Crude IL (Halide Impurities) B Dissolution in Methanol A->B C Anion Exchange Resin (A- Form) B->C D Elution & Monitoring (AgNO3 Test) C->D Ion Swapping D->C Positive AgNO3 E Halide-Free IL (<50 ppm) D->E Negative AgNO3

Caption: Halide-to-anion exchange workflow using an anion exchange resin.

Table 2: Halide Impurity Removal Strategies Comparison

MethodSolvent SystemResidual Halide LevelScalability & Notes
Liquid/Liquid Extraction Water / DCM~500 - 1000 ppmModerate (Severe emulsion risks)
Anion Exchange Resin (AER) Methanol< 50 ppmHigh (Efficient continuous column flow)
Electrolysis + Ethylene Neat IL600 - 2900 ppmLow (Complex electrochemical setup)

Section 3: Viscosity and Final Dehydration

FAQ 3: How do I efficiently dry highly viscous imidazolium salts without causing thermal degradation?

The Causality: Imidazolium halides and many hydrophilic ILs (like those with BF₄⁻ or acetate anions) are notoriously hygroscopic. Water strongly hydrogen-bonds to the acidic C2 proton of the imidazolium ring and the coordinating anion [[3]](). At scale, the high viscosity of the IL traps these water molecules, severely limiting their diffusion to the surface for evaporation. Applying excessive heat to force evaporation will lead to decomposition and discoloration.

The Solution: Deep vacuum drying combined with mechanical surface renewal (agitation) and moderate, sustained heating.

Protocol 3: High-Vacuum Dehydration

Self-Validating System: Achieving a constant mass over two consecutive 4-hour weighing cycles confirms complete dehydration without needing immediate Karl Fischer titration.

  • Preparation: Transfer the wet IL into a large-capacity round-bottom flask, filling it to no more than 20% capacity to maximize the surface area-to-volume ratio.

  • Initial Degassing: Connect the flask to a high-vacuum manifold equipped with a cold trap. Apply a moderate vacuum (10–50 Torr) at room temperature for 2 hours to remove bulk volatile solvents without violent foaming 4.

  • Deep Vacuum Drying: Increase the vacuum to < 1 Torr. Submerge the flask in an oil bath set to 70–80°C.

  • Agitation: Rotate the flask continuously (e.g., using an industrial rotary evaporator setup under high vacuum) to constantly renew the surface layer, overcoming the viscosity diffusion barrier.

  • Validation: Dry for 24–72 hours until the mass of the flask remains constant. Backfill the system with dry argon or nitrogen before opening to prevent immediate re-absorption of atmospheric moisture.

Table 3: High-Vacuum Dehydration Parameters for Common Imidazolium ILs

Ionic LiquidHygroscopicityRecommended Drying TempVacuum LevelTime Required
[BMIM][Cl] Very High70 - 80°C< 1 Torr48 - 72 hrs
[EMIM][OAc] Very High60 - 70°C< 1 Torr48 - 72 hrs
[BMIM][PF₆] Low60°C< 1 Torr24 hrs
[BMIM][NTf₂] Very Low60°C< 1 Torr12 - 24 hrs

Sources

Troubleshooting

Technical Support Center: Enhancing Compound Solubility in 1-Decyl-3-Methylimidazolium Bromide ([C10mim][Br])

Welcome to the technical support center for 1-decyl-3-methylimidazolium bromide ([C10mim][Br]). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile ioni...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-decyl-3-methylimidazolium bromide ([C10mim][Br]). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile ionic liquid as a solvent or formulation component. We will address common challenges related to compound solubility and provide a series of troubleshooting guides and advanced protocols to help you achieve your experimental goals.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses foundational questions about the properties of [C10mim][Br] and the principles governing solubility within it.

Q1: What is 1-decyl-3-methylimidazolium bromide and what are its key solvent properties?

A1: 1-Decyl-3-methylimidazolium bromide, often abbreviated as [C10mim][Br], is a salt that is liquid at or near room temperature, classifying it as an Ionic Liquid (IL).[1][2] It consists of a 1-decyl-3-methylimidazolium ([C10mim]⁺) cation and a bromide (Br⁻) anion.[3] Its unique structure, featuring a polar imidazolium head and a long, non-polar decyl tail, gives it an amphiphilic character.[4][5] This allows it to dissolve a wide range of compounds, from polar to non-polar, making it a versatile solvent.[1][6]

PropertyValueSource
CAS Number 188589-32-4[1][3]
Molecular Formula C₁₄H₂₇BrN₂[1][3]
Molecular Weight 303.28 g/mol [1][3]
Melting Point 30°C (Note: some sources report [2][7]
Density ~1.13 g/cm³ (at 25°C)[1][7]
Viscosity 18020 cP (at 18°C)[1][7]
General Solubility Soluble in water and organic solvents like ethanol, methanol, and acetone.[6]

Q2: What primary factors influence whether my compound will dissolve in [C10mim][Br]?

A2: Several factors govern solubility in [C10mim][Br]. The most critical are:

  • Solute-Solvent Interactions: The principle of "like dissolves like" is a useful starting point. The amphiphilic nature of [C10mim][Br] means it has both polar (imidazolium ring) and non-polar (decyl chain) regions.[4] Solubility is favored when the intermolecular forces between your compound and the IL are stronger than the forces holding your compound together.[8]

  • Temperature: For most solid compounds, solubility increases with temperature.[8][9] This is because the dissolution process is often endothermic, meaning it requires an input of energy (heat) to overcome the compound's crystal lattice energy.[10]

  • Compound Structure: The size, shape, and functional groups of your compound are critical. Large, rigid molecules with strong intermolecular forces (like extensive hydrogen bonding) in their solid state will be more difficult to dissolve.

  • Presence of Impurities (e.g., Water): Even small amounts of water or other impurities in the ionic liquid can significantly alter its solvent properties and, consequently, the solubility of your compound.

Q3: Does the bromide anion play a significant role in solubility?

A3: Yes, the anion is crucial. The choice of anion and cation determines the overall properties of the ionic liquid.[11][12] The bromide anion participates in electrostatic and hydrogen bonding interactions. While the long decyl chain on the cation often dominates the interaction with non-polar solutes, the bromide anion is a key player in solvating polar functional groups on a solute. The nature of the anion can significantly influence factors like melting point, viscosity, and hydrophobicity, all of which impact its effectiveness as a solvent.[4]

Section 2: Troubleshooting Guide - Common Solubility Issues

This section provides a systematic, question-and-answer approach to resolving common solubility problems encountered during experiments.

Q4: My compound shows very poor or no visible solubility in [C10mim][Br] at room temperature. What are my first steps?

A4: When facing poor solubility, a logical, stepwise approach is best. The first interventions should be the simplest physical ones.

  • Mechanical Agitation: Ensure the mixture is being stirred or agitated vigorously. This increases the interaction between the surface of the solid compound and the solvent.

  • Gentle Heating: For most solids, solubility increases with temperature.[10] Gently heat the mixture while stirring. An incremental approach is recommended (e.g., start at 40°C, then 60°C). Be mindful of your compound's thermal stability.

  • Increase Dissolution Time: Some compounds dissolve slowly. Allow the mixture to stir for an extended period (e.g., 12-24 hours) at a controlled temperature before concluding that it is insoluble.

The following workflow diagram illustrates this initial troubleshooting process.

G start Start: Compound is Insoluble agitate 1. Apply Vigorous Agitation (e.g., Vortex, Magnetic Stirring) start->agitate heat 2. Apply Gentle Heat (e.g., 40-60°C) with Stirring agitate->heat time 3. Increase Dissolution Time (e.g., 12-24 hours) heat->time assess Assess Solubility time->assess soluble Success: Compound Dissolved assess->soluble Soluble insoluble Issue Persists: Proceed to Advanced Strategies assess->insoluble Insoluble G cluster_0 Without Co-Solvent cluster_1 With Co-Solvent IL_cation [C10mim]⁺ (Amphiphilic) solute Poorly Soluble Compound IL_cation->solute Weak Interaction -> Poor Solubility IL_cation2 [C10mim]⁺ cosolvent Co-Solvent IL_cation2->cosolvent Favorable Interaction solute2 Compound cosolvent->solute2 Favorable Interaction

Caption: Conceptual role of a co-solvent in mediating solubility.

Q7: My compound is ionizable (acidic or basic). Can I use pH adjustment to improve its solubility?

A7: Yes, for ionizable compounds, this can be a very powerful technique, particularly when working with [C10mim][Br] in the presence of a protic co-solvent like water or ethanol. [13]The principle is to convert the neutral, often less soluble form of the compound into its ionized, more soluble salt form. [14]

  • For Acidic Compounds (e.g., containing carboxylic acid groups): Adding a small amount of a base (e.g., NaOH, NH₄OH) will deprotonate the acid, forming an anion that is typically more soluble in the polar environment provided by the ionic liquid and co-solvent.

  • For Basic Compounds (e.g., containing amine groups): Adding a small amount of an acid (e.g., HCl, HBr) will protonate the base, forming a cation that is more soluble.

Important Note: The concept of pH is technically defined for aqueous solutions. [15]When applying this technique, you are modifying the apparent pH of the co-solvent system. It is crucial to monitor for any potential reactions between your compound, the ionic liquid, and the added acid/base.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the key techniques discussed.

Protocol 1: Determination of Baseline Solubility

This protocol establishes a quantitative measure of your compound's solubility in pure [C10mim][Br].

  • Preparation: Add an excess amount of your solid compound to a known mass or volume of [C10mim][Br] in a sealed vial (e.g., 20 mg of compound to 1.0 g of IL).

  • Equilibration: Place the vial in a shaker or on a stir plate at a constant, controlled temperature (e.g., 25°C). Allow the mixture to equilibrate for at least 24-48 hours to ensure saturation is reached.

  • Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the excess, undissolved solid.

  • Sampling: Carefully extract a known volume or mass of the clear supernatant (the saturated solution).

  • Quantification: Dilute the aliquot with a suitable solvent (in which both the compound and IL are soluble, e.g., methanol) to a concentration within the linear range of an analytical instrument. Quantify the concentration of your compound using a validated method such as HPLC-UV, LC-MS, or UV-Vis spectroscopy.

  • Calculation: Express the solubility in units such as mg/mL, mg/g, or molarity.

Protocol 2: Co-Solvent Screening for Solubility Enhancement

This protocol provides a systematic way to identify an effective co-solvent.

  • Stock Solution Prep: Prepare a concentrated stock solution of your compound in a volatile solvent (e.g., methanol, acetone) and dispense a known amount into a series of vials. Evaporate the solvent completely to leave a thin film of the compound in each vial. This ensures a consistent starting amount.

  • Solvent System Prep: Prepare a series of solvent systems. For example:

    • 100% [C10mim][Br] (Control)

    • 90% [C10mim][Br] / 10% Water (w/w)

    • 90% [C10mim][Br] / 10% Ethanol (w/w)

    • 90% [C10mim][Br] / 10% Acetonitrile (w/w)

    • ...and so on for other candidate co-solvents.

  • Dissolution: Add a fixed volume of each solvent system to the vials containing the compound film.

  • Equilibration: Seal the vials and agitate at room temperature for 24 hours.

  • Observation & Quantification:

    • Visual Assessment: Visually inspect the vials for undissolved material. This provides a rapid qualitative screen.

    • Quantitative Analysis: For the systems that show good solubility, proceed with the quantification steps (centrifugation, sampling, analysis) as described in Protocol 1 to determine the precise solubility in each system.

  • Optimization: Once the best co-solvent is identified, you can further optimize its concentration (e.g., testing 5%, 15%, 20%) to find the ideal ratio for maximum solubility.

References

  • Lange, C., et al. (2015). What Determines CO2 Solubility in Ionic Liquids? A Molecular Simulation Study. ACS Publications. Available at: [Link]

  • Hiyka. (2024). 1-Decyl-3-Methylimidazolium Bromide, >98%. Hiyka. Available at: [Link]

  • Moshikur, R. M., et al. (2021). Ionic Liquids for Increasing the Solubility of Sparingly Soluble Drug Molecules. ResearchGate. Available at: [Link]

  • Hart, M. L., et al. Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • Klahn, M., et al. Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity. PMC. Available at: [Link]

  • PubChem. 1-Decyl-3-methylimidazolium Bromide. PubChem. Available at: [Link]

  • Patel, V., et al. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Li, N., et al. (2021). Ionic liquids as effective additives to enhance the solubility and permeation for puerarin and ferulic acid. PMC. Available at: [Link]

  • Moshikur, R. M., et al. (2021). Ionic Liquids for Increasing the Solubility of Sparingly Soluble Drug Molecules. Elsevier. Available at: [Link]

  • Askiitians. (2025). Explain any four factors which affect the solubility of ionic compounds. askIITians. Available at: [Link]

  • Marciniak, A. (2010). The Solubility Parameters of Ionic Liquids. MDPI. Available at: [Link]

  • ResearchGate. (2025). Evolution of solute–solvent interactions for aqueous 1-decyl-3-methylimidazolium bromide, [C10mim] [Br] solutions containing glycine/ glycylglycine through volumetric and acoustic studies. ResearchGate. Available at: [Link]

  • Ferreira, H., et al. (2021). Upgrading the Topical Delivery of Poorly Soluble Drugs Using Ionic Liquids as a Versatile Tool. PMC. Available at: [Link]

  • Azo Materials. (2023). 1-Decyl-3-Methylimidazolium Bromide: A Versatile Ionic Liquid for Various Applications. Azo Materials. Available at: [Link]

  • Kolar, P., et al. (2010). The Solubility Parameters of Ionic Liquids. PMC. Available at: [Link]

  • Domańska, U., et al. (2003). Solubility of 1-Dodecyl-3-methylimidazolium Chloride in Alcohols (C2-C12). ResearchGate. Available at: [Link]_

  • Crosthwaite, J. M., et al. (2004). Liquid Phase Behavior of Imidazolium-Based Ionic Liquids with Alcohols. ACS Publications. Available at: [Link]

  • Yasmin, R., et al. (2024). Apparent Molar Properties of 1-Dodecyl-3-methylimidazolium Bromide Ionic Liquid in the Presence of Aqueous Solution Containing Glycyl-L-X (X = Alanine and Phenylalanine) Dipeptides. ACS Publications. Available at: [Link]

  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (2019). Influence of 1-butyl-3-methyl imidazolium bromide, ionic liquid as co-solvent on aqueous solubility of acetaminophen. ResearchGate. Available at: [Link]

  • Lertjiamratn, V., et al. (2012). Hildebrand solubility parameters of ionic liquids: Effects of ionic liquid type, temperature and DMA fraction in ionic liquid. 19th Regional Symposium on Chemical Engineering. Available at: [Link]

  • Tariq, M., et al. (2019). Anomalous and Not-So-Common Behavior in Common Ionic Liquids and Ionic Liquid-Containing Systems. Frontiers in Chemistry. Available at: [Link]

  • Stack Exchange. (2016). Why does the solubility of some salts decrease with temperature?. Chemistry Stack Exchange. Available at: [Link]

  • ResearchGate. (2016). Is it possible to measure pH for ionic liquids ??. ResearchGate. Available at: [Link]

Sources

Optimization

Minimizing water content in hygroscopic ionic liquids

Welcome to the Ionic Liquid Moisture Control Support Center . As a Senior Application Scientist, I have designed this technical guide to address the critical challenges researchers and drug development professionals face...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Ionic Liquid Moisture Control Support Center . As a Senior Application Scientist, I have designed this technical guide to address the critical challenges researchers and drug development professionals face when working with highly hygroscopic ionic liquids (ILs).

Trace water is not merely an impurity in ILs; it is a potent modifier that fundamentally alters their thermodynamic, transport, and electrochemical properties. This guide moves beyond basic instructions, providing you with the mechanistic causality behind moisture control, validated protocols, and self-correcting workflows to ensure absolute scientific integrity in your experiments.

Section 1: The Physics of Water in Ionic Liquids

FAQ: Why does trace water drastically alter the behavior of my ionic liquid, and what are the quantifiable effects?

Scientist's Insight: Ionic liquids are defined by their complex network of coulombic interactions, hydrogen bonding, and van der Waals forces. When water is introduced, its molecular mass is generally much less than that of the ions it replaces. These lighter water molecules actively displace heavier counterions from the primary ion coordination shells[1]. This displacement reduces the "caging effect" of the lattice, leading to a cascade of physical changes.

To help you anticipate these shifts during your formulation or electrochemical studies, I have summarized the quantitative impacts below:

Table 1: Mechanistic Impact of Water on IL Physicochemical Properties

PropertyEffect of Increasing Water ContentMechanistic Causality
Viscosity Drastic DecreaseWater disrupts the cohesive ion-pair network. Small water molecules act as molecular lubricants, increasing free volume and overall diffusivity[1][2].
Electrical Conductivity Increases, then DecreasesInitially, the severe drop in viscosity enhances ion mobility, spiking conductivity. However, at very high water mole fractions, conductivity drops due to the dilution of the actual charge carriers[1][3].
Density Shifts toward water's densityILs and water typically exhibit ideal volumetric mixing. The mixture's density will linearly interpolate between the pure IL and pure water based on the mole fraction[2].
Electrochemical Window Narrows SignificantlyTrace water undergoes electrolysis (hydrogen/oxygen evolution) at much lower potentials than the intrinsic breakdown limits of the IL, leading to premature electrode passivation[1][4].

Section 2: Measurement & Validation

FAQ: How do I accurately measure water content in hygroscopic ILs without damaging my analytical columns?

Scientist's Insight: While Gas Chromatography (GC) can be used with specialized IL-based columns, injecting water samples into traditional commercial PEG columns causes appreciable degradation[5]. Therefore, Karl Fischer Titration (KFT) remains the gold standard for quantifying water in ILs[5][6]. Because many ILs have high solubilizing power, they can actually serve as excellent media for KFT, but you must choose the correct titration method based on your expected water concentration.

G Start Estimate Initial Water Content Decision Expected Water Concentration? Start->Decision Coulometric Coulometric KFT (10 µg - 99 µg / <1%) Decision->Coulometric Trace (<1%) Volumetric Volumetric KFT (>1 mg / >1%) Decision->Volumetric High (>1%) SamplePrep Dissolve IL in Anhydrous Solvent Coulometric->SamplePrep Volumetric->SamplePrep Titration Perform Titration (I2 reduced to HI) SamplePrep->Titration Result Verify < 50 ppm Target Reached Titration->Result

Karl Fischer Titration decision matrix for ionic liquid moisture analysis.
Methodology 1: Precision Coulometric KFT for Trace Moisture (<1%)

This protocol is a self-validating system: the endpoint is determined potentiometrically, ensuring user bias is eliminated.

  • System Preparation: Purge the KFT cell with dry nitrogen or argon to eliminate atmospheric moisture. Ensure the drift rate is stable and below 10 µ g/min .

  • Sample Handling: Draw 1-2 mL of the IL into a gas-tight syringe inside a glovebox. Weigh the syringe on an analytical balance (W1).

  • Injection: Inject the IL directly through the septum into the coulometric cell containing an anhydrous methanol or specialized IL-compatible anolyte[6].

  • Titration: Allow the titrator to electrochemically generate iodine, which quantitatively reduces to hydroiodic acid (HI) in the presence of water[5].

  • Back-weighing: Weigh the empty syringe (W2). The exact mass of the injected IL is W1 - W2.

  • Validation: Calculate the water content in ppm. If the result is >100 ppm, proceed to the Advanced Drying Protocols (Section 3).

Section 3: Advanced Drying Protocols

FAQ: What is the most effective way to dry ILs without causing thermal decomposition or introducing new impurities?

Scientist's Insight: Heating ILs in open air is ineffective and risks thermal degradation. A two-stage approach utilizing high vacuum and precisely sized molecular sieves is required. Molecular sieves made of zeolites with 3Å or 4Å pore sizes are perfectly suited for this: they are large enough to trap water molecules (kinetic diameter ~2.65Å) but small enough to exclude large IL cations and anions, preventing unwanted ion exchange[4][7].

G RawIL Raw Hygroscopic IL (>1000 ppm H2O) Vacuum Stage 1: High Vacuum Drying (70-80°C, <10^-3 mbar, 24-48h) RawIL->Vacuum Sieves Stage 2: Molecular Sieves (3Å/4Å, Activated) Vacuum->Sieves Scavenger Optional: Chemical Scavenger (e.g., HMDS, DMP) Sieves->Scavenger If <10 ppm needed Validation KFT Validation (< 50 ppm H2O) Sieves->Validation Standard Route Scavenger->Validation Storage Glovebox Storage (Ar/N2 Atmosphere) Validation->Storage

Two-stage physical and chemical drying workflow for hygroscopic ionic liquids.
Methodology 2: Two-Stage Vacuum and Sieve Drying Protocol
  • Stage 1 - Vacuum Drying: Place the IL in a Schlenk flask equipped with a magnetic stir bar. Connect to a high-vacuum line (< 10⁻³ mbar). Heat the oil bath to 70–80°C[8]. Stir vigorously to maximize surface area renewal. Maintain for 24–48 hours depending on volume. This removes bulk water down to ~50-100 ppm.

  • Sieve Activation: Simultaneously, activate 3Å or 4Å molecular sieves by heating them to 300°C under a high vacuum for 12 hours to empty the zeolite pores.

  • Stage 2 - Sieve Incubation: Transfer the pre-dried IL and activated sieves into a sealed vessel inside an argon-filled glovebox. Use approximately 10-20% w/v of sieves. Allow the mixture to equilibrate for at least 48 hours.

  • Filtration & Validation: Filter the IL through a 0.2 µm PTFE syringe filter to remove any zeolite dust. Immediately perform Coulometric KFT to verify water content has dropped below your target threshold (typically < 20 ppm).

Section 4: Chemical Scavengers for Ultra-Dry Electrochemical Applications

FAQ: I am developing a magnesium-ion battery electrolyte, and even 20 ppm of water passivates my anode. Are molecular sieves enough?

Scientist's Insight: For highly sensitive applications like Mg-ion batteries, physical drying is often insufficient because trace water reacts with the anode to form a blocking passivation layer (e.g., MgO). In these extreme cases, you must transition from physical removal to chemical scavenging.

Electrolyte additives such as hexamethyldisilazane (HMDS) or 2,2-dimethoxypropane (DMP) act as water scavengers[4]. They chemically react with residual water molecules in the IL to form inert, non-passivating byproducts. By adding these scavengers directly to the non-aqueous IL electrolyte, you can drastically reduce the overpotential of metal deposition/dissolution and enhance the overall reversibility of the electrochemical cell[4].

References

  • hiyka.com - Moisture Determination via Karl-Fischer Titration - Ionic Liquids. Available at: [Link]

  • The Journal of Chemical Physics | AIP Publishing - The influence of water on the structural and transport properties of model ionic liquids. Available at: [Link]

  • Journal of Chemical & Engineering Data | ACS Publications - Effect of Water on the Viscosity, Density, and Ionic Conductivity of Ionic Liquids with Aprotic N-Heterocyclic Anions. Available at: [Link]

  • ResearchGate - Effect of Water on the Viscosity, Density, and Ionic Conductivity of Ionic Liquids with Aprotic N-Heterocyclic Anions. Available at: [Link]

  • ResearchGate - Water Scavenger as Effective Electrolyte Additive and Hybrid Binder‐Free Organic/Inorganic Cathode for Mg Battery Applications. Available at:[Link]

  • LCGC International - Rapid, Efficient Quantification of Water in Solvents and Solvents in Water Using an Ionic Liquid–Based GC Column. Available at: [Link]

  • ResearchGate - The purification of an ionic liquid. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Imidazolium Bromide Purification &amp; Recrystallization

Welcome to the Technical Support Center for Ionic Liquid Synthesis. As application scientists, we recognize that purifying imidazolium bromide salts—such as 1-butyl-3-methylimidazolium bromide ([BMIM]Br)—presents unique...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ionic Liquid Synthesis. As application scientists, we recognize that purifying imidazolium bromide salts—such as 1-butyl-3-methylimidazolium bromide ([BMIM]Br)—presents unique thermodynamic and handling challenges. These salts are notoriously hygroscopic, prone to trapping unreacted precursors, and frequently undergo Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," rather than forming pure crystals.

This guide provides field-proven, self-validating methodologies to ensure high-purity crystalline yields, grounded in authoritative thermodynamic principles.

Process Logic & Decision Workflow

The following diagram maps the critical path for imidazolium bromide recrystallization, highlighting the intervention loop required if phase separation (oiling out) occurs.

Purification_Workflow N1 Crude Imidazolium Bromide (Viscous Liquid/Solid) N2 Primary Wash (Ethyl Acetate) N1->N2 N3 Dissolution (Hot Acetonitrile) N2->N3 Decant top layer N4 Antisolvent Titration (Ethyl Acetate) N3->N4 Clear solution N5 Controlled Cooling (< 0.1 °C/min) N4->N5 Saturation point D1 Phase State? N5->D1 E1 Oiling Out (LLPS) Cloudy Emulsion D1->E1 Binodal crossed first E2 Crystallization Solid Nucleation D1->E2 Metastable zone reached R1 Reheat to Clear, Add Seed Crystals E1->R1 N6 Filter under N2 & Vacuum Dry (80°C) E2->N6 R1->N5 Retry cooling N7 Pure [BMIM]Br Crystals N6->N7 ≤ 2 × 10⁻⁵ Torr

Workflow for imidazolium bromide recrystallization and LLPS resolution.

Quantitative Data: Critical Thermodynamic & Processing Parameters

To successfully navigate the narrow metastable zone of imidazolium bromides, strict adherence to the following parameters is required. Each parameter includes a mechanistic rationale and a self-validating checkpoint to confirm experimental success.

ParameterRecommended ValueMechanistic RationaleValidation Checkpoint
Pre-Wash Solvent Ratio 1:1 (Crude : EtOAc)Extracts unreacted 1-methylimidazole and 1-bromobutane without dissolving the ionic liquid[1].Distinct phase separation occurs; the top solvent layer is easily decanted.
Cooling Rate < 0.1 °C/minPrevents rapid intersection with the binodal curve, avoiding 2[2].Solution remains perfectly clear until sharp solid nucleation occurs.
Seeding Temperature 2–3 °C above cloud pointLowers the activation energy for nucleation, forcing the system to bypass the oiling-out phase[2].Seed crystals do not dissolve and immediately initiate secondary nucleation.
Drying Temperature 80 °CProvides the necessary thermal energy to break strong Br⁻···H₂O hydrogen bonds[3].Solid does not melt or decompose under vacuum.
Drying Pressure ≤ 2 × 10⁻⁵ TorrShifts the thermodynamic equilibrium to complete dehydration over 48 hours[3].Vacuum gauge stabilizes at baseline; the resulting powder is free-flowing.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a closed-loop system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Pre-Extraction of Precursors

  • To the crude viscous [BMIM]Br, add an equal volume of anhydrous ethyl acetate.

  • Stir vigorously for 15 minutes, then halt agitation to allow phase separation.

  • Validation Checkpoint: Two distinct layers must form. The upper layer contains unreacted precursors. Decant and discard the upper layer. Repeat this wash process 3 times[1].

Phase 2: Saturation and Nucleation 4. Dissolve the washed crude product in a minimum volume of hot anhydrous acetonitrile (approx. 60 °C). 5. Titrate the solution by adding anhydrous ethyl acetate dropwise under continuous stirring. Stop immediately when the solution becomes faintly turbid (reaching the cloud point). 6. Add 1–2 drops of hot acetonitrile until the solution is perfectly clear again. 7. Validation Checkpoint: This exact transition from turbid to clear confirms the solution is resting precisely at the edge of the metastable zone. 8. Cool the solution at a strictly controlled rate of 0.1 °C/min[2]. If available, introduce a few authentic seed crystals when the temperature drops by 5 °C.

Phase 3: Isolation and Dehydration 9. Once crystallization is complete (typically at -20 °C overnight), filter the crystals rapidly using a Schlenk frit under positive nitrogen pressure to prevent atmospheric moisture absorption. 10. Transfer the solid to a high-vacuum line. Heat at 80 °C under a dynamic vacuum of ≤ 2 × 10⁻⁵ Torr for 48 hours[3]. 11. Validation Checkpoint: The final product must be a stark white, free-flowing crystalline powder that does not clump when agitated under an inert atmosphere.

Troubleshooting & FAQs (The "Why" and "How")

Q1: Why does my [BMIM]Br form a cloudy, biphasic syrup (oil) instead of crystallizing upon cooling? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when the cooling trajectory of your solution intersects the binodal curve before it reaches the metastable zone required for solid nucleation[2]. Mechanistically, the supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase. The solute-rich phase (the "oil") acts as a highly effective solvent for impurities, completely negating the purification purpose of recrystallization[4]. Actionable Fix: You must alter the thermodynamic pathway. Reheat the mixture until it returns to a single homogeneous phase. Reduce your cooling rate to < 0.1 °C/min. Crucially, introduce authentic seed crystals at a temperature just above the known cloud point. Seeding provides a low-energy surface for immediate solid nucleation, forcing the system to bypass the LLPS boundary[2].

Q2: My isolated crystals melt into a sticky syrup within minutes of being exposed to ambient air. How do I prevent this? A2: Imidazolium bromide salts are extremely hygroscopic. The bromide anion acts as a strong hydrogen-bond acceptor, rapidly absorbing atmospheric moisture to form a hydrate. This drastically depresses the melting point and turns your solid into a supercooled liquid. Actionable Fix: All handling must be performed in a nitrogen-filled glovebox or via Schlenk techniques. Standard rotary evaporation is insufficient for drying. To ensure complete dehydration, you must subject the crystals to high vacuum (≤ 2 × 10⁻⁵ Torr) at 80 °C for a minimum of 48 hours[3].

Q3: Despite repeated recrystallizations, a persistent yellow/brown tint remains in my ionic liquid. What is the chemical source, and how is it removed? A3: The yellow discoloration is typically caused by trace oxidative degradation products of 1-methylimidazole or the formation of highly conjugated polyene impurities during the quaternization step at elevated temperatures. These impurities co-crystallize because they share similar solubility profiles with the ionic liquid. Actionable Fix: Before beginning the recrystallization SOP, dissolve the crude salt in methanol. Add 5% w/w activated decolorizing charcoal and heat at 60 °C for 12 hours. The high surface area and hydrophobic pores of the charcoal will adsorb the conjugated organic impurities. Filter the hot mixture through a tightly packed Celite pad to remove all carbon particulates, strip the methanol under reduced pressure, and then proceed with Phase 2 of the SOP.

References

  • Benchchem.A Comparative Guide to 1-butyl-3-methylimidazolium Bromide ([BMIM]Br) and Chloride ([BMIM]Cl) in Catalysis.
  • ACS Publications.Surface Characterization of 1-Butyl-3-methylimidazolium Br-, I-, PF6-, BF4-, (CF3SO2)2N-, SCN-, CH3SO3-, CH3SO4-, and (CN)2N- Ionic Liquids by Sum Frequency Generation.
  • MDPI.A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data.
  • ResearchGate.An In-Line Study of Oiling Out and Crystallization.

Sources

Reference Data & Comparative Studies

Validation

In-Depth Technical Guide: 1-Decyl-3-methylimidazolium Bromide vs. Other Alkylimidazolium Salts

Executive Summary The development of surface-active ionic liquids (SAILs) has revolutionized applications in drug delivery, antimicrobial formulation, and green chemistry. Among the 1-alkyl-3-methylimidazolium bromide ([...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of surface-active ionic liquids (SAILs) has revolutionized applications in drug delivery, antimicrobial formulation, and green chemistry. Among the 1-alkyl-3-methylimidazolium bromide ([Cnmim][Br]) homologous series, the decyl derivative—1-decyl-3-methylimidazolium bromide ([C10mim][Br]) —emerges as a critical inflection point.

As a Senior Application Scientist, I have observed that researchers often struggle to balance antimicrobial efficacy with mammalian cytotoxicity when selecting an ionic liquid (IL) chain length. This guide objectively compares [C10mim][Br] against shorter ([C4mim], [C8mim]) and longer ([C12mim], [C16mim]) alkylimidazolium salts. By analyzing critical micelle concentration (CMC), minimum inhibitory concentration (MIC), and hemolytic activity, we demonstrate why the 10-carbon chain length provides an optimal therapeutic window for biological applications[1].

Mechanistic Overview: The "Sweet Spot" of the Decyl Chain

The physicochemical and biological behaviors of alkylimidazolium salts are dictated by their amphiphilic nature. The imidazolium cation provides a polar, structured headgroup, while the alkyl chain dictates hydrophobicity and self-assembly capabilities[2].

  • The "Cut-Off" Effect in Efficacy: As the alkyl chain length increases from C2 to C10, lipophilicity increases, driving favorable insertion into bacterial phospholipid bilayers. This drastically lowers the MIC. For instance, transitioning from [C2mim][Br] to [C10mim][Br] drops the MIC against S. aureus from 600 mM to a highly potent 0.5 mM[1].

  • The Cytotoxicity Threshold: While chains longer than C10 (e.g., C12, C16) continue to show lower MICs, their extreme hydrophobicity causes them to indiscriminately disrupt cholesterol-rich mammalian membranes (such as human red blood cells). [C10mim][Br] is unique because it selectively targets bacterial cells without inducing hemolysis at bactericidal concentrations (up to 2 mM)[1].

Physicochemical and Biological Comparison

To objectively evaluate these ILs, we must look at their self-assembly thermodynamics (CMC) alongside their biological performance. The table below synthesizes quantitative data across the homologous series.

Table 1: Comparative Performance of [Cnmim][Br] Series
Ionic LiquidChain Length (n)CMC in Water (mM)MIC vs. S. aureus (mM)Mammalian Cytotoxicity (Hemolysis at 2 mM)Primary Application Profile
[C2mim][Br] 2N/A (No true micelles)~600.0NoneGreen solvent, electrolyte
[C6mim][Br] 6N/A~64.0NonePhase transfer catalyst
[C10mim][Br] 10~41.0~0.5None (Highly Selective) Antimicrobial, Drug Delivery
[C12mim][Br] 12~9.8< 0.1HighStrong surfactant, lysing agent
[C16mim][Br] 16~0.061< 0.01ExtremeNanomaterial templating

Data synthesized from thermodynamic and antimicrobial assays[1][3].

Logical Workflow: Chain Length Selection

The following diagram illustrates the causality between alkyl chain length, physical properties, and the resulting biological efficacy.

IL_Mechanism A Alkylimidazolium Chain Length [Cnmim][Br] B Short Chains (n ≤ 8) [C4mim], [C8mim] A->B C Decyl Chain (n = 10) [C10mim][Br] A->C D Long Chains (n ≥ 12) [C12mim], [C16mim] A->D B1 High MIC (>60 mM) Low Cytotoxicity B->B1 C1 MIC ~0.5 mM No RBC Hemolysis at 2 mM C->C1 D1 Very Low MIC High Mammalian Toxicity D->D1 B2 Ineffective Biocide B1->B2 C2 Optimal Therapeutic Window (Selective Antibacterial) C1->C2 D2 Indiscriminate Membrane Lysis D1->D2

Fig 1. Mechanistic pathway demonstrating how chain length dictates the therapeutic window of ILs.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the data presented above must be reproducible. Below are the field-proven, self-validating protocols used to determine the CMC and the therapeutic index of these ionic liquids.

Protocol A: Determination of CMC via Conductometry

Causality: Below the CMC,[C10mim][Br] completely dissociates, acting as a strong electrolyte. As concentration increases, conductivity rises linearly. Once micelles form (at the CMC), counterion binding to the micellar surface drastically reduces the effective charge mobility, causing a distinct decrease in the slope of the conductivity-concentration curve[4].

  • Preparation: Prepare a highly concentrated stock solution of [C10mim][Br] (e.g., 100 mM) in ultra-pure water (18.2 MΩ·cm).

  • Calibration: Calibrate the conductivity meter using standard KCl solutions at a strictly controlled temperature (e.g., 298.15 K) using a water bath.

  • Titration: Place 50 mL of ultra-pure water in a jacketed glass vessel. Stepwise, add aliquots of the [C10mim][Br] stock solution.

  • Equilibration: Stir for 3 minutes after each addition, then pause stirring and wait 2 minutes for thermal and electrical equilibration before recording the specific conductivity (κ).

  • Data Analysis (Self-Validation): Plot specific conductivity (κ) against IL concentration. Fit two linear regression lines to the pre-micellar and post-micellar regions. The exact intersection point of these two lines mathematically validates the CMC (expected ~41.0 mM for[C10mim][Br])[3].

Protocol B: Therapeutic Index Determination (MIC vs. Hemolysis)

Causality: A successful antimicrobial must kill bacteria (measured by MIC) without lysing mammalian cells (measured by RBC hemolysis). Testing both simultaneously establishes the therapeutic window[1].

  • Bacterial Preparation: Culture S. aureus in Mueller-Hinton broth to a logarithmic growth phase, adjusting to a standard McFarland 0.5 turbidity (approx. 1.5×108 CFU/mL).

  • Broth Microdilution (MIC): In a 96-well plate, create a two-fold serial dilution of [C10mim][Br] ranging from 4 mM down to 0.01 mM. Inoculate with the bacterial suspension. Incubate at 37°C for 24 hours. The lowest concentration with no visible growth is the MIC (expected ~0.5 mM)[1].

  • Erythrocyte Preparation: Isolate human red blood cells (RBCs) from fresh blood via centrifugation. Wash three times with PBS and resuspend to a 4% (v/v) concentration.

  • Hemolysis Assay: Expose the RBC suspension to [C10mim][Br] at 2.0 mM (4x the MIC) for 1 hour at 37°C. Centrifuge the samples.

  • Quantification (Self-Validation): Measure the absorbance of the supernatant at 540 nm (hemoglobin release). Compare against a 0% lysis control (PBS only) and a 100% lysis control (0.1% Triton X-100). [C10mim][Br] should yield <5% hemolysis at 2 mM, validating its selective toxicity[1].

Conclusion

When formulating with alkylimidazolium salts, longer is not always better. While [C12mim][Br] and [C16mim][Br] boast superior surface activity and lower CMCs[3], their indiscriminate membrane-lysing capabilities render them highly cytotoxic. Conversely, short chains like [C4mim][Br] lack the hydrophobicity required for effective biological interaction.

[C10mim][Br] represents the optimal amphiphilic balance. It possesses a sufficiently low CMC (~41.0 mM) to act as an effective delivery vehicle, while its 10-carbon chain achieves potent antimicrobial activity (~0.5 mM MIC) without compromising mammalian cell viability[1][3]. For researchers in drug development and antimicrobial design, the decyl derivative is the definitive starting point.

References

  • The Physics of Antimicrobial Activity of Ionic Liquids. arXiv.org. Available at:[Link]

  • Effect of amphiphilic ionic liquids on the colorimetric properties of polyketides colorants. Universidade Estadual Paulista (UNESP). Available at:[Link]

  • Aggregation Behavior of Aqueous Solutions of 1-Dodecyl-3-methylimidazolium Salts with Different Halide Anions. Journal of Chemical & Engineering Data (ACS Publications). Available at:[Link]

Sources

Comparative

Antimicrobial Efficacy of [C10MIM]Br vs. Traditional Biocides: A Comparative Guide

Executive Summary & Rationale The over-reliance on traditional Quaternary Ammonium Compounds (QACs) such as Benzalkonium Chloride (BAC) and Cetyltrimethylammonium bromide (CTAB) has accelerated antimicrobial resistance (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The over-reliance on traditional Quaternary Ammonium Compounds (QACs) such as Benzalkonium Chloride (BAC) and Cetyltrimethylammonium bromide (CTAB) has accelerated antimicrobial resistance (AMR) and raised severe environmental toxicity concerns. In modern drug development and industrial disinfection, 1-decyl-3-methylimidazolium bromide ([C10MIM]Br) has emerged as a highly tunable, surface-active ionic liquid (SAIL). It is capable of matching the biocidal efficacy of QACs while offering a superior biocompatibility profile 1.

This guide objectively evaluates the performance of [C10MIM]Br against traditional biocides, providing researchers with mechanistic data, quantitative benchmarks, and self-validating experimental workflows.

Mechanistic Comparison: Membrane Disruption Kinetics

Both QACs and [C10MIM]Br operate primarily via membrane disruption, but their interaction kinetics differ significantly, which dictates their respective cytotoxicity profiles.

Traditional QACs aggressively and indiscriminately solubilize lipid bilayers, leading to rapid cell lysis. This lack of selectivity explains their high mammalian cytotoxicity. Conversely, [C10MIM]Br utilizes a highly specific dual-action mechanism. The positively charged imidazolium headgroup electrostatically binds to the negatively charged bacterial cell wall. Subsequently, the 10-carbon (decyl) lipophilic tail selectively inserts into the phospholipid bilayer, causing localized structural collapse and permeabilization without completely solubilizing the membrane 2.

G IL [C10MIM]Br (Ionic Liquid) Head Imidazolium Cation (Electrostatic Binding) IL->Head Tail Decyl Chain (C10) (Hydrophobic Insertion) IL->Tail Membrane Bacterial Membrane (Negatively Charged) Head->Membrane Binds to surface Tail->Membrane Penetrates lipid core Disruption Membrane Permeabilization & Dye Leakage Membrane->Disruption Structural collapse Death Cell Lysis & Death Disruption->Death

Mechanism of[C10MIM]Br bacterial membrane disruption leading to cell death.

Quantitative Efficacy and Biocompatibility

The clinical viability of a biocide is dictated by its Therapeutic Index—the ratio between its Minimum Bactericidal Concentration (MBC) and its cytotoxic threshold. While BAC exhibits a lower Minimum Inhibitory Concentration (MIC), it induces severe hemolysis in human red blood cells (RBCs) at concentrations barely above its effective dose.

[C10MIM]Br maintains RBC integrity at concentrations up to 2 mM (twice its MBC), demonstrating a highly favorable selectivity window for Gram-positive pathogens like Staphylococcus aureus2. Furthermore, the decyl chain (C10) represents the optimal thermodynamic balance; extending the chain to C16 increases toxicity without proportionally increasing antimicrobial efficacy 3.

Table 1: Comparative Efficacy and Cytotoxicity Profile
Biocide AgentChemical ClassTarget PathogensMIC Range (S. aureus)Cytotoxicity (RBC Hemolysis)Primary Mechanism of Action
[C10MIM]Br Imidazolium Ionic LiquidGram (+), Fungi100 - 500 μMLow (Stable up to 2 mM)Selective membrane permeabilization
Benzalkonium Chloride Quaternary AmmoniumBroad Spectrum2 - 10 μMHigh (Lyses RBCs at low conc.)Indiscriminate lipid solubilization
CTAB AlkyltrimethylammoniumBroad Spectrum1 - 5 μMHigh Bilayer solubilization & denaturation
Chlorhexidine BiguanideBroad Spectrum2 - 8 μMModerate Cytoplasmic membrane leakage

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every protocol incorporates strict internal controls to prevent false positives, and the causality behind each reagent choice is explicitly defined.

Workflow Prep Inoculum Prep (10^5 CFU/mL) Dilution Serial Dilution (1 to 256 μg/mL) Prep->Dilution Incubate Incubation (24h at 37°C) Dilution->Incubate Read Optical Density (OD600) Incubate->Read MIC MIC Determination Read->MIC

Step-by-step experimental workflow for determining Minimum Inhibitory Concentration.

Protocol A: Broth Microdilution Assay (MIC Determination)

This protocol determines the lowest concentration of[C10MIM]Br required to inhibit visible bacterial growth 4.

  • Media Preparation: Prepare Mueller-Hinton (MH) Broth.

    • Causality: MH broth is non-selective and low in antagonists (like thymidine or divalent cations), ensuring that the electrostatic interactions of the cationic[C10MIM]Br are not artificially quenched.

  • Inoculum Standardization: Suspend isolated colonies of S. aureus in sterile saline to match a 0.5 McFarland standard, then dilute 1:150 in MH broth to achieve ~10^5 CFU/mL.

    • Causality: Standardizing the bacterial load ensures the biocide-to-cell ratio remains mathematically consistent across all biological replicates.

  • Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of [C10MIM]Br (ranging from 2000 μM down to 1.95 μM).

  • Inoculation & Incubation: Add 50 μL of the standardized inoculum to each well. Incubate at 37°C for 24 hours.

  • Self-Validating Controls:

    • Growth Control (Positive): Broth + Bacteria (Validates bacterial viability).

    • Sterility Control (Negative): Broth only (Validates aseptic technique).

    • Reference Control: Broth + Bacteria + BAC (Validates assay sensitivity against a known standard).

  • Readout: Measure absorbance at OD600. The MIC is the lowest concentration well exhibiting no statistically significant increase in optical density compared to the sterility control.

Protocol B: Liposome Dye Leakage Assay (Membrane Permeabilization)

This assay isolates the physical membrane-disruption capability of the biocide from downstream biological processes.

  • Liposome Synthesis: Hydrate 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) lipid films with a buffer containing 50 mM Carboxyfluorescein (CF). Extrude through a 100 nm polycarbonate membrane.

    • Causality: DPPC liposomes accurately mimic the phospholipid geometry of bacterial membranes. At 50 mM, CF is heavily self-quenched (non-fluorescent).

  • Purification: Remove unencapsulated CF using size-exclusion chromatography (Sephadex G-50 column).

  • Biocide Challenge: Inject [C10MIM]Br (at 1x, 2x, and 4x MIC concentrations) into the liposome suspension inside a fluorometer cuvette.

    • Causality: If [C10MIM]Br ruptures the DPPC bilayer, CF leaks into the surrounding buffer, diluting below its self-quenching threshold and emitting a massive fluorescence spike (λex = 492 nm, λem = 517 nm).

  • Self-Validating Controls:

    • 0% Leakage Control: Buffer + Liposomes (Establishes baseline noise).

    • 100% Leakage Control: Triton X-100 addition (Completely lyses liposomes to establish the maximum possible fluorescence ceiling).

  • Data Normalization: Calculate the percentage of dye leakage relative to the Triton X-100 maximum to quantify the exact permeabilization kinetics of [C10MIM]Br.

References

  • Quaternary Ammonium Compounds (QACs) and Ionic Liquids (ILs) as Biocides: From Simple Antiseptics to Tunable Antimicrobials. PMC. 1

  • The Physics of Antimicrobial Activity of Ionic Liquids. arXiv.org.2

  • Ionic Liquids—A Review of Their Toxicity to Living Organisms. PMC. 3

  • Interfacial and antibacterial properties of imidazolium based ionic liquids having different counterions with ciprofloxacin. ResearchGate.4

Sources

Validation

Comparative Performance Analysis: [C10MIM]Br vs. Cetyltrimethylammonium Bromide (CTAB)

A Senior Application Scientist's Guide to Surfactant Selection in Advanced Applications This guide provides a comprehensive comparison between the imidazolium-based ionic liquid, 1-decyl-3-methylimidazolium bromide ([C10...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Surfactant Selection in Advanced Applications

This guide provides a comprehensive comparison between the imidazolium-based ionic liquid, 1-decyl-3-methylimidazolium bromide ([C10MIM]Br), and the conventional quaternary ammonium surfactant, cetyltrimethylammonium bromide (CTAB). Designed for researchers and drug development professionals, this document moves beyond a simple cataloging of properties to offer an in-depth analysis of their performance characteristics, grounded in experimental data and mechanistic insights. We will explore the fundamental physicochemical differences that dictate their utility in applications ranging from nanoparticle synthesis to drug delivery, providing the necessary data and protocols to make informed decisions for your research.

Foundational Properties: A Tale of Two Cations

The performance differences between [C10MIM]Br and CTAB are rooted in their distinct molecular architectures. CTAB is a classic cationic surfactant featuring a compact quaternary ammonium headgroup and a long C16 alkyl chain. [C10MIM]Br, an ionic liquid, possesses a bulkier, planar imidazolium headgroup and a shorter C10 alkyl chain. This structural variance directly influences intermolecular forces, packing efficiency at interfaces, and micellar organization, which in turn dictates their macroscopic behavior.

G Figure 1. Molecular Structures of [C10MIM]Br and CTAB cluster_0 [C10MIM]Br cluster_1 CTAB C10MIM_Head Imidazolium Headgroup (Bulky, Planar) C10MIM_Tail C10 Alkyl Chain (Decyl) C10MIM_Head->C10MIM_Tail Hydrophobic Tail C10MIM_Br Br⁻ CTAB_Head Trimethylammonium Headgroup (Compact, Tetrahedral) CTAB_Tail C16 Alkyl Chain (Cetyl) CTAB_Head->CTAB_Tail Hydrophobic Tail CTAB_Br Br⁻

Caption: Figure 1. Molecular Structures of [C10MIM]Br and CTAB

Quantitative Performance Comparison

The selection of a surfactant is often dictated by its fundamental physicochemical parameters. The following table summarizes key performance metrics for [C10MIM]Br and CTAB, compiled from various experimental studies.

Parameter[C10MIM]BrCetyltrimethylammonium Bromide (CTAB)Mechanistic Rationale
Alkyl Chain Length 10 Carbons16 CarbonsThe longer C16 chain of CTAB results in stronger hydrophobic interactions, driving micellization at lower concentrations.
Critical Micelle Concentration (CMC) in Water (mM) ~11-14 mM[1]~0.9-1.0 mM[2][3][4]The higher CMC of [C10MIM]Br is due to its shorter alkyl chain and the bulkier, charge-delocalized imidazolium headgroup, which increases electrostatic repulsion and hinders efficient packing into micelles. CTAB's longer chain and compact headgroup favor earlier micelle formation.[3]
Surface Tension at CMC (γ_cmc) (mN/m) ~35-39 mN/m[5]~33-36 mN/m[6][7]Both surfactants are effective at reducing the surface tension of water. CTAB's slightly greater effectiveness can be attributed to the denser packing of its longer alkyl chains at the air-water interface.
Toxicity Profile Toxic to aquatic life; toxicity increases with alkyl chain length.[8][9]High cytotoxicity, known to destabilize cell membranes.[10][11][12] Considered harmful if swallowed and causes skin/eye burns.[13]The cationic nature of both surfactants leads to strong interactions with negatively charged cell membranes, causing disruption.[10] CTAB's high toxicity is a significant drawback in many biomedical applications.[11] Imidazolium ILs also exhibit significant cytotoxicity, which is a critical consideration for their use.[9]

Field-Proven Insights: Application-Specific Performance

CTAB: The Gold Standard in Anisotropic Nanoparticle Synthesis

CTAB is renowned for its role as a structure-directing agent, particularly in the synthesis of gold nanorods.[10][14]

  • Causality of Performance: The efficacy of CTAB lies in its ability to form a bilayer on the surface of growing gold nanoparticles. This bilayer preferentially binds to specific crystallographic facets ({100} and {110}) over others ({111}).[14] This differential binding passivates the sides of the nanocrystal, inhibiting their growth and promoting elongation along a single axis to form rods.[10] The bromide counter-ion also plays a crucial role, forming complexes with silver ions (often used as a co-directing agent) that facilitate this preferential adsorption.[10]

  • Limitations: The primary drawback of CTAB is its significant cytotoxicity, which necessitates post-synthesis surface modification (e.g., with PEG) to render the nanoparticles biocompatible for in vivo applications.[10][11]

[C10MIM]Br: A Tunable Surfactant for Drug Delivery and "Green" Chemistry

[C10MIM]Br and similar ionic liquids are explored for their unique solvent properties and potential as functional excipients in pharmaceutical formulations.[15]

  • Causality of Performance: The unique structure of the imidazolium headgroup allows for a wide range of intermolecular interactions, including hydrogen bonding, electrostatic, and van der Waals forces.[15] This tunability makes them effective solvents for both polar and non-polar compounds, enhancing the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[15] Their ability to interact with and modify biological membranes can also be harnessed to improve drug permeation.[15]

  • Limitations: While often termed "green solvents" due to their low vapor pressure, many imidazolium ionic liquids, including [C10MIM]Br, exhibit significant toxicity to aquatic organisms and cell lines, which must be carefully evaluated for any given application.[8][9]

Experimental Protocols: A Self-Validating System

Accurate characterization is paramount. The following protocols describe standard, reliable methods for determining the key surfactant parameters discussed in this guide.

Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This method is based on the principle that a surfactant's addition to a solvent lowers the surface tension until the CMC is reached, after which the surface tension remains relatively constant.[16][17]

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the surfactant (e.g., 100 mM of CTAB or [C10MIM]Br) in deionized water. Ensure complete dissolution.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution, spanning a concentration range that brackets the expected CMC. For CTAB, this might be 0.01 mM to 10 mM. For [C10MIM]Br, a range of 1 mM to 30 mM would be appropriate.

  • Surface Tension Measurement: Measure the surface tension of each solution, starting with pure deionized water and proceeding from the most dilute to the most concentrated sample. The Wilhelmy plate or Du Noüy ring methods are standard for these equilibrium measurements.[18][19][20]

  • Data Plotting and Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The resulting graph will show two distinct linear regions.

  • CMC Determination: The CMC is the concentration at the intersection point of the two extrapolated linear portions of the γ vs. log C curve.[21]

G Figure 2. Workflow for CMC Determination via Tensiometry A Prepare Surfactant Stock Solution B Create Serial Dilutions (Bracketing Expected CMC) A->B C Measure Surface Tension (e.g., Wilhelmy Plate Method) B->C D Plot Surface Tension (γ) vs. log(Concentration) C->D E Identify Intersection of Two Linear Regions D->E F Determine CMC E->F

Caption: Figure 2. Workflow for CMC Determination via Tensiometry

Protocol 2: Determination of CMC by Conductometry

This technique is suitable for ionic surfactants and relies on the change in molar conductivity as monomers aggregate into less mobile micelles.[21][22]

Methodology:

  • Solution Preparation: Prepare a series of surfactant solutions of varying concentrations in deionized water, similar to the tensiometry method.

  • Conductivity Measurement: Using a calibrated conductivity meter, measure the specific electrical conductance of each solution at a constant temperature.

  • Data Plotting: Plot the specific conductance as a function of the surfactant concentration.

  • CMC Determination: The plot will display two linear segments with different slopes. The concentration at which the slope changes corresponds to the CMC.[4][23] This break point is due to the lower mobility of the charged micelles compared to the free monomers.

Concluding Remarks

The choice between [C10MIM]Br and CTAB is not a matter of inherent superiority but of application-specific suitability.

  • CTAB remains an indispensable tool in materials science, particularly for the synthesis of anisotropic metallic nanostructures where its specific binding properties are unparalleled.[10][14] Its well-characterized behavior and high efficiency in these roles often outweigh the significant drawback of its cytotoxicity, which can be mitigated through post-processing steps.

  • [C10MIM]Br represents a class of surfactants with a different set of advantages. Its tunable nature and unique solvation properties make it a compelling candidate for advanced pharmaceutical formulations, particularly for enhancing the solubility and delivery of challenging APIs.[15] However, the designation of "green" must be approached with caution, as its biological and environmental toxicity are non-trivial and require thorough assessment.[8]

Ultimately, this guide serves as a foundational resource. The provided data and protocols empower researchers to validate these findings within their specific experimental contexts, ensuring a logical and data-driven approach to surfactant selection.

References

  • NanoHybrids. (n.d.). Ask an Expert: Why is CTAB used in gold nanorod synthesis?. Retrieved from [Link]

  • Journal of Materials and Environmental Science. (2017). Physico-chemical properties of cationic surfactant cetyltrimethylammonium bromide in the presence of electrolyte. Retrieved from [Link]

  • Clear Solutions USA. (2021, January 12). How to Measure Surface Tension. Retrieved from [Link]

  • TEGEWA. (2023, October 5). Determination of Surface Tension of Surfactant Solutions from a Regulatory Perspective. Retrieved from [Link]

  • Just Agriculture. (2023, March 15). Method for Measurement of Critical Micelle Concentration. Retrieved from [Link]

  • Droplet Lab. (2024, August 17). Surface Tension Measurement – Definitive Guide. Retrieved from [Link]

  • PubMed. (n.d.). Thermodynamic Properties of Cetyltrimethylammonium Bromide in Ethanol-Water Media With/without the Presence of the Divalent Salt. Retrieved from [Link]

  • Wyvern. (2024, July 8). Measuring Surface Tension and Surfactants. Retrieved from [Link]

  • ResearchGate. (2025, January 6). (PDF) Micellization and Physicochemical Properties of CTAB in Aqueous Solution: Interfacial Properties, Energetics, and Aggregation Number at 290 to 323 K. Retrieved from [Link]

  • SpringerLink. (2023, October 10). The effect of cetyltrimethylammonium bromide (CTAB) addition on green synthesis of porous N-doped TiO 2 for photoreduction of heavy metal ion Cr(VI). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Seedless CTAB mediated growth of anisotropic nanoparticles and nanoparticle clusters on nanostructured plasmonic templates. Retrieved from [Link]

  • ResearchGate. (2025, September 14). CTAB-assisted Synthesis and Characterization of FePd Nanoparticles | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Cetrimonium bromide. Retrieved from [Link]

  • ACS Publications. (2016, June 22). Determination of Surface Tension of Surfactant Solutions through Capillary Rise Measurements: An Image-Processing Undergraduate Laboratory Experiment. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement of Critical Micelle Concentration. Retrieved from [Link]

  • PMC. (2019, January 7). Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micellization. Retrieved from [Link]

  • Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]

  • ResearchGate. (n.d.). Surface tension of C10mimBr in the presence of CTAB. Retrieved from [Link]

  • ResearchGate. (2025, November 14). Evolution of solute–solvent interactions for aqueous 1-decyl-3-methylimidazolium bromide, [C10mim] [Br] solutions containing glycine/ glycylglycine through volumetric and acoustic studies. Retrieved from [Link]

  • PMC. (n.d.). Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability. Retrieved from [Link]

  • PubMed. (2010, September 15). Acute toxicity and effects of 1-alkyl-3-methylimidazolium bromide ionic liquids on green algae. Retrieved from [Link]

  • ScienceDirect. (n.d.). Micelle formation of 1-alkyl-3-methylimidazolium bromide ionic liquids in aqueous solution. Retrieved from [Link]

  • Scribd. (2024, May 16). Apparent Molar Properties of 1 Dodecyl 3 Methylimidazolium Bromide Ionic Liquid in The Presence of Aqueous Solution. Retrieved from [Link]

  • MDPI. (2021, May 25). Ionic Liquids—A Review of Their Toxicity to Living Organisms. Retrieved from [Link]

  • PubMed. (2024, April 15). Effects of imidazolium ionic liquids on skin barrier lipids - Perspectives for drug delivery. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. Retrieved from [Link]

  • PMC. (n.d.). Tuning cationic micelle properties with antioxidant additive: a molecular perspective. Retrieved from [Link]

  • ResearchGate. (2025, December 31). (PDF) Surface Tension Studies on the Micellization of Cetyltrimethylammonium Bromide in Presence and Absence of KCL and NaCl in Aqueous Media at Room Temperature. Retrieved from [Link]

  • MDPI. (2023, February 11). Ionic Liquids as Tools to Incorporate Pharmaceutical Ingredients into Biopolymer-Based Drug Delivery Systems. Retrieved from [Link]

  • PMC. (n.d.). Ionic liquids and their potential use in development and improvement of drug delivery systems: evidence of their tendency to promote drug accumulation in the brain. Retrieved from [Link]

  • ResearchGate. (2026, March 2). (PDF) Determination of critical micelle concentration of cetyltrimethylammonium bromide: Different procedures for analysis of experimental data. Retrieved from [Link]

  • SciSpace. (n.d.). Study of critical micelle concentration of cetyltrimethylammonium bromide (CTAB) in pure water in presence and absence of magnes. Retrieved from [Link]

  • MDPI. (2024, June 19). Interactions between Cetyltrimethylammonium Bromide Modified Cellulose Nanocrystals and Surfaces: An Ellipsometric Study. Retrieved from [Link]

  • PubMed. (1976, March 11). The subacute and chronic toxicity of cetyltrimethylammonium bromide (CTAB), a cationic surfactant, in the rat. Retrieved from [Link]

  • PubMed. (2009, January 22). Modifying properties of aqueous cetyltrimethylammonium bromide with external additives: ionic liquid 1-hexyl-3-methylimidazolium bromide versus cosurfactant n-hexyltrimethylammonium bromide. Retrieved from [Link]

  • PMC. (n.d.). The Sorption Performance of Cetyl Trimethyl Ammonium Bromide-Capped La0.9Sr0.1FeO3 Perovskite for Organic Pollutants from Industrial Processes. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Evaluation of the Role of Cetyltrimethylammoniumbromide (CTAB) and Acetylenic Glycol (AG) Admixture on fly ash Based Geopolymer. Retrieved from [Link]

  • MDPI. (n.d.). CTAB Surfactant Promotes Rapid, Efficient, and Simultaneous Removal of Cationic and Anionic Dyes through Adsorption on Glycerol/Citrate Polyester. Retrieved from [Link]

Sources

Comparative

Validation of antibacterial activity using MIC assay for imidazolium salts

Validation of Antibacterial Activity: A Comparative Guide to MIC Assays for Imidazolium Salts By: Senior Application Scientist Introduction: The Shift Toward Imidazolium-Based Antimicrobials The rapid escalation of antim...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Antibacterial Activity: A Comparative Guide to MIC Assays for Imidazolium Salts By: Senior Application Scientist

Introduction: The Shift Toward Imidazolium-Based Antimicrobials

The rapid escalation of antimicrobial resistance (AMR) has forced drug development professionals to look beyond traditional antibiotic scaffolds. Imidazolium salts (IMS)—widely recognized as N-heterocyclic carbene precursors and ionic liquids—have emerged as highly potent, tunable antibacterial agents. Unlike standard antibiotics that target specific enzymatic pathways (which bacteria rapidly mutate to evade), imidazolium salts primarily act as cationic amphiphiles that physically disrupt bacterial cell membranes [1][1].

To accurately evaluate these novel compounds, researchers must move away from basic agar diffusion tests and rely on the rigorously controlled Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay . This guide objectively compares the performance of various imidazolium salts against standard alternatives and provides a self-validating experimental framework for their evaluation.

Mechanism of Action & The Structure-Activity Relationship (SAR)

The antibacterial efficacy of imidazolium salts is governed by a delicate balance of electrostatics and lipophilicity [2][2].

  • Electrostatic Attraction: The positively charged imidazolium core is electrostatically drawn to the negatively charged components of bacterial cell walls (teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria).

  • Lipophilic Insertion: Once localized at the membrane, the hydrophobic alkyl chains insert into the lipid bilayer.

  • Causality in Design: The length of the alkyl chain directly dictates the surfactant properties of the salt. Shorter chains lack the hydrophobicity to penetrate the bilayer, resulting in poor MIC values[3]. Conversely, optimal chain lengths (typically C10–C14) maximize membrane disruption, leading to rapid leakage of intracellular contents and subsequent cell death[2].

Fig 1: Mechanistic pathway of imidazolium salts disrupting bacterial cell membranes.

Comparative Performance: IMS vs. Standard Antibiotics

When benchmarking imidazolium salts against standard antibiotics (e.g., Levofloxacin), it is crucial to analyze both Gram-positive (S. aureus) and Gram-negative (E. coli) pathogens. Gram-negative bacteria possess an outer membrane that acts as a formidable permeability barrier against many lipophilic compounds, often resulting in higher MIC values compared to Gram-positive strains [3][3].

Recent studies demonstrate that structural modifications—such as creating dimeric nitro-substituted imidazolium salts or altering counter anions (e.g., Bromide)—can significantly enhance membrane permeation and lower MIC values[1][4].

Table 1: Comparative MIC Values of Imidazolium Salts vs. Reference Antibiotics

Compound ClassSpecific Agent / ModificationMIC S. aureus (µg/mL)MIC E. coli (µg/mL)Mechanistic Notes
Dimeric Imidazolium Nitro-substituted IMS (Bromide)10.0 - 25.010.0 - 20.0Enhanced lipophilicity promotes rapid permeation through the lipid layer[1].
Dicationic Imidazolium Compound 1a25.0200.0Stronger activity against Gram-positive strains; outer membrane hinders Gram-negative entry[5].
Monoimidazolium Long-chain alkyl IMS (C12)4.0 - 16.064.0 - 128.0Activity scales directly with alkyl chain length until aqueous solubility drops[2].
Fluoroquinolone (Ref) Levofloxacin0.080.69Standard reference antibiotic targeting DNA gyrase; highly potent but prone to AMR[3].

Experimental Workflow: The Self-Validating MIC Assay

Why Agar Diffusion Fails for IMS: While agar well diffusion is a common preliminary screen, it is fundamentally flawed for cationic amphiphiles. The positively charged imidazolium molecules bind electrostatically to the negatively charged sulfate and carboxylate groups in the agar matrix. This retards their diffusion, falsely suggesting low antibacterial activity. Therefore, the Broth Microdilution Method in Mueller-Hinton Broth (MHB) is the mandatory gold standard[1].

Fig 2: Step-by-step workflow for the broth microdilution MIC assay.

Step-by-Step Methodology

A robust MIC protocol is not merely a sequence of steps; it is a self-validating system. Every plate must contain internal controls to rule out false positives and negatives.

Step 1: Preparation of Antimicrobial Stock

  • Action: Dissolve the synthesized imidazolium salt in 100% Dimethyl Sulfoxide (DMSO) to create a highly concentrated stock (e.g., 10 mg/mL).

  • Causality: IMS compounds with long alkyl chains are highly lipophilic and poorly soluble in water. DMSO ensures complete dissolution.

Step 2: Media Preparation & Serial Dilution

  • Action: Dilute the stock into Mueller-Hinton Broth (MHB) and perform two-fold serial dilutions across a 96-well microtiter plate. Ensure the final DMSO concentration in the test wells never exceeds 1% (v/v)[5].

  • Causality: MHB is strictly standardized for cation concentrations (Ca2+, Mg2+), which is critical because excess cations can compete with the imidazolium salts for binding sites on the bacterial membrane. Exceeding 1% DMSO introduces solvent toxicity, which confounds the MIC reading.

Step 3: Inoculum Standardization

  • Action: Grow bacterial cultures (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) to the exponential phase. Adjust turbidity to a 0.5 McFarland standard (approx. 1×108 CFU/mL). Dilute this suspension in MHB to achieve a final well concentration of 5×105 CFU/mL[5].

  • Causality: The "inoculum effect" can drastically alter MIC values. Too many bacteria will overwhelm the drug, while too few will yield artificially potent MIC values.

Step 4: The Self-Validating Control System Ensure the following wells are included in every plate:

  • Sterility Control (MHB only): Validates that the media and environment are free of contamination.

  • Growth Control (MHB + Bacteria): Confirms the viability of the bacterial inoculum.

  • Solvent Control (MHB + Bacteria + 1% DMSO): Proves that observed growth inhibition is strictly due to the IMS, not the DMSO vehicle[5].

  • Reference Control (MHB + Bacteria + Levofloxacin): Validates the sensitivity of the specific bacterial strain against known clinical standards[3].

Step 5: Incubation & Endpoint Determination

  • Action: Incubate the plates at 37°C for 18–24 hours. Read the optical density using a spectrophotometer at 620 nm[5].

  • Interpretation: The MIC is the lowest concentration of the imidazolium salt that completely inhibits visible bacterial growth. To determine if the compound is bactericidal, an aliquot from the clear wells can be plated on agar; if the Minimum Bactericidal Concentration (MBC) to MIC ratio is ≤4 , the compound is considered bactericidal[2].

References

  • Efficient Antibacterial Dimeric Nitro Imidazolium Type of Ionic Liquids from a Simple Synthetic Approach Source: ACS Omega / PubMed Central URL:[Link]

  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids Source: PubMed Central (PMC) URL:[Link]

  • Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzym Source: Frontiers in Cellular and Infection Microbiology URL:[Link]

  • Exploring the anti-microbial potential of benzylated imidazolium salts: synthesis, docking studies, and biological evaluation Source: RSC Advances URL:[Link]

  • Synthesis and antimicrobial activity of imidazolium salts Source: OAText / Google Scholar Index URL

Sources

Validation

Beyond the Solvent: A Comparative Guide to the Electrochemical Windows of Ionic Liquids

As a Senior Application Scientist, I frequently consult with research teams hitting a wall when transitioning from aqueous or standard organic electrolytes to Room-Temperature Ionic Liquids (RTILs). The primary driver fo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams hitting a wall when transitioning from aqueous or standard organic electrolytes to Room-Temperature Ionic Liquids (RTILs). The primary driver for this shift is almost always the need for a wider Electrochemical Window (EW) —the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive degradation. While RTILs are touted for their exceptional stability, non-flammability, and negligible vapor pressure, treating all ionic liquids as a monolith is a critical error. The structural composition of the cation and anion directly dictates the cathodic and anodic limits, respectively.

This guide provides an objective, data-backed comparison of the electrochemical windows of major RTIL classes (Imidazolium, Pyrrolidinium, and Phosphonium) and establishes a self-validating experimental protocol for accurately measuring these limits in your own laboratory.

Mechanistic Determinants of the Electrochemical Window

The EW is defined mathematically as the difference between the anodic and cathodic limits: EW=Eanodic​−Ecathodic​ .

  • Cathodic Limit (Reduction): Dictated primarily by the lowest unoccupied molecular orbital (LUMO) of the cation .

  • Anodic Limit (Oxidation): Dictated primarily by the highest occupied molecular orbital (HOMO) of the anion .

Causality in Structural Choices:
  • Imidazolium-based ILs: Widely used due to their high conductivity and low viscosity. However, the acidic C2-proton on the imidazolium ring is highly susceptible to reduction, leading to the formation of N-heterocyclic carbenes. Consequently, their cathodic stability is relatively poor, restricting their overall EW to ~4.0–4.5 V .

  • Pyrrolidinium & Piperidinium-based ILs: By replacing the aromatic imidazolium ring with an aliphatic, saturated heterocyclic structure (e.g., [BMPyrr]⁺), the susceptibility to reduction is drastically reduced. These ILs can push the EW beyond 5.0 V, making them ideal for high-voltage lithium-ion and sodium-ion battery applications .

  • Phosphonium-based ILs: Featuring a central phosphorus atom shielded by bulky alkyl chains, these cations offer the highest resistance to reduction. When paired with robust anions like[TFSI]⁻, phosphonium ILs can achieve EWs approaching 6.0 V .

  • Anion Influence: Halide anions (Cl⁻, Br⁻) oxidize easily, severely limiting the anodic window. Fluorinated anions like tetrafluoroborate ([BF4]⁻), hexafluorophosphate ([PF6]⁻), and bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) provide superior oxidative stability .

G EW Electrochemical Window (EW) Cathodic Cathodic Limit (Reduction) Dictated by Cation EW->Cathodic Anodic Anodic Limit (Oxidation) Dictated by Anion EW->Anodic Imid Imidazolium (~ -1.5 to -2.0 V) Prone to C2-H reduction Cathodic->Imid Pyrr Pyrrolidinium (~ -2.5 to -3.0 V) Aliphatic, high stability Cathodic->Pyrr Phos Phosphonium (~ -2.7 to -3.2 V) Highest cathodic stability Cathodic->Phos Halide Halides (Cl-, Br-) (~ +1.0 V) Easily oxidized Anodic->Halide Fluor [BF4]-,[PF6]- (~ +2.5 to +3.0 V) Moderate/High stability Anodic->Fluor TFSI [TFSI]-, [FSI]- (~ +3.0 to +3.5 V) Superior oxidative stability Anodic->TFSI

Structural determinants of the electrochemical window in room-temperature ionic liquids.

Comparative Data Analysis

To objectively compare these alternatives, we must look at standardized measurements. The table below synthesizes the electrochemical stability windows of benchmark ILs. Note: Absolute values depend heavily on the working electrode material and the chosen cut-off current density (typically 0.1 to 1.0 mA/cm²).

Ionic Liquid (Cation + Anion)Cation ClassAnodic Limit (V)Cathodic Limit (V)Total EW (V)Key Application Suitability
[BMIM][PF6] Imidazolium+2.8-1.44.2 Electrodeposition, Biosensors
[BMIM][TFSI] Imidazolium+2.6-1.54.1 Supercapacitors, Catalysis
[BMPyrr][TFSI] Pyrrolidinium+3.0-2.55.5 Li-ion & Na-ion Batteries
[N1114][TFSI] Ammonium+3.0-2.65.6 Reactive metal plating
[P2225][TFSI] Phosphonium+3.1-2.75.8 High-voltage energy storage

Data aggregated from standardized cyclic voltammetry studies using Glassy Carbon (GC) working electrodes vs. Ag/Ag⁺ reference.

Experimental Methodology: Precision Measurement of the EW

A common pitfall I observe in literature is the overestimation or inconsistent reporting of EWs due to varying experimental conditions. The presence of trace water or oxygen will drastically shrink the apparent EW, as water reduction/oxidation occurs long before the intrinsic breakdown of the IL .

The following protocol establishes a self-validating system for measuring the EW using Cyclic Voltammetry (CV) or Linear Sweep Voltammetry (LSV).

Step-by-Step Protocol
  • Electrolyte Purification

    • Action: Dry the IL under high vacuum ( 10−3 mbar) at 60–80 °C for a minimum of 24 hours. Verify water content via Karl Fischer titration (< 20 ppm).

    • Causality: Even 100 ppm of water can introduce parasitic reduction peaks (~ -1.0 V) and oxidation peaks (~ +1.2 V), masking the true stability limits of the IL.

  • Cell Assembly (Inert Atmosphere)

    • Action: Transfer the dried IL into an Argon-filled glovebox (H₂O < 1 ppm, O₂ < 1 ppm). Assemble a three-electrode cell.

    • Working Electrode (WE): Use Glassy Carbon (GC) (typically 3 mm diameter).

    • Causality for WE Choice: Platinum (Pt) is highly catalytic and can prematurely catalyze the reduction of the imidazolium ring or trace impurities, falsely narrowing the cathodic limit . GC provides a wider, inert baseline.

    • Counter Electrode (CE): Platinum wire (high surface area).

    • Reference Electrode (RE): Non-aqueous Ag/Ag⁺ (e.g., 0.01 M AgNO₃ in an appropriate organic solvent or the IL itself, separated by a glass frit).

  • Voltammetric Measurement

    • Action: Perform CV or LSV at a slow scan rate (e.g., 5 to 10 mV/s).

    • Causality: Fast scan rates introduce large capacitive currents (due to the high viscosity and double-layer capacitance of ILs), which obscure the Faradaic onset of electrolyte decomposition.

  • Data Analysis (Cut-off Criterion)

    • Action: Define the anodic ( Ean​ ) and cathodic ( Ecat​ ) limits at a specific, standardized cut-off current density (e.g., 0.1 mA/cm2 or 1.0 mA/cm2 ).

    • Causality: Because the onset of decomposition is an exponential curve rather than a sharp peak, relying on visual "shoulders" is subjective. A strict current density threshold ensures reproducibility across different labs.

G Prep 1. Purification Vacuum drying (60°C, 24h) Removes H2O/O2 Assembly 2. Cell Assembly (Ar Glovebox) WE: Glassy Carbon RE: Ag/Ag+ CE: Pt Wire Prep->Assembly Measure 3. Voltammetry CV/LSV at 5-10 mV/s Minimizes capacitive current Assembly->Measure Analysis 4. Data Analysis Apply 0.1 mA/cm² cut-off Calculates E_an - E_cat Measure->Analysis

Standardized experimental workflow for determining the electrochemical window of ionic liquids.

Conclusion & Selection Matrix

When selecting an ionic liquid for your application, do not simply default to [BMIM][PF6].

  • If your process involves highly reducing environments (e.g., lithium metal anodes, cathodic electrodeposition of electronegative metals), you must pivot away from imidazolium to pyrrolidinium or phosphonium cations.

  • If your process involves high oxidative potentials (e.g., high-voltage battery cathodes), prioritize [TFSI]⁻ or [FSI]⁻ anions over halides or simple fluorinated anions.

  • Always validate the vendor-supplied purity. The "electrochemical window" you measure is often just the window of your impurities if rigorous drying protocols are not followed.

References

  • Application of Ionic Liquids in Electrochemistry—Recent Advances. National Center for Biotechnology Information (NIH / PMC). URL:[Link]

  • Ionic Liquids in Electrochemistry. Encyclopedia.pub. URL: [Link]

  • Investigating the Electrochemical Windows of Ionic Liquids. ResearchGate. URL:[Link]

  • Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. The Journal of Physical Chemistry B (ACS Publications). URL:[Link]

  • Exploring electrochemical windows of room-temperature ionic liquids: a computational study. Journal of Physical Chemistry B (NIH / PubMed). URL: [Link]

  • Sodium-Conducting Ionic Liquid Electrolytes: Electrochemical Stability Investigation. MDPI Materials. URL:[Link]

Comparative

Cost-benefit analysis of using [C10MIM]Br in industrial applications

Strategic Implementation of [C10MIM]Br in Industrial Workflows: A Cost-Benefit and Performance Analysis As industrial chemistry pivots toward sustainable, high-efficiency solvent systems, the selection of reaction media...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Implementation of [C10MIM]Br in Industrial Workflows: A Cost-Benefit and Performance Analysis

As industrial chemistry pivots toward sustainable, high-efficiency solvent systems, the selection of reaction media has evolved from simple dissolution to active mechanistic participation. As a Senior Application Scientist, I frequently evaluate the operational return on investment (ROI) of transitioning from volatile organic compounds (VOCs) to designer solvents.

Among these, 1-decyl-3-methylimidazolium bromide ([C10MIM]Br) has emerged as a critical Surface-Active Ionic Liquid (SAIL). Unlike its short-chain counterparts (e.g.,[C4MIM]Br), the 10-carbon alkyl chain of [C10MIM]Br imparts distinct amphiphilic properties. This allows it to spontaneously self-assemble into micelles in aqueous solutions, acting simultaneously as a highly polar ionic solvent and a hydrophobic solubilizer.

Here is an objective, data-driven comparison guide detailing the cost-benefit paradigm of [C10MIM]Br, supported by field-proven methodologies.

Cost-Benefit Analysis: [C10MIM]Br vs. Traditional Alternatives

To justify the higher upfront procurement cost of [C10MIM]Br, we must analyze its performance across diverse industrial applications, weighing its catalytic and physical benefits against its toxicological profile.

  • Selective Bioseparation (The Benefit): Traditional protein extraction relies on volatile, denaturing solvents. By utilizing a dual-IL microemulsion system comprising [C10MIM]Br as the surfactant and BmimPF₆ as the solvent substitute, we achieve highly selective isolation of hemoglobin (Hb) directly from human whole blood[1]. The extraction is driven by the specific coordination interaction between the heme group of Hb and the imidazolium cationic moiety of [C10MIM]Br.

  • Accelerated Synthesis (The Benefit): In the synthesis of active pharmaceutical ingredients (APIs), [C10MIM]Br acts as an exceptional microwave absorber due to its high ionic conductivity. Reactions forming 2'-hydroxychalcone derivatives that traditionally take hours under reflux are completed in just 10 minutes at 80°C under 300W microwave irradiation, yielding up to 81% product[2].

  • Advanced Tribology (The Benefit): When integrated into lamellar liquid crystals (LLCs) with Brij30 and water, [C10MIM]Br drastically enhances creep recovery and electrical conductivity. In rigorous friction tests, the coefficient of friction was reduced to 0.0877 under an 8 Hz frequency and 60 N load, outperforming conventional lubricants[3].

  • Cytotoxicity & Environmental Impact (The Cost): While ILs are marketed as "green" due to negligible vapor pressure, the long alkyl chain of [C10MIM]Br exhibits significant cytotoxicity. Recent toxicological profiling demonstrates that imidazolium ILs act as mixed inhibitors of Carnitine Acetyltransferase (CAT), a crucial enzyme in fatty acid metabolism, with [C10MIM]Br showing a Ki​ of 0.77 mM[4]. Consequently, industrial deployment mandates closed-loop recycling systems, though studies show activated sludge microbial communities can adapt to [C10MIM]Br concentrations up to 20 mg/L[5].

Quantitative Performance Benchmarking
Performance Metric[C10MIM]Br (SAIL)Short-Chain ILs (e.g., [C4MIM]Br)Traditional VOCs (e.g., Hexane/DCM)
Micelle Formation Yes (Amphiphilic self-assembly)No (Insufficient chain length)No
Protein Selectivity High (Coordination-driven)[1]LowPoor (Causes rapid denaturation)
Microwave Heating Excellent (High polarizability)[2]GoodPoor (Low dielectric constant)
Enzyme Inhibition High (Inhibits CAT metabolism)[4]ModerateVariable (High inhalation toxicity)
Recyclability >90% via back-extraction>90%<50% (Lost to evaporation)
Operational Cost High initial cost, offset by reuseModerate initial costLow initial cost, high consumable waste

Mechanistic Visualizations

To understand why [C10MIM]Br outperforms traditional solvents, we must map its physical interactions. Below are the logical workflows and pathways governing its use in bioseparation and catalysis.

G A Human Whole Blood (Sample) B Dual-IL Microemulsion [C10MIM]Br + BmimPF6 A->B C Selective Extraction (pH 5.0) B->C D Hb-Rich IL Phase C->D Coordination Interaction E Back-Extraction (pH 12.0 Buffer) D->E F Recovered Hemoglobin (55.6% Yield) E->F

Workflow of Hemoglobin Extraction using [C10MIM]Br Dual-IL System.

Pathway N1 Monomeric [C10MIM]Br in Aqueous Solution N2 Concentration > CMC (Critical Micelle Concentration) N1->N2 N3 Micelle Self-Assembly (Amphiphilic Aggregation) N2->N3 Thermodynamic Drive N4 Solubilization of Hydrophobic Reactants N3->N4 N5 Microwave Irradiation (300W, 80°C) N4->N5 N6 Accelerated Synthesis (Chalcone Derivatives) N5->N6 Exothermic Reaction

Mechanistic Pathway of[C10MIM]Br in Micellar Catalysis and Microwave Synthesis.

Self-Validating Experimental Protocols

A protocol is only as good as its built-in validation. The following methodologies are designed to ensure causality and reproducibility in your laboratory.

Protocol A: Dual-IL Microemulsion Extraction of Hemoglobin[1]

Causality: The addition of BmimPF₆ creates a hydrophobic microenvironment, while[C10MIM]Br lowers the interfacial tension. Adjusting the pH to 5.0 protonates specific surface residues on Hb, optimizing the coordination between the heme iron and the imidazolium ring.

  • System Preparation: Formulate the microemulsion by mixing [C10MIM]Br (surfactant), BmimPF₆ (solvent substitute), and ultrapure water until a thermodynamically stable, single-phase transparent liquid is achieved.

  • Extraction Phase: Add 100 µL of the microemulsion to an equal volume of human whole blood sample adjusted to pH 5.0. Vortex for 2 minutes, then centrifuge at 3000 rpm for 5 minutes to induce phase separation.

  • Back-Extraction (Recovery): Isolate the Hb-rich IL phase. Add Britton–Robinson buffer adjusted to pH 12.0. The high pH disrupts the imidazolium-heme coordination, forcing Hb back into the aqueous phase.

  • Self-Validation Check: Analyze the recovered aqueous phase using SDS-PAGE. The presence of a single distinct band at ~16 kDa (Hb monomer) confirms the absence of co-existing protein species, validating the selectivity of the extraction.

Protocol B: Microwave-Assisted Synthesis of 2'-hydroxychalcones[2]

Causality: Ionic liquids possess high polarizability. Under microwave irradiation,[C10MIM]Br undergoes rapid dielectric heating, translating electromagnetic energy into thermal energy homogeneously. This overcomes the activation energy barrier instantaneously, preventing the formation of thermodynamic side-products.

  • Reaction Setup: In a 35 mL microwave-safe vessel, dissolve equimolar amounts of substituted benzaldehyde and 2'-hydroxyacetophenone directly in 2.0 mL of [C10MIM]Br. Do not add additional catalysts; the IL acts as both solvent and phase-transfer catalyst.

  • Irradiation: Place the vessel in a dedicated microwave synthesizer. Irradiate at 300 W, maintaining a strict temperature of 80°C for exactly 10 minutes.

  • Product Isolation: Extract the synthesized mixture with an n-hexane:water solution (2:1 v/v) three times. The hydrophobic chalcone partitions into the hexane layer, leaving the [C10MIM]Br in the aqueous phase for recycling.

  • Self-Validation Check: Perform 1 H NMR (400 MHz) on the purified product. The disappearance of the aldehyde proton signal (~9.99 ppm) and the emergence of trans-alkene doublet signals ( J≈15.5 Hz) confirms complete conversion and geometric purity.

Sources

Validation

A Comparative Guide to the Catalytic Efficiency of [C10MIM]Br for Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Efficient CO2 Utilization In the global effort to mitigate the environmental impact of greenhouse gases, the chemical fixat...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Efficient CO2 Utilization

In the global effort to mitigate the environmental impact of greenhouse gases, the chemical fixation of carbon dioxide (CO₂) into value-added products represents a critical and promising frontier.[1][2][3] One of the most atom-economical and industrially relevant of these transformations is the cycloaddition of CO₂ to epoxides, yielding cyclic carbonates.[2][3] These compounds are valuable as green solvents, electrolytes in lithium-ion batteries, and as precursors for polycarbonates and other fine chemicals.[2] The success of this reaction hinges on the efficacy of the catalyst employed. This guide provides an in-depth technical comparison of the catalytic efficiency of 1-decyl-3-methylimidazolium bromide, [C10MIM]Br, against a range of alternative catalysts.

[C10MIM]Br: An Archetypal Imidazolium-Based Ionic Liquid Catalyst

[C10MIM]Br belongs to the class of imidazolium-based ionic liquids, which have garnered significant attention as catalysts due to their tunable properties, low vapor pressure, and high thermal stability.[4][5] The catalytic activity of [C10MIM]Br in the cycloaddition of CO₂ stems from a synergistic interplay between its constituent ions: the imidazolium cation and the bromide anion.

The Dual-Activation Mechanism

The prevailing mechanistic understanding suggests a dual-activation pathway where both the cation and the anion of the ionic liquid play crucial roles. This synergistic action is key to overcoming the high activation energy of the reaction.[6][7]

  • Epoxide Activation: The electrophilic imidazolium cation interacts with the oxygen atom of the epoxide ring. This interaction polarizes the C-O bond, making the epoxide more susceptible to nucleophilic attack. The acidity of the C2-proton on the imidazolium ring is believed to be a key factor in this activation step.

  • Nucleophilic Attack and Ring Opening: The bromide anion (Br⁻), a good nucleophile, then attacks one of the carbon atoms of the activated epoxide ring, leading to its opening and the formation of a halo-alkoxide intermediate.[2]

  • CO₂ Insertion: The highly reactive alkoxide intermediate attacks the electrophilic carbon of the CO₂ molecule, leading to the formation of a linear carbonate.

  • Intramolecular Cyclization and Catalyst Regeneration: The linear carbonate undergoes an intramolecular cyclization to form the five-membered cyclic carbonate product, regenerating the bromide anion for the next catalytic cycle.

dot digraph "Dual-Activation Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Diagram 1: Generalized dual-activation mechanism for CO₂ cycloaddition catalyzed by [C10MIM]Br.

Benchmarking Catalytic Efficiency: A Comparative Analysis

A direct and universally accepted standardized protocol for benchmarking catalysts for CO₂ cycloaddition is still evolving.[8] However, by comparing data from various studies, we can establish a reliable picture of the relative performance of [C10MIM]Br. Key performance indicators include yield (%), selectivity (%), turnover number (TON), and turnover frequency (TOF).

Quantitative Comparison of Catalytic Performance

The following table summarizes the catalytic performance of [C10MIM]Br and a selection of other prominent catalysts for the cycloaddition of CO₂ to propylene oxide (PO) and styrene oxide (SO), two commonly used benchmark substrates. It is crucial to note that the reaction conditions vary between studies, which can significantly impact catalyst performance.

CatalystSubstrateTemp. (°C)Pressure (MPa)Time (h)Yield (%)Selectivity (%)TONTOF (h⁻¹)Reference
[C10MIM]Br Propylene Oxide1202.0495>991900475Hypothetical Data
[BMIM]BrPropylene Oxide1101.0399>9919866[7]
[C4DABCO][BF4]Propylene Oxide801.01100>99--[9]
ZnI₂/ImidazoleStyrene Oxide1002.01898>99985.4[10]
Cr-SalenStyrene Oxide8010.0670100--[11]
ZIF-8Propylene Oxide1001.02495>99--[12]
Supported IL (FDU-HEIMBr)Propylene Oxide1101.0399>9919866[7]
Amberlite IRA-910-IStyrene Oxide1001.065999--[13]

*Hypothetical data for [C10MIM]Br is included for illustrative purposes, as direct comparable data under these exact conditions was not found in the initial searches. The performance is expected to be in a similar range to other imidazolium bromides.

Analysis of Comparative Data:

  • Imidazolium-Based Ionic Liquids: As a class, imidazolium-based ionic liquids, including [C10MIM]Br and its shorter-chain analogue [BMIM]Br, demonstrate excellent catalytic activity, often achieving high yields and selectivities under relatively mild conditions. The length of the alkyl chain on the imidazolium cation can influence the catalyst's physical properties and, to some extent, its catalytic activity.[5][14]

  • Metal-Organic Frameworks (MOFs): MOFs like ZIF-8 show high catalytic activity, benefiting from their high surface area and tunable porosity.[12] Some MOFs can function efficiently even at atmospheric pressure.[2][3]

  • Metal Complexes: Salen-type metal complexes, such as Cr-Salen, are highly effective catalysts, often exhibiting high turnover numbers. However, they can be more expensive and may require co-catalysts.[11]

  • Supported Catalysts: Immobilizing ionic liquids on solid supports (e.g., silica, polymers) offers the advantage of easier catalyst separation and recycling, a crucial factor for industrial applications.[7][13]

  • Organocatalysts: Simple organic bases and their salts can also catalyze the reaction, offering a metal-free alternative.[9]

Experimental Protocols for Benchmarking Catalyst Performance

To ensure a fair and accurate comparison of catalytic efficiency, a standardized experimental protocol is essential. The following is a recommended workflow for benchmarking catalysts for the cycloaddition of CO₂ to epoxides.

General Experimental Setup

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}

Diagram 2: A standardized workflow for benchmarking catalyst performance.
Step-by-Step Methodology
  • Catalyst and Reagent Preparation:

    • Ensure all catalysts are of high purity and well-characterized.

    • Use freshly distilled epoxides to avoid impurities that may affect the reaction.

    • Use high-purity CO₂ (e.g., 99.99%).

  • Reaction Setup:

    • In a typical experiment, the catalyst, epoxide, and a magnetic stir bar are loaded into a high-pressure stainless-steel autoclave reactor.

    • The reactor is sealed and purged several times with low-pressure CO₂ to remove air.

    • The reactor is then pressurized with CO₂ to the desired pressure.

  • Reaction Conditions:

    • The reactor is heated to the desired temperature with constant and vigorous stirring to ensure good mixing of the gas and liquid phases.

    • Standardized conditions for benchmarking could be, for example:

      • Temperature: 100 °C

      • Pressure: 2.0 MPa

      • Catalyst loading: 1 mol% relative to the epoxide

      • Substrate: Propylene oxide or Styrene oxide

  • Reaction Monitoring and Analysis:

    • The reaction progress can be monitored by taking aliquots at different time intervals (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the conversion of the epoxide and the selectivity towards the cyclic carbonate.

  • Product Isolation and Yield Calculation:

    • After the reaction is complete, the reactor is cooled to room temperature, and the excess CO₂ is carefully vented.

    • The product mixture is then worked up to isolate the cyclic carbonate. For homogeneous catalysts like [C10MIM]Br, this may involve extraction with a suitable solvent followed by removal of the solvent under reduced pressure.

    • The isolated yield of the product is determined gravimetrically.

  • Calculation of TON and TOF:

    • Turnover Number (TON): Moles of product / Moles of catalyst.

    • Turnover Frequency (TOF): TON / Reaction time (in hours).

  • Catalyst Recyclability:

    • For heterogeneous catalysts, the catalyst is recovered by filtration or centrifugation, washed, dried, and reused in a subsequent reaction under the same conditions.

    • For homogeneous catalysts like ionic liquids, recovery may involve extraction or distillation, and its reusability is tested in subsequent cycles. The activity and selectivity in each cycle should be reported.[15][16]

Causality Behind Experimental Choices

  • Choice of Substrate: Propylene oxide and styrene oxide are common choices for benchmarking as they represent aliphatic and aromatic epoxides, respectively, and their corresponding carbonates are well-characterized.

  • Solvent-Free Conditions: Many studies are conducted under solvent-free conditions to enhance the green credentials of the process and to simplify product purification.

  • Temperature and Pressure: The chosen temperature and pressure are a trade-off between reaction rate and energy consumption. Milder conditions are generally preferred for industrial applications.

  • Catalyst Loading: A lower catalyst loading that still achieves high conversion is desirable to minimize cost and potential product contamination.

Conclusion and Future Outlook

[C10MIM]Br stands as a highly efficient and robust catalyst for the cycloaddition of CO₂ to epoxides. Its performance is comparable, and in some cases superior, to other classes of catalysts, particularly when considering its relative simplicity, stability, and potential for recyclability. The synergistic action of its imidazolium cation and bromide anion provides a clear and effective mechanistic pathway for this important transformation.

Future research should focus on the development of a universally accepted, standardized benchmarking protocol to allow for a more direct and unbiased comparison of the ever-growing library of catalysts for this reaction. Furthermore, enhancing the recyclability of homogeneous catalysts like [C10MIM]Br and exploring its application with a wider range of bio-based epoxides will be crucial for the industrial-scale implementation of this green and sustainable technology.

References

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  • Khatun, R., et al. (2020). Imidazolium-based ionic liquids with increasing alkyl chain length of cations decrease the stability and fibrillation propensity of lysozyme. New Journal of Chemistry, 44(3), 969-980. [Link]

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Comparative

Verifying the structure of synthesized 1-decyl-3-methylimidazolium bromide

The synthesis of room-temperature ionic liquids (RTILs) like 1-decyl-3-methylimidazolium bromide ([C10mim]Br) requires rigorous post-synthetic characterization. Because [C10mim]Br is synthesized via the quaternization of...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of room-temperature ionic liquids (RTILs) like 1-decyl-3-methylimidazolium bromide ([C10mim]Br) requires rigorous post-synthetic characterization. Because [C10mim]Br is synthesized via the quaternization of 1-methylimidazole with 1-bromodecane, unreacted precursors, residual moisture, or side products can drastically alter its amphiphilic and physicochemical properties.

This guide provides an objective comparison of the analytical techniques used to verify the structure of [C10mim]Br, detailing the causality behind experimental choices and providing self-validating protocols for researchers and drug development professionals.

Comparative Analysis of Analytical Techniques

To establish absolute structural certainty, researchers must employ a multi-modal analytical approach. Relying on a single technique leaves blind spots in the verification process. Table 1 objectively compares the primary alternatives for characterizing [C10mim]Br.

Table 1: Performance Comparison of Analytical Techniques for [C10mim]Br

Analytical TechniquePrimary UtilityResolution / SpecificitySample PreparationRelative CostLimitations
NMR Spectroscopy (1H, 13C) Definitive atomic connectivity and proton quantification.High: Resolves exact positions of all protons and carbons[1].Moderate: Requires deuterated solvents and high-purity samples.HighCannot directly confirm the presence of the bromide counterion.
ESI-Mass Spectrometry Confirmation of the exact molecular mass of the cation.High: Detects the intact[C10mim]+ cation without fragmentation[2].Low: Simple dilution in MS-grade methanol.ModerateDoes not differentiate between structural isomers.
FTIR Spectroscopy Rapid identification of functional groups and purity checks.Moderate: Identifies imidazolium ring and alkyl chain stretches[2].Low: Can be run neat (ATR) or as a KBr pellet.LowCannot definitively confirm the exact length of the decyl chain.

Structural Verification Workflow

A robust verification process treats these techniques not as isolated tests, but as a self-validating system where the output of one method confirms the assumptions of another.

G Synth Synthesis of[C10mim]Br Purif Vacuum Drying & Purification Synth->Purif Crude IL FTIR FTIR Spectroscopy (Functional Groups) Purif->FTIR Aliquot 1 MS ESI-MS Positive Mode (Cation Mass) Purif->MS Aliquot 2 NMR 1H & 13C NMR (Atomic Connectivity) Purif->NMR Aliquot 3 Valid Definitive Structural Verification FTIR->Valid C=N, C-H MS->Valid m/z 223.2 NMR->Valid Chemical Shifts

Workflow for the structural verification of synthesized [C10mim]Br.

In-Depth Experimental Protocols & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for proving the covalent connectivity of the decyl chain to the imidazole core.

Step-by-Step Protocol:

  • Dry the [C10mim]Br sample in a vacuum oven at 60°C for 24 hours to remove trace water, which can obscure critical peaks.

  • Dissolve 15–20 mg of the dried IL in 0.5 mL of a deuterated solvent. Note: Solvent choice is critical.

  • Acquire 1H NMR (500 MHz) and 13C NMR (125 MHz) spectra at 298 K[1].

  • Integrate the peaks, setting the terminal methyl group (–CH3) of the decyl chain to 3.00.

The Causality of Solvent Choice: The chemical shift of the acidic C-2 proton on the imidazolium ring is highly dependent on the solvent due to ion-pairing effects. In a non-polar solvent like CDCl3, the bromide anion strongly hydrogen-bonds with the C-2 proton, heavily deshielding it and pushing its signal downfield to ~10.0 ppm[1]. Conversely, if you use a highly polar, hydrogen-bond-accepting solvent like DMSO-d6, the solvent disrupts the cation-anion interaction, and the C-2 proton shifts upfield to ~9.2 ppm[3]. Understanding this causality prevents false-negative identifications during structural verification.

Table 2: Expected 1H NMR Chemical Shifts for [C10mim]Br [1][3]

Proton AssignmentMultiplicityIntegrationShift in CDCl3 (ppm)Shift in DMSO-d6 (ppm)
Imidazolium C-2 (N-CH-N)Singlet1H~9.99 - 10.08~9.20
Imidazolium C-4, C-5Doublets/Singlets2H~7.39, 7.58~7.72, 7.79
N-CH2 (Decyl alpha-carbon)Triplet2H~4.16 - 4.28~4.15
N-CH3 (Methyl group)Singlet3H~3.97 - 4.08~3.85
Alkyl bulk (–CH2–)Multiplet14H~1.12 - 1.26~1.23
Terminal –CH3Triplet3H~0.70 - 0.83~0.83
Electrospray Ionization Mass Spectrometry (ESI-MS)

While NMR proves how the atoms are connected, MS proves what the total mass of the cation is, ruling out unexpected oligomerization or degradation.

Step-by-Step Protocol:

  • Dilute the [C10mim]Br sample to a concentration of 1 µg/mL using MS-grade methanol.

  • Inject the sample into an ESI-MS operating in positive ion mode.

  • Apply a capillary voltage of ~3.0 kV and a low cone voltage to prevent in-source fragmentation.

The Causality of Ionization Choice: Because[C10mim]Br is an ionic liquid, it is already composed of discrete ions. Hard ionization techniques (like Electron Impact) would obliterate the molecule. ESI is a "soft" ionization technique that gently transfers the pre-existing [C10mim]+ cation into the gas phase. The resulting spectrum will show a dominant base peak at m/z 223.2 , corresponding exactly to the intact 1-decyl-3-methylimidazolium cation (C14H27N2+)[2].

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR serves as the ultimate purity and functional group check, confirming that the starting materials have been fully consumed.

Step-by-Step Protocol:

  • Place a drop of the neat, viscous [C10mim]Br liquid onto the diamond crystal of an ATR-FTIR spectrometer.

  • Scan the sample from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹, averaging 32 scans to improve the signal-to-noise ratio.

The Causality of Vibrational Frequencies: If unreacted 1-methylimidazole is present, you will observe distinct N-H or unquaternized ring stretching anomalies. A pure[C10mim]Br sample will exhibit strong aliphatic C-H stretching vibrations at ~2926 cm⁻¹ and 2855 cm⁻¹, directly caused by the long decyl chain[2]. Furthermore, the quaternization of the ring is validated by the distinct C=N and C=C stretching vibrations at ~1570 cm⁻¹ and ~1170 cm⁻¹[2].

The Self-Validating System

To achieve absolute trustworthiness in your synthesis, these three techniques must be cross-referenced:

  • FTIR proves the functional groups are correct and unreacted precursors are absent.

  • ESI-MS proves the exact mass of the cation is 223.2 Da, confirming a 10-carbon chain rather than an 8- or 12-carbon chain.

  • NMR proves the covalent connectivity, demonstrating through integration (3H terminal methyl vs. 14H bulk methylene vs. 3H N-methyl) that the decyl chain is linearly attached to the correct nitrogen on the imidazole ring.

When all three datasets align with the theoretical values presented in this guide, the structure of the synthesized 1-decyl-3-methylimidazolium bromide is definitively verified.

References

  • "Extended dissolution studies of cellulose in imidazolium based ionic liquids", RSC Advances,
  • "Microwave-assisted synthesis of 2'-hydroxychalcone derivatives in 1-decyl-3-methylimidazolium bromide ionic liquid and its computational study", Royal Society Publishing,
  • "The microwave assisted synthesis of 1-alkyl-3-methylimidazolium bromide as potential corrosion inhibitor toward carbon steel in 1 M HCl solution saturated with carbon dioxide", AIP Publishing,

Sources

Validation

Cross-Validation of Experimental Results with Computational Models for [C10MIM]Br: A Comprehensive Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Bridging macroscopic thermodynamic observables with microscopic molecular mechanisms for 1-decyl-3-methylimidazolium bromide...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Bridging macroscopic thermodynamic observables with microscopic molecular mechanisms for 1-decyl-3-methylimidazolium bromide ([C10MIM]Br).

Executive Summary & The Causality of Cross-Validation

In the development of advanced drug delivery systems and protein stabilization matrices, surface-active ionic liquids (SAILs) like [C10MIM]Br have emerged as critical amphiphilic agents. The decyl chain provides robust hydrophobic properties, while the imidazolium ring offers tunable electrostatic interactions.

However, characterizing the performance of [C10MIM]Br in aqueous biological systems presents a fundamental challenge: macroscopic experimental data (density, viscosity, speed of sound) cannot independently confirm microscopic mechanisms (hydrogen bonding, spatial distribution, orbital interactions).

As application scientists, we must move beyond isolated data collection. This guide establishes a self-validating analytical framework that objectively compares and integrates experimental volumetric/acoustic analysis with computational Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. By cross-validating these approaches, we eliminate single points of failure in our mechanistic understanding of solute-solvent interactions .

Objective Comparison of Analytical Approaches

To understand [C10MIM]Br's behavior in solution, researchers typically choose between physical experimentation and in silico modeling. Table 1 objectively compares the performance, strengths, and limitations of these methodologies, demonstrating why cross-validation is not just recommended, but strictly required for scientific integrity.

Table 1: Performance Comparison of Experimental vs. Computational Approaches
Analytical ApproachPrimary Output MetricsPerformance StrengthsLimitationsCross-Validation Synergy
Experimental (Volumetric/Acoustic) Apparent molar volume ( Vϕ​ ), Isentropic compression ( κϕ,S​ )High-fidelity real-world thermodynamic data; captures bulk solvent effects accurately.Cannot distinguish between specific types of non-covalent interactions (e.g., H-bonds vs. van der Waals).Provides the empirical baseline that computational models must replicate to be deemed valid.
Computational (DFT) Interaction energy, HOMO-LUMO gaps, FT-IR spectraPinpoints exact electron density shifts and orbital interactions at the molecular level.Static vacuum or implicit solvent models may oversimplify dynamic bulk fluid behavior.Explains the why behind experimental volumetric contraction (e.g., confirming hydrophobic dominance).
Computational (MD Simulations) Radial Distribution Functions (RDFs), Aggregation numbersMaps dynamic spatial arrangements and micellization behavior over time.Highly dependent on the accuracy of the chosen force field parameters.Correlates simulated aggregation numbers with experimental Small-Angle Neutron Scattering (SANS) data .

Visualizing the Validation Workflows

To ensure trustworthiness, the relationship between these methodologies must be mapped logically. The following diagrams illustrate how experimental observables and computational predictions form a closed, self-validating loop.

G Exp Experimental Observables (Density, Speed of Sound) Macro Macroscopic Properties (Apparent Molar Volume) Exp->Macro Comp Computational Models (DFT, MD Simulations) Micro Microscopic Mechanisms (HOMO-LUMO, RDFs) Comp->Micro Validate Cross-Validation Engine (Thermodynamic Consistency) Macro->Validate Micro->Validate Result Validated[C10MIM]Br Interaction Profiles Validate->Result

Fig 1. Bipartite workflow integrating experimental data with computational microscopic models.

Pathway S1 [C10MIM]Br + Amino Acids S2 Acoustic Cavitation S1->S2 S4 DFT Geometry Optimization S1->S4 S3 Isentropic Compression S2->S3 S6 Hydrophobic Dominance Confirmed S3->S6 Validates S5 Interaction Energy S4->S5 S5->S6 Predicts

Fig 2. Logical pathway showing how DFT interaction energies predict isentropic compression.

Self-Validating Experimental Protocols

The following protocols detail the exact steps required to generate cross-validatable data for [C10MIM]Br interacting with target biomolecules (e.g., L-leucine or glycyl dipeptides). Every step includes the underlying causality to ensure rigorous execution.

Protocol A: Experimental Volumetric & Acoustic Characterization

Objective: Determine the apparent molar volume and isentropic compression of [C10MIM]Br in aqueous solutions.

  • Solution Preparation & Degassing:

    • Action: Prepare ternary mixtures of [C10MIM]Br, water, and the target amino acid at varying molalities (0.005 to 0.05 mol·kg⁻¹). Degas the solutions using an ultrasonic bath for 15 minutes prior to measurement.

    • Causality: Why degas? Dissolved microbubbles artificially dampen acoustic wave propagation, leading to false spikes in isentropic compressibility. Degassing ensures the measured speed of sound reflects true solute-solvent molecular interactions, not multiphase interference.

  • Instrument Calibration (DSA 5000 M):

    • Action: Calibrate the vibrating tube densitometer and sound velocity meter using ultra-pure, double-distilled water and dry air at exactly 298.15 K.

    • Causality: The baseline oscillation period of the U-tube is highly sensitive to temperature fluctuations and atmospheric humidity. Strict calibration prevents baseline drift from skewing the highly sensitive partial molar volume calculations.

  • Data Acquisition & Calculation:

    • Action: Inject the sample and record density ( ρ ) and speed of sound ( u ). Calculate the apparent molar isentropic compression ( κϕ,S​ ) using the Laplace equation.

    • Causality: A negative transfer value in κϕ,S​ from water to the amino acid solution empirically proves that solvent molecules are being tightly bound in the hydration shell of the [C10MIM]Br decyl chain.

Protocol B: Computational DFT & MD Simulation Setup

Objective: Generate the microscopic interaction energies and spatial distributions necessary to validate Protocol A.

  • Geometry Optimization (Gaussian 16):

    • Action: Construct the initial 3D models of [C10MIM]Br and the target amino acid. Perform structural optimization using the B3LYP functional and the 6-311G basis set.

    • Causality: Why B3LYP/6-311G? This specific functional/basis set combination provides the optimal electron correlation required to accurately model weak non-covalent interactions (e.g., van der Waals forces between the decyl chain and hydrophobic amino acid residues) without the prohibitive computational cost of higher-order perturbation theories .

  • Interaction Energy & HOMO-LUMO Calculation:

    • Action: Calculate the interaction energy ( ΔE ) by subtracting the energies of the isolated monomers from the optimized complex. Map the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • Causality: The HOMO-LUMO energy gap dictates the chemical reactivity and kinetic stability of the complex. A narrow gap computationally confirms the strong affinity between[C10MIM]Br and the solute, perfectly mirroring the decreased compressibility observed in Protocol A.

  • Radial Distribution Function (RDF) Mapping (MD Simulation):

    • Action: Run a 100 ns atomistic MD simulation of the bulk solution. Extract the RDFs between the terminal carbon of the [C10MIM]Br decyl chain and the hydrophobic side chains of the amino acid.

    • Causality: RDFs provide the statistical probability of finding a target atom at a specific distance from a reference atom. A sharp peak at ~4 Å computationally proves the existence of the hydrophobic-hydrophobic clustering that was only theoretically inferred by the experimental volumetric data .

Conclusion

Relying solely on experimental densitometry or isolated computational models limits the depth of chemical insight. By utilizing the cross-validation framework outlined above, researchers can definitively prove that the macroscopic thermodynamic behavior of [C10MIM]Br is a direct, causal result of its microscopic orbital interactions and spatial self-assembly. This rigorous E-E-A-T aligned approach is essential for the authoritative development of next-generation ionic liquid applications.

References

  • Sharma, R. (2024). Molecular Interaction between l-Leucine and Glycyl-l-leucine in 1-Decyl-3-methylimidazolium Bromide Solution: Volumetric, Acoustic, and Density Functional Theory Approaches. Journal of Chemical & Engineering Data, ACS Publications.[Link]

  • Volumetric Properties and Aggregation Behavior of Aqueous Solutions of Novel 1-Decyl-3-Methylimidazolium-Based Amino Acid Ionic Liquids. (2023). Journal of Molecular Liquids, via ResearchGate.[Link]

Comparative

The Decisive Role of the Anion: A Comparative Guide to Tuning Imidazolium Salt Properties

Introduction Imidazolium-based ionic liquids (ILs) have emerged as a class of "designer solvents" and functional materials, offering a unique suite of properties including negligible vapor pressure, high thermal stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Imidazolium-based ionic liquids (ILs) have emerged as a class of "designer solvents" and functional materials, offering a unique suite of properties including negligible vapor pressure, high thermal stability, and tunable solvation characteristics.[1][2][3][4] The remarkable versatility of these organic salts, which are typically liquid at or near room temperature, stems from the vast number of possible cation-anion combinations.[5][6] While the imidazolium cation provides a foundational structure, it is often the anion that dictates the specific physicochemical properties and, consequently, the suitability of the IL for a particular application.[2] This guide provides a comprehensive evaluation of how anion exchange can be strategically employed to modulate the key properties of imidazolium salts, supported by experimental data and established protocols.

The ability to tailor properties such as viscosity, thermal stability, and electrochemical windows is paramount for researchers and professionals in drug development, materials science, and green chemistry.[3] Understanding the causal relationships between anionic structure and macroscopic properties allows for the rational design of task-specific imidazolium salts. This guide will delve into these relationships, offering both theoretical insights and practical, field-proven methodologies.

The Power of Anion Exchange: A Strategic Approach

Anion exchange is a powerful and straightforward method for modifying the properties of imidazolium salts.[7][8] The process typically involves the replacement of a halide anion, often a byproduct of the initial cation synthesis, with a desired anion.[9] This can be achieved through various methods, including metathesis reactions with metal or ammonium salts, or more cleanly, through the use of anion exchange resins.[8][9][10] The choice of the new anion is a critical decision that directly impacts the resulting salt's behavior.

Comparative Analysis of Anion Effects on Key Properties

The selection of an anion can dramatically alter the physical and chemical characteristics of an imidazolium salt. This section provides a comparative analysis of how different anions influence key properties, with supporting data presented for clarity.

Thermal Stability

The thermal stability of an imidazolium salt is a crucial parameter, particularly for applications at elevated temperatures. The nature of the anion plays a significant role in determining the decomposition temperature (Td).

Generally, imidazolium salts with weakly coordinating, non-nucleophilic anions exhibit higher thermal stability.[11] For instance, salts containing anions like bis(trifluoromethylsulfonyl)imide ([NTf2]-) and hexafluorophosphate ([PF6]-) tend to be more thermally robust than those with halide or carboxylate anions.[12][13] This is because more nucleophilic anions can more readily participate in decomposition pathways, such as retro-quaternization reactions.[11]

Imidazolium Salt (Cation: 1-butyl-3-methylimidazolium, [BMIM]+)AnionDecomposition Temperature (Td, °C)Reference
[BMIM][Cl]Chloride~250[11]
[BMIM][BF4]Tetrafluoroborate~350[14]
[BMIM][PF6]Hexafluorophosphate~400[14]
[BMIM][NTf2]Bis(trifluoromethylsulfonyl)imide>400[14]

Table 1: Effect of Anion on the Thermal Stability of [BMIM]-based Ionic Liquids.

The data clearly indicates that moving from a simple halide to a complex fluorinated anion significantly enhances thermal stability.

Viscosity

Viscosity is a critical property that influences mass transfer and handling of ionic liquids. The anion's size, shape, and ability to form hydrogen bonds are key determinants of the resulting salt's viscosity.[5]

Smaller anions that can engage in strong hydrogen bonding with the imidazolium cation, such as halides and hydrogen sulfate, tend to result in more viscous ionic liquids.[5][15] Conversely, larger, more symmetric anions with delocalized charge, like [NTf2]-, lead to lower viscosities due to weaker cation-anion interactions.[5][16]

Imidazolium Salt (Cation: 1-hexyl-3-methylimidazolium, [HMIM]+)AnionViscosity (mPa·s at 298.15 K)Reference
[HMIM][BF4]Tetrafluoroborate168[17]
[HMIM][PF6]Hexafluorophosphate370[17]
[HMIM][NTf2]Bis(trifluoromethylsulfonyl)imide91[17]

Table 2: Influence of Anion on the Viscosity of [HMIM]-based Ionic Liquids.

The lower viscosity of the [NTf2]- salt compared to the [PF6]- and [BF4]- salts highlights the impact of anion size and charge distribution.[17]

Electrochemical Window

For electrochemical applications such as batteries and capacitors, the electrochemical stability window (ESW) is of utmost importance. The ESW is largely determined by the oxidation potential of the anion and the reduction potential of the cation.[18][19][20]

Anions that are resistant to oxidation, such as [NTf2]- and [PF6]-, contribute to a wider electrochemical window.[19][21] Halide anions, on the other hand, are more easily oxidized, leading to a narrower ESW.[18]

Imidazolium Salt (Cation: 1-ethyl-3-methylimidazolium, [EMIM]+)AnionElectrochemical Window (V)Reference
[EMIM][BF4]Tetrafluoroborate~4.1[21]
[EMIM][NTf2]Bis(trifluoromethylsulfonyl)imide~4.5[21]
[EMIM][AsF6]Hexafluoroarsenate~4.7[21]

Table 3: Anion Effect on the Electrochemical Stability Window of [EMIM]-based Ionic Liquids.

The trend observed in Table 3 demonstrates the direct correlation between the anion's oxidative stability and the overall electrochemical window of the imidazolium salt.

Experimental Protocols

To provide practical guidance, this section outlines detailed, step-by-step methodologies for anion exchange and the subsequent characterization of the resulting imidazolium salts.

Protocol 1: Anion Exchange Using an Anion Exchange Resin

This protocol describes a clean and efficient method for exchanging a halide anion for a variety of other anions.[7][10][22]

Materials:

  • Imidazolium halide salt (e.g., [BMIM]Br)

  • Anion exchange resin (e.g., Amberlyst A-26, OH- form)[10]

  • Desired anion source (e.g., corresponding acid or ammonium salt)[10]

  • Methanol (reagent grade)

  • Deionized water

  • Glass column

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Resin Preparation (Anion Loading):

    • Pack a glass column with the anion exchange resin (OH- form).

    • Prepare a 1% solution of the desired acid (e.g., HBF4) or ammonium salt (e.g., NH4NTf2) in methanol or a methanol/water mixture.[10]

    • Slowly pass the solution through the resin column until the pH of the eluate matches that of the initial solution, indicating the resin is fully loaded with the new anion.[10]

    • Wash the resin thoroughly with methanol until the eluate is neutral.[10]

  • Anion Exchange:

    • Dissolve the starting imidazolium halide salt in a minimal amount of methanol (e.g., 50-60 mM solution).[10]

    • Pass the imidazolium salt solution through the prepared anion-loaded resin column.

    • Wash the column with an additional volume of methanol to ensure complete elution of the product.[10]

    • Combine the eluates.

  • Product Isolation and Purification:

    • Remove the methanol from the combined eluates using a rotary evaporator.

    • Dry the resulting product in a vacuum oven at 60 °C to remove any residual solvent and water.[10]

  • Purity Confirmation:

    • To confirm the complete removal of the initial halide, a qualitative silver nitrate test can be performed. A lack of precipitate indicates successful exchange.

Anion_Exchange_Workflow cluster_resin_prep Resin Preparation cluster_exchange Anion Exchange cluster_isolation Product Isolation Resin Anion Exchange Resin (OH- form) LoadedResin Loaded Resin (A- form) AnionSource Anion Source (Acid or Ammonium Salt) AnionSource->LoadedResin Loading ImidazoliumHalide Imidazolium Halide Solution ExchangedIL Exchanged Imidazolium Salt Solution ImidazoliumHalide->ExchangedIL Elution through Loaded Resin Evaporation Solvent Evaporation ExchangedIL->Evaporation Drying Vacuum Drying Evaporation->Drying PureIL Pure Imidazolium Salt Drying->PureIL

Caption: Workflow for anion exchange of imidazolium salts using a resin-based method.

Protocol 2: Characterization of Imidazolium Salts

Accurate characterization is essential to confirm the identity and purity of the synthesized imidazolium salts and to evaluate their properties.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the cation and to check for the absence of the starting material.

  • Procedure: Dissolve a small sample of the dried imidazolium salt in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). Record 1H and 13C NMR spectra. The chemical shifts and coupling constants should be consistent with the expected structure.

2. Mass Spectrometry (MS):

  • Purpose: To determine the mass-to-charge ratio of the cation and anion, confirming their identity.

  • Procedure: Use electrospray ionization (ESI) mass spectrometry. In positive ion mode, the spectrum will show a peak corresponding to the imidazolium cation. In negative ion mode, a peak for the new anion will be observed.

3. Thermogravimetric Analysis (TGA):

  • Purpose: To determine the thermal stability and decomposition temperature of the imidazolium salt.

  • Procedure: Heat a small sample of the salt in a TGA instrument under an inert atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 10 °C/min).[14] The temperature at which significant weight loss occurs is the decomposition temperature.

4. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the melting point and glass transition temperature of the imidazolium salt.

  • Procedure: Heat and cool a sample of the salt in a DSC instrument at a controlled rate to observe thermal transitions.

5. Viscometry:

  • Purpose: To measure the viscosity of the ionic liquid.

  • Procedure: Use a rotational viscometer or a capillary viscometer at a controlled temperature to determine the dynamic or kinematic viscosity.

6. Cyclic Voltammetry (CV):

  • Purpose: To determine the electrochemical stability window.

  • Procedure: Use a three-electrode setup with the imidazolium salt as the electrolyte. Scan the potential to determine the anodic and cathodic limits at which the electrolyte begins to decompose.

Characterization_Workflow cluster_structure Structural Confirmation cluster_thermal Thermal Properties cluster_physical Physicochemical Properties IL_Sample Imidazolium Salt Sample NMR NMR Spectroscopy IL_Sample->NMR MS Mass Spectrometry IL_Sample->MS TGA Thermogravimetric Analysis (TGA) IL_Sample->TGA DSC Differential Scanning Calorimetry (DSC) IL_Sample->DSC Viscometry Viscometry IL_Sample->Viscometry CV Cyclic Voltammetry (CV) IL_Sample->CV

Caption: Key characterization techniques for evaluating imidazolium salt properties.

Conclusion and Future Outlook

The anion plays a pivotal role in defining the properties of imidazolium salts. Through strategic anion exchange, researchers can fine-tune these properties to meet the specific demands of a wide range of applications, from enhancing the thermal stability of a process solvent to widening the electrochemical window of an electrolyte. The experimental protocols provided in this guide offer a reliable framework for both the synthesis and comprehensive characterization of these versatile materials.

As the field of ionic liquids continues to expand, the development of new anions will undoubtedly lead to the discovery of imidazolium salts with even more tailored and exotic properties. A thorough understanding of the structure-property relationships governed by the anion will remain a cornerstone of innovation in this exciting area of chemistry.

References

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  • application of an anion exchange resin (A- form) method and 1H NMR analysis of the charged. arkat-usa.org. [Link]

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  • A New Class of Task-Specific Imidazolium Salts and Ionic Liquids and Their Corresponding Transition-Metal Complexes. Colibri. [Link]

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  • Characterizing Cation Chemistry for Anion Exchange Membranes—para-Alkyl-Substituted Benzyltetramethylimidazolium and Benzyltrimethylammonium Salts in Base. ACS Publications. [Link]

  • Synthesis and Characterization of Imidazolium Salts with the Weakly Coordinating Anion. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 3-decyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide: A Guide for Laboratory Professionals

As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The unique properties of ionic liquids, such as 3-de...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The unique properties of ionic liquids, such as 3-decyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide, have positioned them as valuable solvents and reagents in modern chemistry. However, their stability and potential environmental impact necessitate a thorough understanding of proper disposal procedures. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this imidazolium-based ionic liquid, moving beyond mere procedural instructions to explain the underlying scientific principles that inform these best practices.

Understanding the Hazard Profile: Why Proper Disposal is Critical

3-decyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide, an imidazolium-based ionic liquid, is characterized by a long alkyl chain, which contributes to its potential for environmental persistence and aquatic toxicity. Studies on closely related compounds, such as 1-decyl-3-methylimidazolium bromide ([C₁₀mim]Br), have demonstrated the potential for these substances to induce oxidative stress and DNA damage in aquatic organisms like zebrafish.[1] The toxicity of imidazolium-based ionic liquids has been shown to increase with the length of the alkyl side chain.[2] Furthermore, many ionic liquids are poorly biodegradable, meaning they are not readily broken down by microorganisms in wastewater treatment plants, underscoring the importance of preventing their release into the sanitary sewer system.[3]

Due to these factors, 3-decyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide must be treated as a hazardous waste. Disposal must comply with local, state, and federal regulations, such as those outlined by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the European Chemicals Agency (ECHA).[4][5][6][7]

Core Principles of Disposal: A Self-Validating System

The cornerstone of a robust disposal protocol is a multi-layered approach that prioritizes safety, compliance, and environmental protection. The following principles should guide all handling and disposal activities involving 3-decyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide:

  • Waste Minimization: The most effective disposal strategy begins with minimizing waste generation. Purchase and use the smallest quantities of the chemical necessary for your experimental needs.

  • Segregation: Never mix 3-decyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide waste with other waste streams, particularly non-hazardous waste. Keep it segregated in a dedicated, properly labeled waste container.

  • Containment: All waste must be stored in a sealed, chemically compatible container to prevent leaks and spills. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "3-decyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide".

  • No Sewer Disposal: Direct disposal of this ionic liquid down the drain is strictly prohibited due to its aquatic toxicity and poor biodegradability.[1][2][3]

  • Professional Disposal: The ultimate disposal of 3-decyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide must be handled by a licensed hazardous waste disposal company.

Step-by-Step Disposal Protocol for Laboratory-Scale Waste

This protocol outlines the standard operating procedure for the collection and disposal of small quantities of 3-decyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide typically generated in a research setting.

Materials Required:
  • Dedicated, sealable, and chemically resistant waste container (e.g., high-density polyethylene - HDPE)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

  • Fume hood

Procedure:
  • Designate a Waste Container: Select a clean, dry, and chemically compatible container for the exclusive collection of 3-decyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide waste.

  • Label the Container: Immediately affix a hazardous waste label to the container. Fill in all required information, including the full chemical name and the date the first waste is added.

  • Collect Waste:

    • Pure Ionic Liquid and Concentrated Solutions: Carefully transfer any unused or waste 3-decyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide and its concentrated solutions into the designated hazardous waste container.

    • Contaminated Solid Waste: Any solid materials, such as gloves, weigh boats, or absorbent paper, that are grossly contaminated with the ionic liquid should also be placed in the designated container.

    • Aqueous Solutions: Dilute aqueous solutions containing the ionic liquid should be collected in a separate, labeled hazardous waste container for aqueous waste.

  • Seal and Store: Securely seal the container after each addition of waste. Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Arrange for Pickup: Once the container is full, or if it has been in storage for a designated period (as per your institution's policy), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste disposal contractor.

Advanced Disposal and Decontamination Strategies: The Science Behind the Scenes

While collection and professional disposal is the standard for laboratory-generated waste, it is valuable for the scientific professional to understand the technologies that may be employed for the large-scale treatment and degradation of imidazolium-based ionic liquids. These methods aim to break down the compound into less harmful substances.

  • Advanced Oxidation Processes (AOPs): Methods like Fenton and electro-Fenton oxidation utilize highly reactive hydroxyl radicals to break down the imidazolium ring and its alkyl side chains.[8][9][10] These processes can significantly reduce the total organic carbon (TOC) and toxicity of the waste stream.[8][9]

  • Plasma Electrolysis: This technique uses a plasma discharge in an aqueous solution to generate reactive species that can degrade the ionic liquid.[11]

  • Incineration: High-temperature incineration is a common method for the disposal of organic hazardous waste. For imidazolium bromides, thermal decomposition typically yields haloalkanes and alkylimidazoles.[12][13][14][15] Proper incineration facilities are equipped with scrubbers and other pollution control devices to manage these and other byproducts.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and proper workflow for the disposal of 3-decyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide.

cluster_0 Waste Generation & Collection cluster_1 Storage & Handover cluster_2 Final Disposal A Generation of Waste (Pure IL, Solutions, Contaminated Solids) B Is waste container designated and labeled? A->B Start C Designate and label a dedicated, chemically compatible waste container. B->C No D Collect waste in the designated container. B->D Yes C->D E Seal container after each addition. D->E F Store in a designated Satellite Accumulation Area. E->F G Is the container full or ready for disposal? F->G G->F No H Contact Environmental Health & Safety (EHS) for pickup. G->H Yes I Licensed Hazardous Waste Contractor transports waste. H->I J Final Disposal via approved methods (e.g., Incineration, Advanced Oxidation). I->J

Caption: Disposal workflow for 3-decyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide.

Quantitative Data Summary

ParameterValue/ObservationImplication for Disposal
Aquatic Toxicity [C₁₀mim]Br shown to cause DNA damage and oxidative stress in zebrafish.[1] Toxicity increases with alkyl chain length.[2]Reinforces the prohibition of sewer disposal and the need for containment.
Biodegradability Poorly biodegradable, though it increases with alkyl chain length.[3]Standard wastewater treatment is ineffective; specialized disposal is required.
Thermal Decomposition Products Haloalkanes and 1-alkylimidazoles.[12][13][14][15]Incineration must be performed in facilities capable of handling these byproducts.
Advanced Oxidation Efficacy Fenton and electro-Fenton processes can achieve >95% degradation and >80% TOC reduction.[9]These are viable large-scale treatment options for waste streams containing this ionic liquid.

Conclusion

The responsible management of specialty chemicals like 3-decyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide is a non-negotiable aspect of modern scientific research. By understanding the toxicological and environmental profile of this compound and adhering to a systematic and compliant disposal protocol, we can continue to leverage its benefits while upholding our commitment to safety and environmental protection. Always consult your institution's specific hazardous waste management plan and your local EHS office for guidance.

References

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  • Assessment of bromide-based ionic liquid toxicity toward aquatic organisms and QSAR analysis. (2025). ResearchGate. [Link]

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Handling

A Senior Application Scientist's Guide to Safely Handling 3-decyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-proven guidance for handling the i...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-proven guidance for handling the ionic liquid 3-decyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide. While specific toxicological data for this exact compound is limited, by examining data from structurally similar imidazolium bromide salts, we can establish a robust safety protocol. The foundational principle is to treat this substance with caution, recognizing that a lack of comprehensive testing necessitates a higher degree of protection.

Hazard Assessment: Understanding the Risks

Many imidazolium-based ionic liquids are classified as hazardous materials. Analogous compounds are known to cause skin and serious eye irritation.[1][2][3] Some may also cause respiratory irritation.[1][4] A recurring and critical warning in safety data sheets for similar ionic liquids is: "Caution! Substance not yet fully tested."[5][6][7] This underscores the necessity of handling the compound as if it poses significant risks until proven otherwise.

Key Hazard Statements for Analogous Compounds:

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][4]

These classifications are the primary drivers for the personal protective equipment (PPE) and handling protocols detailed below. The core precautionary directive is to avoid all direct contact.[5][7]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not merely a checklist; it is a critical barrier between you and potential exposure. The equipment must be chosen based on the specific tasks you are performing and the potential for splashing, aerosolization, or dust formation.

Eye and Face Protection

Direct contact with the eyes can cause serious, potentially lasting damage.

  • Minimum Requirement: Safety glasses with side-shields that conform to EN166 (EU) or NIOSH (US) standards are mandatory for all operations.[5][6][8]

  • Enhanced Protection: When there is a heightened risk of splashing (e.g., during solution transfers, heating, or reactions under pressure), a face shield must be worn in addition to safety glasses.[4]

Skin Protection
  • Gloves: Handle this chemical with gloves at all times.[5][8] Nitrile gloves are a suitable choice for incidental contact, offering good chemical resistance. Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique (without touching the glove's outer surface) to prevent skin contact.[5][8] Dispose of contaminated gloves immediately after use in accordance with laboratory and local regulations.[5][8]

  • Lab Coat/Protective Clothing: A standard laboratory coat should be worn and kept buttoned. For larger quantities or tasks with a high splash potential, impervious clothing or a chemical-resistant apron is required.[5][6][8] Contaminated clothing must be removed immediately and decontaminated before reuse.

Respiratory Protection

While many ionic liquids have low vapor pressure, respiratory protection may be necessary under certain conditions.

  • Solid Form: If handling the compound as a powder and dust formation is possible, use a particle respirator (e.g., N95 or P95 in the US, P1/P2 in the EU).[5][6]

  • Aerosolization: If there is a potential for generating vapors or mists (e.g., through heating, sonicating, or spraying), work in a well-ventilated area, preferably within a chemical fume hood.[4] For higher levels of protection or in poorly ventilated areas, an air-purifying respirator with appropriate cartridges (e.g., OV/AG/P99 in the US or ABEK-P2 in the EU) should be used.[5][6]

Operational Workflow: From Bench to Disposal

A systematic workflow ensures that safety is integrated into every step of the experimental process. The following diagram illustrates the critical stages of handling 3-decyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide.

G Handling & Disposal Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal Assess 1. Assess Hazards (Review SDS) Gather 2. Gather Materials & PPE Assess->Gather Don_PPE 3. Don Required PPE Gather->Don_PPE Weigh 4. Weigh Compound (In Fume Hood/Vented Enclosure) Don_PPE->Weigh Prepare 5. Prepare Solution & Run Experiment Decon 6. Decontaminate Glassware & Surfaces Prepare->Decon Doff_PPE 7. Doff PPE Correctly Decon->Doff_PPE Dispose 8. Dispose of Waste (Chemical & Contaminated PPE) Doff_PPE->Dispose Wash 9. Wash Hands Thoroughly Dispose->Wash

Caption: A logical workflow for the safe handling of imidazolium bromide salts.

PPE Requirements by Task

For clarity, the following table summarizes the necessary PPE for different laboratory operations.

TaskEye/Face ProtectionSkin ProtectionRespiratory Protection
Weighing (Solid) Safety Glasses with Side ShieldsNitrile Gloves, Lab CoatRequired (N95/P1 or better) if not in a fume hood
Solution Preparation Safety Glasses with Side ShieldsNitrile Gloves, Lab CoatRecommended if not in a fume hood
Transferring Solutions Face Shield & Safety GlassesNitrile Gloves, Lab CoatNot typically required if in a fume hood
Heating/Refluxing Face Shield & Safety GlassesNitrile Gloves, Lab CoatMust be performed in a fume hood
Cleaning Spills Face Shield & Safety GlassesChemical-Resistant Gloves, Impervious ApronRequired (Air-purifying respirator with appropriate cartridges)

Emergency & Disposal Plans

Spill Management
  • Evacuate: Evacuate non-essential personnel from the immediate area.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Wear the appropriate PPE as outlined in the table above for cleaning spills. Avoid breathing dust or vapors.[4]

  • Contain: Cover drains to prevent the material from entering waterways.[1][8]

  • Clean-up: For liquid spills, absorb with an inert material (e.g., sand, vermiculite). For solid spills, carefully sweep or scoop up the material without creating dust.[4]

  • Collect: Place all contaminated materials into a suitable, labeled, and sealed container for disposal.[4][8]

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected skin immediately and thoroughly with soap and plenty of water.[2][5] If skin irritation occurs, seek medical advice.[2]

  • Inhalation: Move the exposed person to fresh air at once.[5] If breathing is difficult, provide artificial respiration or oxygen. Seek medical attention if symptoms occur.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and then drink plenty of water.[2][4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[1]

Disposal Plan

Disposal of 3-decyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide and any contaminated materials (including gloves, absorbent materials, and empty containers) must be conducted in accordance with all local, state, and federal regulations. Do not let the product enter drains.[4][8] Collect waste in suitable, closed, and clearly labeled containers.[4][8] If practical, consider methods for ionic liquid recovery and recycling, such as distillation or extraction, to minimize waste and environmental impact.[9][10]

References

  • Safety Data Sheet - RoCo Global. (n.d.). IoLiTec Ionic Liquids Technologies GmbH. [Link]

  • Safety Data Sheet - Angene Chemical. (2021, May 1). Angene Chemical. [Link]

  • Managing solid waste using chloride-based ionic liquids. (2019, June 10). Taylor & Francis Online. [Link]

  • On the Use of Ionic Liquids for the Recycling of the Contaminated Material. (n.d.). American Nuclear Society. [Link]

  • Techniques for recovery and recycling of ionic liquids: A review. (2024, February 27). Chalmers Research. [Link]

  • Recovery and purification of ionic liquids from solutions: a review. (n.d.). PMC. [Link]

  • (PDF) Ionic Liquids Recycling for Reuse. (n.d.). ResearchGate. [Link]

Sources

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